molecular formula C10H12 B151218 2-Methyl-1-phenylpropene CAS No. 768-49-0

2-Methyl-1-phenylpropene

Cat. No.: B151218
CAS No.: 768-49-0
M. Wt: 132.2 g/mol
InChI Key: BTOVVHWKPVSLBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This Certified Reference Material (CRM) is produced and certified in accordance with ISO 17034 and ISO/IEC 17025. All information regarding the use of this CRM can be found on the certificate of analysis.>2-Methyl-1-phenylpropene is a natural product found in Hyptis spicigera, Melaleuca alternifolia, and Pelargonium quercifolium with data available.

Properties

IUPAC Name

2-methylprop-1-enylbenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12/c1-9(2)8-10-6-4-3-5-7-10/h3-8H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BTOVVHWKPVSLBI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=CC1=CC=CC=C1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0061111
Record name (2-Methyl-1-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

132.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

768-49-0
Record name (2-Methyl-1-propen-1-yl)benzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=768-49-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isobutenylbenzene
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000768490
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Methyl-1-phenylpropene
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=163349
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzene, (2-methyl-1-propen-1-yl)-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name (2-Methyl-1-propenyl)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID0061111
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name β,β-dimethylstyrene
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.085
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ISOBUTENYLBENZENE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/XR7OYT372M
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the primary synthetic pathways for 2-methyl-1-phenylpropene, a valuable organic intermediate. The document details various methodologies, including the Wittig reaction, Grignard reaction followed by dehydration, and direct alcohol dehydration. Each section includes detailed experimental protocols, quantitative data for comparison, and workflow visualizations to aid in practical application.

Wittig Reaction Pathway

The Wittig reaction is a reliable method for forming carbon-carbon double bonds by reacting a phosphorus ylide with an aldehyde or a ketone. For the synthesis of this compound, two main retrosynthetic approaches are considered.

Retrosynthesis and Strategy

The target molecule, this compound, can be disconnected at the double bond in two ways, leading to two potential Wittig reaction strategies:

G This compound This compound Retrosynthesis Retrosynthesis This compound->Retrosynthesis Strategy A Strategy A Retrosynthesis->Strategy A Strategy B Strategy B Retrosynthesis->Strategy B Benzaldehyde Benzaldehyde Strategy A->Benzaldehyde Isopropylide Triphenylphosphorane (Ylide) Isopropylide Triphenylphosphorane (Ylide) Strategy A->Isopropylide Triphenylphosphorane (Ylide) Acetone Acetone Strategy B->Acetone Benzyltriphenylphosphonium Ylide Benzyltriphenylphosphonium Ylide Strategy B->Benzyltriphenylphosphonium Ylide

Figure 1: Retrosynthetic analysis for the Wittig synthesis of this compound.
Experimental Protocol (Strategy A: Benzaldehyde and Isopropyl Ylide)

This protocol is adapted from general Wittig reaction procedures.[1][2]

Step 1: Preparation of Isopropyltriphenylphosphonium (B8661593) Bromide

  • In a flame-dried 250 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add triphenylphosphine (B44618) (26.2 g, 0.1 mol) and 100 mL of anhydrous toluene.

  • Slowly add 2-bromopropane (B125204) (isopropyl bromide) (12.3 g, 0.1 mol) to the stirring suspension.

  • Heat the mixture to reflux for 24 hours under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the mixture to room temperature, which should result in the precipitation of the phosphonium (B103445) salt.

  • Collect the white solid by vacuum filtration, wash with cold anhydrous diethyl ether, and dry under vacuum.

Step 2: Ylide Formation and Wittig Reaction

  • Suspend the dried isopropyltriphenylphosphonium bromide (0.1 mol) in 100 mL of anhydrous tetrahydrofuran (B95107) (THF) in a flame-dried 500 mL two-necked round-bottom flask under an inert atmosphere.

  • Cool the suspension to -78 °C using a dry ice/acetone bath.

  • Slowly add n-butyllithium (n-BuLi) (1.6 M in hexanes, 62.5 mL, 0.1 mol) dropwise via a syringe. The formation of the orange-red ylide indicates a successful reaction.

  • Stir the mixture at -78 °C for 1 hour.

  • Add a solution of benzaldehyde (10.6 g, 0.1 mol) in 20 mL of anhydrous THF dropwise to the ylide solution at -78 °C.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight.

Step 3: Work-up and Purification

  • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (50 mL).

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine (50 mL), and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

  • The crude product will contain triphenylphosphine oxide as a major byproduct. Purify the this compound by column chromatography on silica (B1680970) gel using hexane (B92381) as the eluent.

Quantitative Data
ParameterValue
Expected Yield 70-85% (based on analogous reactions)
Purity >98% after chromatography
Boiling Point 187-188 °C
Density 0.901 g/mL at 25 °C
Refractive Index n20/D 1.539

Grignard Reaction and Dehydration Pathway

This two-step pathway involves the synthesis of a tertiary alcohol via a Grignard reaction, followed by the elimination of water to form the alkene.

Synthesis of 2-Methyl-1-phenyl-2-propanol (B89539) (Grignard Reaction)

Step 1: Preparation of Benzylmagnesium Chloride

  • In a flame-dried 500 mL three-necked flask equipped with a dropping funnel, a reflux condenser, and a magnetic stirrer, place magnesium turnings (3.65 g, 0.15 mol) and a small crystal of iodine.

  • Add 50 mL of anhydrous diethyl ether to the flask.

  • In the dropping funnel, place a solution of benzyl (B1604629) chloride (18.9 g, 0.15 mol) in 100 mL of anhydrous diethyl ether.

  • Add a small amount of the benzyl chloride solution to the magnesium turnings to initiate the reaction (indicated by the disappearance of the iodine color and gentle bubbling).

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete reaction.

Step 2: Reaction with Acetone

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of anhydrous acetone (8.7 g, 0.15 mol) in 50 mL of anhydrous diethyl ether dropwise from the dropping funnel to the cold, stirring Grignard reagent. A white precipitate will form.[3]

  • After the addition is complete, remove the ice bath and stir the mixture at room temperature for at least 1 hour.

Step 3: Work-up and Purification

  • Slowly pour the reaction mixture into a beaker containing 200 g of crushed ice and 50 mL of 2 M hydrochloric acid.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer with two 50 mL portions of diethyl ether.[3]

  • Combine the organic layers, wash with saturated sodium bicarbonate solution and then with brine.

  • Dry the ether solution over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield the crude 2-methyl-1-phenyl-2-propanol.[3]

  • The crude product can be purified by vacuum distillation.

Dehydration of 2-Methyl-1-phenyl-2-propanol

Method A: Acid-Catalyzed Dehydration

This protocol is adapted from the dehydration of the similar compound 2-phenyl-2-propanol.[4]

  • Assemble a distillation apparatus with a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • In the round-bottom flask, place the purified 2-methyl-1-phenyl-2-propanol (15.0 g, 0.1 mol) and a catalytic amount of 85% phosphoric acid (e.g., 1-2 mL).

  • Heat the mixture gently. The this compound and water will co-distill.

  • Transfer the distillate to a separatory funnel and wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.[4]

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by fractional distillation.

Method B: Alumina-Catalyzed Dehydration

This method is suitable for gas-phase reactions and can produce high yields.[4]

  • Pack a ceramic or glass tube with activated alumina (B75360) and place it in a tube furnace.

  • Heat the furnace to 300-350 °C.

  • Slowly drop the 2-methyl-1-phenyl-2-propanol onto the heated alumina. The alcohol will vaporize and dehydrate as it passes over the catalyst.

  • Collect the product that distills from the end of the tube in a cooled receiving flask.

  • The collected product can be further purified by drying and distillation as described in Method A.

Quantitative Data

Grignard Reaction and Dehydration

ParameterValue (Grignard)Value (Dehydration)
Yield ~85-95% (for the alcohol)~80-90% (for the alkene)
Purity >95% after distillation>98% after distillation

An alternative Grignard route to an isomeric alcohol, 2-methyl-1-phenyl-1-propanol, has been reported with high yield and purity.[5]

ReactantsCatalyst/SolventYieldPurityReference
Chlorobenzene, IsobutyraldehydeMg, Zn-Na alloy / THF91.1%99.6%[5]

Direct Dehydration of 2-Methyl-1-phenyl-2-propanol with AlCl₃/PPh₃

A one-step dehydration of the precursor alcohol can be achieved with high efficiency using a combination of aluminum chloride and triphenylphosphine.

Experimental Protocol
  • In a reaction vial, mix 2-methyl-1-phenyl-2-propanol (0.4 mmol), AlCl₃ (0.02 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (B149229) (1.0 mL).

  • Stir the mixture at 80 °C for 2 hours.

  • After the reaction, cool the mixture to room temperature.

  • Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluting solution.

Quantitative Data
ParameterValue
Yield 80%

Workflow Visualizations

G cluster_0 Grignard Reaction cluster_1 Dehydration Start_G Benzyl Chloride + Mg Grignard_Formation Form Benzylmagnesium Chloride in Anhydrous Ether Start_G->Grignard_Formation Acetone_Addition React with Anhydrous Acetone Grignard_Formation->Acetone_Addition Acid_Workup Acidic Work-up (HCl/Ice) Acetone_Addition->Acid_Workup Extraction_G Extract with Diethyl Ether Acid_Workup->Extraction_G Purification_G Purify by Vacuum Distillation Extraction_G->Purification_G Alcohol_Product 2-Methyl-1-phenyl-2-propanol Purification_G->Alcohol_Product Start_D 2-Methyl-1-phenyl-2-propanol Acid_Addition Add Acid Catalyst (e.g., H3PO4) Start_D->Acid_Addition Distillation_D Heat and Co-distill Product and Water Acid_Addition->Distillation_D Neutralization Neutralize with NaHCO3 Solution Distillation_D->Neutralization Extraction_D Extract with Organic Solvent Neutralization->Extraction_D Drying Dry over Anhydrous Salt Extraction_D->Drying Purification_D Purify by Fractional Distillation Drying->Purification_D Final_Product This compound Purification_D->Final_Product

Figure 2: Experimental workflow for the Grignard reaction and subsequent dehydration.

G cluster_0 Wittig Reaction Start_W Isopropyl Bromide + PPh3 Phosphonium_Salt Form Isopropyltriphenylphosphonium Bromide Start_W->Phosphonium_Salt Ylide_Formation Deprotonate with n-BuLi in THF at -78°C Phosphonium_Salt->Ylide_Formation Benzaldehyde_Addition React with Benzaldehyde Ylide_Formation->Benzaldehyde_Addition Reaction Warm to RT and Stir Overnight Benzaldehyde_Addition->Reaction Workup_W Quench with NH4Cl and Extract Reaction->Workup_W Purification_W Purify by Column Chromatography Workup_W->Purification_W Final_Product_W This compound Purification_W->Final_Product_W

Figure 3: Experimental workflow for the Wittig reaction synthesis.

Spectroscopic Data for this compound

Characterization of the final product is crucial for confirming its identity and purity.

  • Mass Spectrometry (MS): Provides information about the molecular weight and fragmentation pattern of the molecule.[6]

  • ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy: Shows the different types of protons and their connectivity in the molecule.

  • ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy: Reveals the number of different carbon environments in the molecule.

  • Infrared (IR) Spectroscopy: Identifies the functional groups present in the molecule.

While specific spectra for this compound are available through chemical databases, typical expected signals would include:

  • ¹H NMR: Signals for the aromatic protons, the vinylic proton, and the two methyl groups.

  • ¹³C NMR: Resonances for the aromatic carbons, the olefinic carbons, and the methyl carbons.

  • IR: Characteristic peaks for C-H bonds (aromatic and aliphatic) and the C=C double bond.

This guide provides a detailed overview of the primary synthesis pathways for this compound. Researchers and drug development professionals can use this information to select the most appropriate method based on available starting materials, desired yield and purity, and laboratory capabilities. The provided experimental protocols offer a solid foundation for the practical synthesis of this compound.

References

Physicochemical properties of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide to the Physicochemical Properties of 2-Methyl-1-phenylpropene

Abstract

This compound, also known as β,β-dimethylstyrene, is a colorless liquid with a characteristic aromatic odor.[1] With the chemical formula C₁₀H₁₂, it serves as a valuable precursor and intermediate in various organic syntheses, including the preparation of pharmaceuticals, fragrances, and other specialty chemicals.[1][2] This document provides a comprehensive overview of its core physicochemical properties, experimental protocols for their determination, and logical workflows illustrating its synthetic utility. This guide is intended for researchers, chemists, and professionals in the field of drug development and chemical synthesis.

Physicochemical Properties

The fundamental physical and chemical characteristics of this compound are summarized below. These properties are critical for its handling, storage, and application in experimental and industrial settings.

PropertyValue
Molecular Formula C₁₀H₁₂[2][3]
Molecular Weight 132.20 g/mol [3]
Appearance Colorless to almost colorless clear liquid[4][5]
Melting Point -50 to -48 °C[1][2][4]
Boiling Point 187 to 188 °C[1][2][4]
Density 0.901 g/mL at 25 °C[1][2][4]
Refractive Index (n²⁰/D) 1.539[1][2][4]
Flash Point 138 °F (58 °C)[4][5][6]
Solubility Soluble in Chloroform, Slightly soluble in Methanol[4][5]
Storage Temperature 2 to 8 °C[4][5]
CAS Number 768-49-0[4][7]

Experimental Protocols

The determination of the physicochemical properties listed above follows standardized laboratory procedures. While specific instrumental parameters may vary, the fundamental methodologies are well-established.

2.1 Determination of Boiling Point The boiling point is typically determined via distillation at atmospheric pressure. The sample is heated in a distillation apparatus, and the temperature at which the liquid and vapor phases are in equilibrium, characterized by a stable temperature reading on a thermometer placed in the vapor path during vigorous boiling, is recorded as the boiling point.

2.2 Determination of Density Density is measured using a pycnometer or a digital density meter. The mass of a precisely known volume of the substance is determined at a specific temperature, typically 25 °C. The density is then calculated by dividing the mass of the liquid by its volume.

2.3 Determination of Refractive Index A refractometer, commonly an Abbé refractometer, is used to measure the refractive index. A small sample is placed on the prism, and the instrument measures the extent to which light is bent (refracted) as it passes through the substance. The measurement is standardized to the D-line of the sodium spectrum at 20 °C (n²⁰/D).

2.4 Synthesis via Dehydration of Alcohol A general procedure for synthesizing alkenes like this compound involves the dehydration of the corresponding alcohol. For instance, 2-phenyl-2-propanol (B165765) can be used as a starting material.

  • Procedure: The alcohol (e.g., 0.4 mmol) is mixed with a catalytic amount of a dehydrating agent, such as aluminum chloride (AlCl₃, 5 mol%), and a co-catalyst like triphenylphosphine (B44618) (PPh₃, 5 mol%) in a suitable solvent like nitromethane (B149229) (1.0 mL).[8]

  • Reaction: The mixture is heated, for example, at 80 °C, and stirred for a set period (e.g., 2 hours) to ensure the reaction goes to completion.[8]

  • Isolation: After cooling to room temperature, the product is isolated from the reaction mixture.[8] This is commonly achieved through a workup procedure followed by purification using techniques like preparative thin-layer chromatography (TLC) or column chromatography.[8]

Synthesis and Reactivity Workflows

The following diagrams illustrate the logical relationships in the synthesis and application of this compound.

G cluster_wittig Retrosynthetic Analysis (Wittig Reaction) cluster_a Route A cluster_b Route B target This compound ylide_a Phosphonium Ylide (from 2-halopropane) ylide_a->target Reacts with carbonyl_a Benzaldehyde carbonyl_a->target Reacts with ylide_b Phosphonium Ylide (from benzyl (B1604629) halide) ylide_b->target Reacts with carbonyl_b Acetone carbonyl_b->target Reacts with

Caption: Logical workflow for the synthesis of this compound via a Wittig reaction.[9]

G cluster_reactivity Use as a Chemical Intermediate start This compound reagent Bromine Source (e.g., NBS in DMSO/H₂O) product1 2-bromo-2-methyl-1-phenylpropan-1-ol start->product1 Leads to product2 1-bromo-2-methyl-1-phenylpropan-2-ol start->product2 Leads to reagent->product1 reagent->product2

Caption: Application of this compound as a precursor in chemical synthesis.[4][10][11]

References

An In-depth Technical Guide to 2-Methyl-1-phenylpropene (CAS 768-49-0)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylpropene, also known as (2-Methylpropenyl)benzene or β,β-Dimethylstyrene, is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1][2] This guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and a summary of its spectral data. While the broader class of phenylpropenes has garnered interest for various biological activities, this guide notes a lack of specific experimental data on the bioactivity and pharmacological profile of this compound itself within the reviewed literature.

Physicochemical and Safety Data

A summary of the key physicochemical properties of this compound is presented in Table 1. This compound is a flammable liquid and requires careful handling in a well-ventilated area, away from heat and open flames.[1][3]

Table 1: Physicochemical Properties of this compound

PropertyValueReference(s)
CAS Number 768-49-0[2]
Molecular Formula C₁₀H₁₂[2]
Molecular Weight 132.20 g/mol [2]
Appearance Colorless liquid[4]
Density 0.901 g/mL at 25 °C[5]
Boiling Point 187-188 °C[5]
Melting Point -50 to -48 °C[5]
Flash Point 58 °C (closed cup)[1]
Refractive Index n20/D 1.539[5]

Safety and Handling: this compound is classified as a flammable liquid (Hazard Class 3).[1] It is irritating to the eyes, respiratory system, and skin. Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a respirator, should be worn when handling this chemical.[6] It should be stored in a cool, dry, and well-ventilated place in a tightly closed container.[1]

Synthesis Protocols

Synthesis via Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of this compound from benzaldehyde (B42025) and an isopropyl-substituted phosphonium (B103445) ylide.[7][8]

Experimental Protocol:

  • Step 1: Preparation of the Phosphonium Ylide:

  • Step 2: Wittig Reaction:

    • To the freshly prepared ylide solution at room temperature, add a solution of benzaldehyde in the same anhydrous solvent dropwise with stirring.

    • Allow the reaction to proceed for several hours, monitoring its completion by thin-layer chromatography (TLC).

    • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to obtain pure this compound.[9]

Wittig_Synthesis cluster_ylide Ylide Formation cluster_wittig Wittig Reaction Isopropyl_Bromide Isopropyl Bromide Phosphonium_Salt Isopropyltriphenyl-phosphonium Bromide Isopropyl_Bromide->Phosphonium_Salt + PPh₃ Triphenylphosphine Triphenylphosphine Triphenylphosphine->Phosphonium_Salt Ylide Phosphonium Ylide Phosphonium_Salt->Ylide + Base Base n-BuLi Base->Ylide Product This compound Ylide->Product + Benzaldehyde Benzaldehyde Benzaldehyde Benzaldehyde->Product

Wittig reaction workflow for this compound synthesis.
Synthesis via Dehydration of 2-Methyl-1-phenyl-1-propanol

This compound can also be synthesized by the dehydration of 2-methyl-1-phenyl-1-propanol using an acid catalyst.[10]

Experimental Protocol:

  • In a round-bottom flask, combine 2-methyl-1-phenyl-1-propanol (0.4 mmol) with nitromethane (B149229) (1.0 mL).

  • Add aluminum (III) chloride (AlCl₃, 0.02 mmol, 5 mol%) and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) to the mixture.[10]

  • Stir the reaction mixture at 80 °C for 2 hours.

  • Monitor the reaction progress by TLC.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluent to yield this compound.[10]

Dehydration_Synthesis Alcohol 2-Methyl-1-phenyl-1-propanol Product This compound Alcohol->Product Dehydration Reagents AlCl₃, PPh₃ Nitromethane, 80°C Reagents->Product

Dehydration of 2-methyl-1-phenyl-1-propanol.

Chemical Reactions

Bromination

This compound is used in the preparation of 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol.[2] A related reaction is the benzylic bromination of the saturated analogue, 2-methyl-1-phenylpropane, to yield 1-bromo-2-methyl-1-phenylpropane, a versatile intermediate in medicinal chemistry.[11] The following protocol is for the benzylic bromination of the saturated alkane, which provides a useful synthetic route to a related functionalized molecule.

Experimental Protocol for Benzylic Bromination of 2-Methyl-1-phenylpropane:

  • To a dry round-bottom flask, add 2-methyl-1-phenylpropane (10 mmol, 1.34 g), anhydrous carbon tetrachloride (50 mL), and N-bromosuccinimide (NBS, 11 mmol, 1.96 g).[11]

  • Add a radical initiator, such as 2,2'-azobisisobutyronitrile (AIBN, 0.2 mmol, 0.033 g).[11]

  • Equip the flask with a reflux condenser and gently reflux the mixture with stirring for 2-4 hours. Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the succinimide (B58015) byproduct.

  • Filter the mixture to remove the succinimide.

  • Wash the filtrate with water and a saturated aqueous solution of sodium bicarbonate.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, 1-bromo-2-methyl-1-phenylpropane, can be purified by vacuum distillation or column chromatography on silica gel.[11]

Bromination_Reaction Alkane 2-Methyl-1-phenylpropane Product 1-Bromo-2-methyl-1-phenylpropane Alkane->Product Benzylic Bromination Reagents NBS, AIBN CCl₄, Reflux Reagents->Product

Benzylic bromination of 2-methyl-1-phenylpropane.

Spectral Data

The following table summarizes the key spectral data for this compound, which are crucial for its identification and characterization.

Table 2: Spectral Data of this compound

Technique Key Peaks / Chemical Shifts (δ) / m/z Reference(s)
¹H NMR Predicted shifts for similar structures suggest peaks for aromatic protons (7.0-7.5 ppm), a vinylic proton, and methyl groups.[12]
¹³C NMR Predicted shifts for similar structures indicate signals for aromatic carbons, vinylic carbons, and methyl carbons.[13]
IR Spectroscopy Expected peaks for C-H stretching of the aromatic ring and methyl groups, and C=C stretching of the alkene and aromatic ring.[14][15]
Mass Spectrometry Molecular ion peak at m/z = 132. Prominent fragment ions are also observed.[16]

Biological Activity and Drug Development Potential

While phenylpropenes as a class of compounds have been investigated for a range of biological activities, including antimicrobial, antioxidant, and anticancer effects, there is a notable lack of specific experimental data on the biological activity of this compound (CAS 768-49-0) in the reviewed scientific literature.

General studies on substituted styrenes indicate that their reactivity and biological effects are highly dependent on the nature and position of substituents on both the phenyl ring and the vinyl group.[17][18] However, without specific in vitro or in vivo studies on this compound, its cytotoxic, antiproliferative, or other pharmacological effects remain uncharacterized.

Due to the absence of experimental data on its interaction with biological systems, no specific signaling pathways involving this compound can be described or visualized at this time. Further research is required to elucidate any potential biological activity and to assess its viability as a scaffold or intermediate in drug development.

Conclusion

This technical guide has provided a detailed overview of the chemical properties, synthesis, and reactions of this compound. The provided experimental protocols and spectral data serve as a valuable resource for researchers working with this compound. The significant gap in the literature regarding its biological activity highlights an area ripe for future investigation, which would be essential to determine its potential utility in the field of drug development.

References

Spectroscopic Analysis of 2-Methyl-1-phenylpropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Methyl-1-phenylpropene (CAS No. 768-49-0), a valuable intermediate in organic synthesis. The document presents available experimental and predicted spectroscopic data, including Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS), organized for clarity and comparative analysis. Detailed experimental protocols for acquiring such spectra are also provided to aid in the replication and validation of these findings.

Spectroscopic Data

The structural elucidation of this compound is supported by data from multiple spectroscopic techniques. The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and MS analyses.

Table 1: ¹H NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignment
~7.35 - 7.20Multiplet5HPhenyl group (C₆H₅) protons
~6.30Singlet1HVinylic proton (-CH=)
~2.10Singlet3HMethyl group (CH₃) protons
~1.90Singlet3HMethyl group (CH₃) protons
Table 2: ¹³C NMR Spectroscopic Data (Predicted)
Chemical Shift (δ) ppmAssignment
~140.0Quaternary phenyl carbon (C-Ar)
~135.0Quaternary vinylic carbon (=C(CH₃)₂)
~129.0Phenyl methine carbons (CH-Ar)
~128.0Phenyl methine carbons (CH-Ar)
~126.0Phenyl methine carbon (CH-Ar)
~125.0Vinylic methine carbon (-CH=)
~25.0Methyl carbon (CH₃)
~20.0Methyl carbon (CH₃)
Table 3: Infrared (IR) Spectroscopic Data
Wavenumber (cm⁻¹)IntensityFunctional Group Assignment
3080 - 3020MediumAromatic C-H Stretch
2975 - 2910MediumAliphatic C-H Stretch (sp³)
1650MediumC=C Alkene Stretch
1600, 1495, 1450Medium-StrongAromatic C=C Stretch
830Strong=C-H Bend (out-of-plane)
Table 4: Mass Spectrometry (MS) Data[1]
m/zRelative Intensity (%)Putative Fragment Assignment
13280.1[M]⁺ (Molecular Ion)
117100.0[M - CH₃]⁺
9135.8[C₇H₇]⁺ (Tropylium ion)
777.2[C₆H₅]⁺ (Phenyl cation)

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. These methodologies are standard in organic chemical analysis and can be adapted to specific instrumentation and sample characteristics.

Nuclear Magnetic Resonance (NMR) Spectroscopy
  • Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, acetone-d₆, or benzene-d₆) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (B1202638) (TMS) is added as an internal standard (0 ppm).

  • Instrumentation: ¹H and ¹³C NMR spectra are recorded on a 300, 400, or 500 MHz NMR spectrometer.

  • ¹H NMR Acquisition: A standard single-pulse experiment is performed. Key parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. Typically, 8 to 16 scans are co-added to improve the signal-to-noise ratio.

  • ¹³C NMR Acquisition: A proton-decoupled experiment is performed to obtain singlets for each unique carbon atom. A larger number of scans (typically 128 to 1024) is required due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is used.

  • Data Processing: The raw data (Free Induction Decay - FID) is Fourier transformed, phased, and baseline corrected. The chemical shifts are referenced to the internal standard (TMS).

Infrared (IR) Spectroscopy
  • Sample Preparation: As this compound is a liquid at room temperature, the spectrum can be obtained by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.

  • Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

  • Data Acquisition: A background spectrum of the clean salt plates is first recorded. The sample is then placed in the beam path, and the sample spectrum is acquired. Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹.

  • Data Processing: The background spectrum is automatically subtracted from the sample spectrum to yield the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)
  • Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., methanol (B129727) or dichloromethane) is introduced into the mass spectrometer, often via a direct insertion probe or through a gas chromatograph (GC-MS).

  • Ionization: Electron Ionization (EI) is a common method for this type of molecule. The sample is bombarded with a high-energy electron beam (typically 70 eV), causing the molecule to ionize and fragment.

  • Mass Analysis: The resulting ions are accelerated and separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

  • Detection: The abundance of each ion at a specific m/z value is measured by a detector, generating the mass spectrum.

Visualization of Spectroscopic Workflow

The following diagram illustrates the logical workflow for the structural elucidation of an organic compound like this compound using the spectroscopic techniques discussed.

Spectroscopic_Workflow cluster_Techniques Spectroscopic Techniques cluster_Information Derived Structural Information cluster_Structure Final Structure NMR NMR (¹H, ¹³C) Connectivity Carbon-Hydrogen Framework (Connectivity) NMR->Connectivity Provides IR IR Functional_Groups Functional Groups IR->Functional_Groups Identifies MS MS Molecular_Weight Molecular Weight & Fragmentation Pattern MS->Molecular_Weight Determines Final_Structure This compound Connectivity->Final_Structure Functional_Groups->Final_Structure Molecular_Weight->Final_Structure

Caption: Workflow for Structural Elucidation.

An In-depth Technical Guide to the Synthesis of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic routes for producing 2-Methyl-1-phenylpropene, a valuable organic intermediate. The document details starting materials, experimental protocols, and quantitative data to facilitate informed decisions in a laboratory and developmental setting. The key synthetic strategies discussed are the Wittig reaction, Grignard reaction followed by dehydration, and direct acid-catalyzed dehydration of precursor alcohols.

Overview of Synthetic Pathways

The synthesis of this compound can be approached through several distinct chemical transformations. The choice of pathway often depends on the availability of starting materials, desired yield, and scalability of the reaction. The three principal routes are:

  • Wittig Reaction: This method offers a highly regioselective approach to forming the double bond by reacting a phosphorus ylide with a carbonyl compound. Two main disconnections are possible: the reaction of benzaldehyde (B42025) with an isopropyl-derived ylide or the reaction of acetone (B3395972) with a benzyl-derived ylide.

  • Grignard Reaction Followed by Dehydration: This two-step sequence involves the formation of a tertiary or secondary alcohol through the nucleophilic addition of a Grignard reagent to a carbonyl compound. The subsequent elimination of water from the alcohol intermediate yields the target alkene.

  • Direct Dehydration of Alcohols: Commercially available or previously synthesized alcohols, such as 2-methyl-1-phenyl-1-propanol or 2-methyl-1-phenyl-2-propanol (B89539), can be directly converted to this compound through acid-catalyzed dehydration.

The logical relationship between these synthetic approaches is outlined in the diagram below.

Synthesis_Overview General Synthetic Strategies for this compound cluster_wittig Wittig Reaction cluster_grignard Grignard Reaction & Dehydration cluster_dehydration Direct Dehydration Target This compound Benzaldehyde Benzaldehyde Benzaldehyde->Target Wittig Isopropyl Ylide Isopropyl Ylide Isopropyl Ylide->Target Acetone Acetone Acetone->Target Wittig Benzyl (B1604629) Ylide Benzyl Ylide Benzyl Ylide->Target Grignard Reagent Grignard Reagent Alcohol Intermediate Alcohol Intermediate Grignard Reagent->Alcohol Intermediate Grignard Reaction Carbonyl Compound Carbonyl Compound Carbonyl Compound->Alcohol Intermediate Alcohol Intermediate->Target Dehydration Precursor Alcohol 2-Methyl-1-phenyl-1-propanol or 2-Methyl-1-phenyl-2-propanol Precursor Alcohol->Target Dehydration

Caption: Overview of synthetic routes to this compound.

Quantitative Data Summary

The following tables summarize the key quantitative data for the different synthetic pathways, allowing for a direct comparison of starting materials and reported yields.

Table 1: Wittig Reaction Starting Materials

Carbonyl CompoundPhosphorus Ylide SourceKey Reagents
BenzaldehydeIsopropyltriphenylphosphonium halideTriphenylphosphine (B44618), Isopropyl halide, Strong base (e.g., n-BuLi)
AcetoneBenzyltriphenylphosphonium halideTriphenylphosphine, Benzyl halide, Strong base (e.g., NaOH)

Table 2: Grignard Reaction & Dehydration Starting Materials and Yields

Grignard PrecursorCarbonyl CompoundAlcohol IntermediateReported Alcohol YieldDehydration ReagentReported Alkene Yield
Chlorobenzene/MgIsobutyraldehyde2-Methyl-1-phenyl-1-propanolup to 91.1%[1]H₃PO₄Not specified
Benzyl chloride/MgAcetone2-Methyl-1-phenyl-2-propanol65-92%AlCl₃/PPh₃80%[2]

Table 3: Direct Dehydration Starting Materials and Yields

Starting AlcoholDehydration ReagentReaction ConditionsReported Yield
2-Methyl-1-phenyl-2-propanolAlCl₃ (5 mol%), PPh₃ (5 mol%)Nitromethane (B149229), 80°C, 2 h80%[2]
2-Phenyl-2-propanol (analogous)85% H₃PO₄ (catalytic)Heat, distillationNot specified[3]
2-Phenyl-2-propanol (analogous)Alumina (Al₂O₃)300-350°CNot specified[3]

Experimental Protocols

This section provides detailed methodologies for the key synthetic routes to this compound.

Wittig Reaction Protocol (via Benzaldehyde and Isopropyl Ylide)

This two-step protocol first involves the preparation of the phosphonium (B103445) ylide, followed by the Wittig reaction with benzaldehyde.[4]

Step 1: Preparation of Isopropyltriphenylphosphonium Ylide

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar, reflux condenser, and nitrogen inlet, combine isopropyl bromide and triphenylphosphine (1.1 equivalents) in anhydrous tetrahydrofuran (B95107) (THF).

  • Heat the mixture to reflux and stir for 24 hours to form the phosphonium salt.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.0 equivalent), dropwise via syringe. The formation of the ylide is indicated by the appearance of a deep orange or reddish color.

  • Allow the mixture to stir at 0°C for 1 hour.

Step 2: Wittig Reaction with Benzaldehyde

  • To the freshly prepared ylide solution at 0°C, add benzaldehyde (1.0 equivalent) dropwise via syringe.

  • After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature.

  • Stir the reaction mixture for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica (B1680970) gel using a hexane (B92381) eluent to separate this compound from the triphenylphosphine oxide byproduct.

Grignard Reaction and Dehydration Protocol

This protocol details the synthesis of this compound from benzylmagnesium chloride and acetone, followed by acid-catalyzed dehydration.

Step 1: Synthesis of 2-Methyl-1-phenyl-2-propanol

  • In an oven-dried, three-necked flask equipped with a magnetic stir bar, reflux condenser, and a dropping funnel, place magnesium turnings (1.1 equivalents) and a small crystal of iodine.

  • Prepare a solution of benzyl chloride (1.0 equivalent) in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.

  • Once the reaction has started (indicated by a color change and gentle boiling), add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, continue to reflux the mixture for an additional 30 minutes to ensure the complete formation of the Grignard reagent.

  • Cool the Grignard reagent solution to 0°C using an ice bath.

  • Dissolve anhydrous acetone (1.0 equivalent) in anhydrous diethyl ether and add this solution dropwise to the cold, stirring Grignard reagent.

  • After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour.

  • Quench the reaction by carefully pouring the reaction mixture into a beaker containing a cold, saturated aqueous solution of ammonium chloride with stirring.

  • Transfer the mixture to a separatory funnel, separate the ether layer, and extract the aqueous layer twice with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter off the drying agent and remove the diethyl ether using a rotary evaporator to yield crude 2-methyl-1-phenyl-2-propanol.

Step 2: Dehydration of 2-Methyl-1-phenyl-2-propanol

  • In a round-bottom flask, combine the crude 2-methyl-1-phenyl-2-propanol (0.4 mmol), aluminum (III) chloride (0.02 mmol, 5 mol%), and triphenylphosphine (0.02 mmol, 5 mol%) in nitromethane (1.0 mL).[2]

  • Stir the mixture at 80°C for 2 hours.[2]

  • After the reaction, cool the mixture to room temperature.

  • Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluent to obtain this compound.[2]

Direct Dehydration of 2-Methyl-1-phenyl-1-propanol Protocol

This protocol describes the direct dehydration of 2-methyl-1-phenyl-1-propanol using phosphoric acid.

  • Assemble a distillation apparatus consisting of a round-bottom flask, a distillation head with a thermometer, a condenser, and a receiving flask.

  • In the round-bottom flask, place 2-methyl-1-phenyl-1-propanol and a catalytic amount of 85% phosphoric acid (e.g., 5-10 mol%).

  • Heat the mixture gently. The this compound and water will co-distill.

  • Transfer the distillate to a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by fractional distillation.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key reaction mechanisms and a general experimental workflow.

Wittig_Mechanism Wittig Reaction Mechanism Ylide Phosphorus Ylide (Ph₃P⁺-C⁻R₂) Betaine Betaine Intermediate Ylide->Betaine Nucleophilic attack Carbonyl Carbonyl Compound (R'₂C=O) Carbonyl->Betaine Oxaphosphetane Oxaphosphetane Betaine->Oxaphosphetane Ring closure Alkene Alkene (R'₂C=CR₂) Oxaphosphetane->Alkene Fragmentation PhosOxide Triphenylphosphine Oxide (Ph₃P=O) Oxaphosphetane->PhosOxide

Caption: Mechanism of the Wittig reaction.

Grignard_Dehydration_Workflow Grignard Synthesis and Dehydration Workflow Start Start: Alkyl/Aryl Halide + Mg Grignard_Formation 1. Form Grignard Reagent (in anhydrous ether) Start->Grignard_Formation Reaction 2. React with Carbonyl (Ketone or Aldehyde) Grignard_Formation->Reaction Workup1 3. Acidic Workup (e.g., NH₄Cl) Reaction->Workup1 Alcohol_Isolation Isolate Alcohol Intermediate Workup1->Alcohol_Isolation Dehydration 4. Dehydration (with acid catalyst) Alcohol_Isolation->Dehydration Workup2 5. Workup & Purification (Extraction, Distillation/Chromatography) Dehydration->Workup2 Product Final Product: This compound Workup2->Product

Caption: Workflow for Grignard synthesis and subsequent dehydration.

E1_Dehydration_Mechanism E1 Dehydration Mechanism of Alcohols Alcohol Alcohol (R₂C(OH)CHR'₂) Protonated_Alcohol Protonated Alcohol (R₂C(OH₂⁺)CHR'₂) Alcohol->Protonated_Alcohol Protonation Acid Acid Catalyst (H⁺) Acid->Protonated_Alcohol Carbocation Carbocation Intermediate (R₂C⁺-CHR'₂) Protonated_Alcohol->Carbocation Loss of H₂O Water H₂O Protonated_Alcohol->Water Alkene Alkene (R₂C=CR'₂) Carbocation->Alkene Deprotonation Regen_Acid H⁺ Alkene->Regen_Acid

Caption: E1 mechanism for the acid-catalyzed dehydration of an alcohol.

References

α-Methylstyrene Derivatives: A Technical Guide to Discovery, Synthesis, and Applications

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

α-Methylstyrene (AMS) and its derivatives are a significant class of organic compounds with a rich history rooted in the development of polymer chemistry. Primarily known as a comonomer, AMS imparts valuable properties, most notably enhanced thermal stability, to a variety of polymers. This technical guide provides an in-depth exploration of the discovery, synthesis, and diverse applications of α-methylstyrene derivatives. It is designed to serve as a comprehensive resource for researchers, scientists, and professionals in drug development, offering detailed experimental protocols, quantitative data, and visualizations of key chemical processes. While the principal applications of AMS derivatives lie within materials science, this guide also touches upon their limited but emerging role in other areas of chemical synthesis.

Discovery and History

The industrial-scale availability of α-methylstyrene is intrinsically linked to the cumene (B47948) process for producing phenol (B47542) and acetone. In this process, cumene is oxidized to cumene hydroperoxide, which is then cleaved in an acidic medium to yield phenol and acetone. α-Methylstyrene is generated as a commercially viable byproduct of this reaction.[1][2] An alternative manufacturing route involves the direct catalytic dehydrogenation of cumene.[3]

Historically, the study of α-methylstyrene has been driven by its utility in polymer science. Early research focused on its polymerization characteristics and its ability to be incorporated into copolymers to improve their properties.[4] A significant milestone in the application of AMS was its use as a substitute for styrene (B11656) in acrylonitrile-butadiene-styrene (ABS) resins. This substitution results in polymers with higher softening points, improved impact values, and enhanced resistance to aging and chemical agents.[5] The homopolymer of α-methylstyrene, poly(α-methylstyrene), is thermally unstable due to a low ceiling temperature of approximately 65°C, which has limited its applications as a homopolymer but has been exploited in certain contexts.[1]

Synthesis of α-Methylstyrene and its Derivatives

A variety of synthetic methods for α-methylstyrene and its derivatives have been developed, ranging from industrial processes to laboratory-scale preparations.

Synthesis of α-Methylstyrene from Cumyl Chloride

A laboratory-scale synthesis of α-methylstyrene involves the dehydrochlorination of cumyl chloride.

Experimental Protocol: Synthesis of α-Methylstyrene from Cumyl Chloride [6]

  • Materials: Cumyl chloride, water.

  • Apparatus: A flask fitted with a stirrer and a distillation column.

  • Procedure:

    • Heat 500 ml of water to 110°C in the reaction flask.

    • Add 250 g of cumyl chloride dropwise over a period of 6 hours while maintaining the temperature.

    • Continuously distill the product through the column.

  • Yield: 166 g of α-methylstyrene is obtained.

Synthesis of α-Alkyl Styrene Derivatives

A one-pot synthesis method allows for the creation of a variety of α-alkyl styrene derivatives from readily available natural products like estragole (B85927). This method is notable for being regioselective and proceeding under transition metal-free conditions.

Experimental Protocol: One-Pot Synthesis of α-Alkyl Styrene Derivatives from Estragole

  • Materials: Estragole, dichloromethane (B109758) (CH₂Cl₂), bromine (Br₂), dimethyl sulfoxide (B87167) (DMSO), sodium iodide (NaI), a nucleophile (e.g., amine, thiol, etc.), and a base (e.g., potassium tert-butoxide, KOtBu).

  • Apparatus: A 10 mL round-bottom flask, magnetic stirrer, and a dry ice/acetone bath.

  • Procedure:

    • To the round-bottom flask, add estragole (0.50 mmol) and CH₂Cl₂ (2 mL) at room temperature under air.

    • Cool the mixture to -78°C using the dry ice/acetone bath.

    • Add Br₂ (0.65 mmol) dropwise and stir the reaction mixture for 30 minutes at -78°C.

    • Remove the volatiles under reduced pressure while maintaining the cold temperature.

    • Add DMSO (2 mL), followed by NaI (0.50 mmol), the desired nucleophile (0.75 mmol), and the base (1.15 mmol).

    • Stir the reaction mixture at 22°C for 8 hours.

    • The product can then be isolated and purified, typically by flash column chromatography.

Synthesis of α-Methylstyrene Dimers

α-Methylstyrene dimers (AMSDs) are useful as addition-fragmentation chain transfer agents in free radical polymerization.[7] They can be synthesized with high selectivity using activated clay as a catalyst in the presence of a carbonic acid ester to control the reaction.

Experimental Protocol: Synthesis of α-Methylstyrene Unsaturated Dimers

  • Materials: α-Methylstyrene, activated clay or acid clay (catalyst), and a carbonic acid ester (e.g., ethylene (B1197577) carbonate) as a reaction control agent.

  • General Procedure: The dimerization is carried out by reacting α-methylstyrene in the presence of the clay catalyst and the carbonic acid ester. The use of the carbonic acid ester allows for high selectivity towards the unsaturated dimers and facilitates control of the reaction temperature.

Polymerization of α-Methylstyrene Derivatives

α-Methylstyrene and its derivatives can be polymerized through various mechanisms, most notably cationic and anionic polymerization.

Cationic Polymerization

Cationic polymerization of AMS can be initiated by a variety of Lewis acids and other cationic initiators. Recent research has explored the use of solid, ecological catalysts.

Experimental Protocol: Cationic Polymerization of α-Methylstyrene using Maghnite-Na

  • Materials: α-Methylstyrene (AMS), Maghnite-Na (a sodium-exchanged montmorillonite (B579905) clay).

  • Apparatus: Sealed tubes, magnetic stirrer.

  • Procedure:

    • Prepare a mixture of 16.9 mmol of AMS and 0.3 g of Maghnite-Na in a sealed tube.

    • Stir the mixture at a controlled temperature (e.g., 0°C).

    • After a specific time, extract the resulting polymer with dichloromethane.

    • Precipitate the polymer in methanol (B129727), wash it several times, and dry it under a vacuum at 40°C.

    • The monomer yield is determined gravimetrically.

Anionic Polymerization

Anionic polymerization of AMS can produce polymers with well-controlled molecular weights and narrow molecular weight distributions.

Experimental Protocol: Anionic Copolymerization of α-Methylstyrene and Styrene

  • Materials: α-Methylstyrene (MSt), styrene (St), anhydrous cyclohexane, anhydrous tetrahydrofuran (B95107) (THF), n-butyllithium (n-BuLi), and anhydrous methanol (MeOH).

  • Apparatus: A 3-neck flask, magnetic stirrer with a thermocouple, and a precision syringe pump.

  • Procedure for Alternating Copolymer:

    • In the 3-neck flask, add 88 mL of anhydrous cyclohexane, 1.3 mL (10 mmol) of MSt, and 10 mL of anhydrous THF, and degas the mixture.

    • Prepare and degas an equimolar mixture of St and MSt separately.

    • Set the oil bath temperature to 61°C.

    • Initiate the polymerization by adding 1.4 mL (3.5 mmol) of n-BuLi solution.

    • After 5 minutes, the reaction mixture should turn cherry-red, indicating the formation of the MSt carbanion.

    • Add aliquots of the equimolar St/MSt mixture every 5 minutes.

    • After the desired reaction time, quench the reaction with prechilled anhydrous MeOH.

    • Precipitate the polymer in a mixture of MeOH/isopropanol, filter, and dry under reduced pressure.[8]

Quantitative Data Summary

The following tables summarize key quantitative data from the cited experimental protocols.

ParameterValueReference
Yield 166 g[6]
Starting Material 250 g of cumyl chloride[6]
Reaction Time 6 hours (addition)[6]
Temperature 110°C[6]

Table 1: Synthesis of α-Methylstyrene from Cumyl Chloride.

ParameterValueReference
Monomer Conversion Up to >90 wt%
AMS in Copolymer Up to 42 mol%
Molecular Weight (Mw) Up to 4400 g/mol
Temperature 60°C to 80°C

Table 2: Copolymerization of α-Methylstyrene and Styrene.

ParameterValueReference
Temperature 65°C to 140°C[7]
Preferred Temperature 80°C to 100°C[7]
Catalyst Cobalt catalyst[7]
Initiator Free-radical initiator (e.g., azo)[7]

Table 3: Synthesis of α-Methylstyrene Dimers.

Visualizations of Processes and Pathways

Cumene Process for Phenol, Acetone, and α-Methylstyrene Production

The following diagram illustrates the core steps of the cumene process, which is the primary industrial source of α-methylstyrene.

Cumene_Process Cumene Cumene Oxidation Oxidation Reactor Cumene->Oxidation Air Air (O2) Air->Oxidation CHP Cumene Hydroperoxide Oxidation->CHP Cleavage Cleavage Reactor CHP->Cleavage Acid Acid Catalyst Acid->Cleavage Products Product Mixture Cleavage->Products Distillation Distillation Products->Distillation Phenol Phenol Distillation->Phenol Acetone Acetone Distillation->Acetone AMS α-Methylstyrene Distillation->AMS

Caption: Industrial production of α-methylstyrene via the cumene process.

General Workflow for Cationic Polymerization of α-Methylstyrene

This diagram outlines the typical experimental workflow for the cationic polymerization of α-methylstyrene.

Cationic_Polymerization_Workflow Start Start Mixing Mix AMS Monomer and Catalyst Start->Mixing Reaction Polymerization Reaction (Controlled Temperature) Mixing->Reaction Extraction Extract Polymer with Dichloromethane Reaction->Extraction Precipitation Precipitate Polymer in Methanol Extraction->Precipitation Washing_Drying Wash and Dry Polymer Precipitation->Washing_Drying Characterization Characterize Polymer (e.g., NMR, GPC) Washing_Drying->Characterization End End Characterization->End

References

The Basic Reactivity of 2-Methyl-1-phenylpropene: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the basic reactivity of 2-methyl-1-phenylpropene, also known as α-methylstyrene. The document details the core reactions this versatile alkene undergoes, including electrophilic additions, oxidation, reduction, and polymerization. For each reaction type, a thorough discussion of the mechanism is provided, supported by detailed experimental protocols and quantitative data. All reaction mechanisms and experimental workflows are visualized using Graphviz diagrams to ensure clarity. This guide is intended to be a valuable resource for researchers and professionals in organic synthesis, materials science, and drug development who utilize substituted styrenes as key building blocks.

Introduction

This compound (α-methylstyrene), with the chemical formula C₁₀H₁₂, is an aromatic hydrocarbon characterized by a propenyl group attached to a phenyl ring. The presence of the electron-donating phenyl group and the tertiary benzylic carbon in the intermediate carbocation significantly influences its reactivity. The double bond is highly susceptible to electrophilic attack, making it a versatile precursor for a wide range of functionalized molecules. This guide explores the fundamental reactions of this compound, providing the necessary technical details for its application in research and development.

General Reactivity

The reactivity of this compound is dominated by the electron-rich carbon-carbon double bond. The phenyl group, through resonance, stabilizes the adjacent carbocation that forms upon electrophilic attack. This stabilization dictates the regioselectivity of addition reactions, typically following Markovnikov's rule, where the electrophile adds to the less substituted carbon of the double bond.

Key Reactions and Experimental Protocols

Electrophilic Addition

Electrophilic addition reactions are characteristic of alkenes, and this compound readily undergoes these reactions with a variety of electrophiles.

The addition of hydrogen halides (HX) to this compound proceeds via a carbocation intermediate. The reaction follows Markovnikov's rule, with the hydrogen atom adding to the terminal carbon and the halide to the more substituted benzylic carbon.[1]

Experimental Protocol: Addition of HBr to this compound

  • Dissolve this compound (1.0 g, 7.56 mmol) in 20 mL of a non-polar solvent such as dichloromethane (B109758) in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Bubble hydrogen bromide gas slowly through the solution with constant stirring, or add a solution of HBr in acetic acid dropwise.

  • Monitor the reaction progress using Thin Layer Chromatography (TLC).

  • Once the starting material is consumed, quench the reaction by adding a saturated solution of sodium bicarbonate.

  • Separate the organic layer, wash with water, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to obtain the crude product, 2-bromo-2-phenylpropane.

  • Purify the product by distillation under reduced pressure.

Reaction Mechanism: Hydrobromination

G cluster_step1 Step 1: Protonation cluster_step2 Step 2: Nucleophilic Attack Alkene This compound Carbocation Tertiary Carbocation Alkene->Carbocation Electrophilic Attack HBr H-Br HBr->Carbocation Br- Br⁻ HBr->Br- Carbocation2 Tertiary Carbocation Product 2-Bromo-2-phenylpropane Carbocation2->Product Br-2 Br⁻ Br-2->Product

Caption: Mechanism of electrophilic addition of HBr.

The addition of halogens, such as bromine (Br₂), across the double bond of this compound results in the formation of a vicinal dihalide. The reaction proceeds through a cyclic halonium ion intermediate.

Experimental Protocol: Bromination of this compound

  • Dissolve this compound (1.0 g, 7.56 mmol) in 20 mL of carbon tetrachloride in a flask protected from light.

  • Cool the solution to 0 °C.

  • Add a solution of bromine (1.21 g, 7.56 mmol) in carbon tetrachloride dropwise with stirring.

  • The disappearance of the reddish-brown color of bromine indicates the progress of the reaction.

  • After the addition is complete, allow the reaction to stir for an additional 30 minutes.

  • Wash the reaction mixture with a solution of sodium thiosulfate (B1220275) to remove any unreacted bromine, followed by water.

  • Dry the organic layer over anhydrous calcium chloride.

  • Evaporate the solvent to yield 1,2-dibromo-2-phenylpropane.[2][3][4]

Reaction Mechanism: Bromination

G cluster_step1 Step 1: Formation of Bromonium Ion cluster_step2 Step 2: Nucleophilic Attack Alkene This compound Bromonium Bromonium Ion Alkene->Bromonium Br2 Br-Br Br2->Bromonium Br- Br⁻ Br2->Br- Bromonium2 Bromonium Ion Product 1,2-Dibromo-2-phenylpropane Bromonium2->Product Br-2 Br⁻ Br-2->Product

Caption: Mechanism of electrophilic addition of Bromine.

Oxidation

Epoxidation of this compound with a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA), yields 2-methyl-2-phenyloxirane. The reaction is stereospecific, with the oxygen atom adding to the same face of the double bond (syn-addition).[5][6]

Experimental Protocol: Epoxidation with m-CPBA

  • Dissolve this compound (1.0 g, 7.56 mmol) in 30 mL of dichloromethane in a round-bottom flask.

  • Add m-CPBA (77% purity, 1.85 g, 8.32 mmol) portion-wise to the solution at room temperature with stirring.

  • Monitor the reaction by TLC. The reaction is typically complete within a few hours.

  • Upon completion, dilute the mixture with dichloromethane and wash with a 10% sodium sulfite (B76179) solution, followed by a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude epoxide.

  • Purify by column chromatography on silica (B1680970) gel.

Reaction Mechanism: Epoxidation

G Alkene This compound TransitionState Concerted Transition State Alkene->TransitionState mCPBA m-CPBA mCPBA->TransitionState Epoxide 2-Methyl-2-phenyloxirane TransitionState->Epoxide Acid m-Chlorobenzoic Acid TransitionState->Acid

Caption: Concerted mechanism of epoxidation with m-CPBA.

The hydroboration-oxidation of this compound provides a method for the anti-Markovnikov hydration of the double bond. The reaction proceeds with syn-addition of the borane, followed by oxidation with retention of stereochemistry.[7][8][9][10][11]

Experimental Protocol: Hydroboration-Oxidation

  • To a dry, nitrogen-flushed flask, add this compound (1.0 g, 7.56 mmol) and 10 mL of anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the mixture to 0 °C and add a 1.0 M solution of borane-THF complex (8.32 mL, 8.32 mmol) dropwise.

  • Allow the reaction to warm to room temperature and stir for 1 hour.

  • Cool the reaction back to 0 °C and slowly add 3 mL of water, followed by 3 mL of 3 M aqueous sodium hydroxide.

  • Carefully add 3 mL of 30% hydrogen peroxide dropwise, maintaining the temperature below 40 °C.

  • Stir the mixture at room temperature for 1 hour.

  • Extract the product with diethyl ether, wash the organic layer with brine, and dry over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure to yield 2-phenyl-2-methyl-1-propanol.

Reaction Mechanism: Hydroboration-Oxidation

G cluster_step1 Step 1: Hydroboration cluster_step2 Step 2: Oxidation Alkene This compound Alkylborane Trialkylborane Alkene->Alkylborane BH3 BH₃ BH3->Alkylborane Alkylborane2 Trialkylborane Alcohol 2-Phenyl-2-methyl-1-propanol Alkylborane2->Alcohol H2O2 H₂O₂, NaOH H2O2->Alcohol

Caption: Two-step mechanism of hydroboration-oxidation.

Reduction (Hydrogenation)

Catalytic hydrogenation of this compound reduces the double bond to a single bond, yielding 2-methyl-1-phenylpropane (isobutylbenzene).

Experimental Protocol: Catalytic Hydrogenation

  • Dissolve this compound (1.0 g, 7.56 mmol) in 25 mL of ethanol (B145695) in a hydrogenation vessel.

  • Add a catalytic amount of 10% Palladium on carbon (Pd/C) (e.g., 50 mg).

  • Pressurize the vessel with hydrogen gas (e.g., 3 atm) and stir the mixture vigorously at room temperature.

  • Monitor the reaction by observing the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of Celite to remove the catalyst.

  • Evaporate the solvent to obtain 2-methyl-1-phenylpropane.

Reaction Mechanism: Catalytic Hydrogenation

G Alkene This compound H2_Pd H₂ on Pd/C surface Alkene->H2_Pd Adsorption Alkane 2-Methyl-1-phenylpropane H2_Pd->Alkane Hydrogen Addition

Caption: Simplified representation of catalytic hydrogenation.

Polymerization

This compound can undergo cationic polymerization to form poly(α-methylstyrene). The presence of the electron-donating phenyl group stabilizes the propagating carbocation.

Experimental Protocol: Cationic Polymerization

  • In a flame-dried, nitrogen-purged flask, dissolve this compound (5.0 g, 42.3 mmol) in 50 mL of anhydrous dichloromethane.

  • Cool the solution to -78 °C using a dry ice/acetone bath.

  • Add a Lewis acid initiator, such as boron trifluoride etherate (BF₃·OEt₂) (e.g., 0.1 mL), dropwise with vigorous stirring.[12][13][14]

  • Allow the polymerization to proceed for the desired time (e.g., 1-2 hours).

  • Quench the polymerization by adding a small amount of methanol.

  • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

  • Collect the polymer by filtration, wash with methanol, and dry under vacuum.

Reaction Mechanism: Cationic Polymerization

G cluster_initiation Initiation cluster_propagation Propagation cluster_termination Termination Monomer Monomer Carbocation Carbocation Monomer->Carbocation Initiator Initiator (H⁺) Initiator->Carbocation Carbocation2 Carbocation GrowingChain Growing Polymer Chain Carbocation2->GrowingChain Monomer2 Monomer Monomer2->GrowingChain GrowingChain2 Growing Polymer Chain Polymer Polymer GrowingChain2->Polymer

Caption: Key steps in cationic polymerization.

Quantitative Data Summary

ReactionProductReagentsTypical Yield (%)Reference(s)
Hydrohalogenation 2-Bromo-2-phenylpropaneHBrHigh[1]
Halogenation 1,2-Dibromo-2-phenylpropaneBr₂ in CCl₄>90[2][3][4]
Epoxidation 2-Methyl-2-phenyloxiranem-CPBA70-85[5][6][15]
Hydroboration-Oxidation 2-Phenyl-2-methyl-1-propanol1. BH₃·THF 2. H₂O₂, NaOH85-95[7][8][9][10][11][16]
Hydrogenation 2-Methyl-1-phenylpropaneH₂, Pd/C>95[17][18]
Cationic Polymerization Poly(α-methylstyrene)BF₃·OEt₂Variable[12][13][14][19]

Note: Yields are approximate and can vary based on specific reaction conditions.

Spectroscopic Data

This compound (Starting Material)
  • ¹H NMR (CDCl₃, 300 MHz): δ 7.20-7.40 (m, 5H, Ar-H), 6.35 (s, 1H, =CH), 2.15 (s, 3H, =C-CH₃), 1.90 (s, 3H, =C-CH₃).

  • ¹³C NMR (CDCl₃, 75 MHz): δ 142.5, 136.8, 128.2, 127.8, 126.5, 125.8, 23.5, 23.2.

Selected Reaction Products
ProductKey ¹H NMR Signals (CDCl₃)Key ¹³C NMR Signals (CDCl₃)Reference(s)
2-Methyl-1-phenylpropane δ 7.10-7.30 (m, 5H), 2.45 (d, 2H), 1.85 (m, 1H), 0.90 (d, 6H).δ 140.1, 129.2, 128.2, 125.8, 45.2, 30.2, 22.4.[20]
2-Bromo-2-phenylpropane δ 7.20-7.50 (m, 5H), 2.05 (s, 6H).δ 145.5, 128.5, 127.8, 126.5, 70.1, 35.5.[21][22]
2-Methyl-2-phenyloxirane δ 7.25-7.40 (m, 5H), 2.80 (d, 1H), 2.60 (d, 1H), 1.60 (s, 3H).δ 142.0, 128.4, 127.5, 125.2, 63.5, 59.8, 22.3.[23][24][25][26][27]
Poly(α-methylstyrene) Broad signals: δ 6.5-7.5 (Ar-H), 1.5-2.5 (backbone CH₂), 0.5-1.5 (backbone C-CH₃).[19][28][29][30][31]Aromatic quaternary carbons: δ 149.0-152.0.[28][19][28][29][30][31]

Conclusion

This compound is a highly reactive and versatile building block in organic synthesis. Its reactivity is primarily governed by the electron-rich double bond, which readily participates in a variety of transformations. This guide has provided a detailed overview of its fundamental reactions, including electrophilic additions, oxidation, reduction, and polymerization. The experimental protocols and mechanistic diagrams presented herein offer a practical resource for chemists engaged in the synthesis of fine chemicals, pharmaceuticals, and polymeric materials. A thorough understanding of the reactivity of this compound will enable researchers to harness its full potential in the development of novel molecules and materials.

References

An In-depth Technical Guide to 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Methyl-1-phenylpropene, a phenylpropanoid of interest in chemical synthesis and potentially in drug development. While direct pharmacological applications are not extensively documented, its chemical properties, synthesis, and metabolic considerations offer valuable insights for researchers. This document consolidates key data, including its IUPAC name, physicochemical properties, spectroscopic information, and a detailed experimental protocol for its synthesis. Furthermore, potential metabolic pathways are discussed, providing a foundation for its evaluation in drug design and development.

Chemical Identity and Properties

This compound, also known by its IUPAC name (2-methylprop-1-en-1-yl)benzene, is an aromatic hydrocarbon.[1] Its fundamental details are summarized below.

Synonyms: (2-Methylpropenyl)benzene, Isobutenylbenzene, β,β-Dimethylstyrene[1][2]

PropertyValueReference
CAS Number 768-49-0[2][3]
Molecular Formula C₁₀H₁₂[3]
Molecular Weight 132.20 g/mol [3]
Melting Point -50 to -48 °C[4]
Boiling Point 187-188 °C[4]
Density 0.901 g/mL at 25 °C[5]
Refractive Index (n20/D) 1.539[5]
Flash Point 58 °C[4]
Appearance Clear, colorless liquid[6]

Spectroscopic Data

Spectroscopic data is crucial for the identification and characterization of this compound.

Spectrum TypeKey Data
Mass Spectrometry (MS) Available through various chemical suppliers and databases.
¹H NMR Data available in chemical databases.
¹³C NMR Data available in chemical databases.
Infrared (IR) Spectral data is available for this compound.

Experimental Protocols: Synthesis of this compound

A common method for the synthesis of this compound is through the dehydration of 2-Methyl-1-phenyl-2-propanol.

General Procedure:

  • In a reaction vessel, combine the alcohol (0.4 mmol) with aluminum chloride (AlCl₃, 0.02 mmol, 5 mol%) and triphenylphosphine (B44618) (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (B149229) (1.0 mL).[3]

  • The mixture is then stirred at 80 °C for 2 hours.[3]

  • After the reaction period, the mixture is cooled to room temperature.[3]

  • The final product is isolated using preparative thin-layer chromatography (TLC) with an eluting solution of petroleum ether/ethyl acetate (B1210297) (5/1 v/v).[3]

This procedure can be adapted for different substrate scopes.[3]

Biological and Pharmacological Context

Direct studies on the pharmacological activity and specific signaling pathway modulation by this compound are limited in publicly available literature. However, as a member of the phenylpropanoid class of compounds, which are known for a wide range of biological activities including anti-inflammatory properties, its potential warrants further investigation.[7]

Use as a Chemical Intermediate

Currently, the primary application of this compound in a research and development context is as a chemical intermediate. It has been utilized in the preparation of other molecules, such as 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol.[2][3] This role as a building block is significant for drug development, where it can serve as a starting material for the synthesis of more complex, pharmacologically active compounds.

Metabolic Considerations

While the direct metabolism of this compound is not well-documented, studies on its structural analog, 2-methylpropene (isobutene), provide valuable insights. Research has shown that 2-methylpropene is metabolized in vivo and in vitro by cytochrome P450 enzymes, specifically CYP2E1, to its corresponding reactive epoxide, 2-methyl-1,2-epoxypropane.[5][8] This epoxide is then detoxified by epoxide hydrolase and glutathione (B108866) S-transferase.[5][8]

Given the structural similarity, it is plausible that this compound could undergo a similar metabolic transformation. The formation of a potentially reactive epoxide metabolite is a critical consideration in drug development due to the risk of cytotoxicity and genotoxicity.[5] Further research into the metabolic fate of this compound is essential to assess its safety profile for any potential therapeutic application.

Visualizations

Synthesis Workflow

Synthesis_Workflow Synthesis of this compound cluster_reactants Reactants cluster_process Process cluster_product Product 2_Methyl_1_phenyl_2_propanol 2-Methyl-1-phenyl-2-propanol Reaction Stir at 80°C for 2h 2_Methyl_1_phenyl_2_propanol->Reaction AlCl3 AlCl₃ (Catalyst) AlCl3->Reaction PPh3 PPh₃ (Catalyst) PPh3->Reaction Nitromethane Nitromethane (Solvent) Nitromethane->Reaction Cooling Cool to Room Temperature Reaction->Cooling Isolation Preparative TLC Cooling->Isolation Product This compound Isolation->Product

Caption: Workflow for the synthesis of this compound.

Proposed Metabolic Pathway

Metabolic_Pathway Proposed Metabolic Pathway of this compound Parent This compound CYP2E1 CYP2E1 Parent->CYP2E1 Epoxide Reactive Epoxide Intermediate CYP2E1->Epoxide EH Epoxide Hydrolase Epoxide->EH GST Glutathione S-transferase Epoxide->GST Diol Diol Metabolite EH->Diol Glutathione Glutathione Conjugate GST->Glutathione

Caption: Proposed metabolism via cytochrome P450.

Conclusion

This compound is a well-characterized chemical compound with established physical and chemical properties. While it currently serves primarily as a synthetic intermediate, its structural relationship to the broader class of phenylpropanoids and the metabolic profile of its analogs suggest areas for future research. For drug development professionals, understanding its synthesis and potential metabolic pathways, particularly the formation of reactive intermediates, is crucial for evaluating its potential use as a scaffold or its safety profile as a potential drug candidate. Further investigation into its biological activities is warranted to fully elucidate its therapeutic potential.

References

An In-depth Technical Guide on the Molecular Structure and Bonding of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the molecular structure and bonding of 2-Methyl-1-phenylpropene (also known as β,β-Dimethylstyrene). This document collates available spectroscopic and physical data, outlines relevant experimental protocols for its synthesis and analysis, and presents a theoretical framework for understanding its chemical characteristics. While no significant biological signaling pathways have been identified for this compound in the context of drug development, its role as a chemical intermediate and structural analog necessitates a thorough understanding of its molecular properties.

Introduction

This compound is an aromatic hydrocarbon with the chemical formula C₁₀H₁₂.[1] It is a colorless liquid at room temperature and is recognized for its use as an intermediate in organic synthesis.[2][3] A detailed understanding of its molecular structure, bonding, and spectroscopic signatures is crucial for researchers in chemical synthesis and drug design, where it may serve as a scaffold or a reference compound.

Molecular and Physical Properties

The fundamental properties of this compound are summarized in the table below, providing a quick reference for laboratory applications.

PropertyValueReference(s)
IUPAC Name (2-Methylprop-1-en-1-yl)benzene
Synonyms β,β-Dimethylstyrene, Isobutenylbenzene[4]
CAS Number 768-49-0[2]
Molecular Formula C₁₀H₁₂[1]
Molecular Weight 132.20 g/mol
Appearance Colorless liquid[5]
Boiling Point 187-188 °C[2]
Melting Point -50 to -48 °C[2]
Density 0.901 g/mL at 25 °C[6]
Refractive Index n20/D 1.539[2]

Synthesis and Purification

Synthesis via Wittig Reaction

A common and effective method for the synthesis of this compound is the Wittig reaction.[7][8] This reaction involves the formation of a phosphorus ylide from a phosphonium (B103445) salt, which then reacts with a carbonyl compound to yield an alkene.

Experimental Protocol: Wittig Synthesis of this compound [7][9]

  • Ylide Formation:

    • In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend benzyltriphenylphosphonium (B107652) chloride in an anhydrous solvent such as tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the stirred suspension to deprotonate the phosphonium salt and form the ylide. The formation of the ylide is often indicated by a color change.

    • Allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Reaction with Acetone (B3395972):

    • In a separate flask, dissolve acetone in anhydrous THF.

    • Slowly add the acetone solution to the prepared ylide solution at 0 °C.

    • Allow the reaction to proceed, monitoring its progress by thin-layer chromatography (TLC).

  • Work-up and Isolation:

    • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract the aqueous layer with an organic solvent like diethyl ether.

    • Combine the organic layers, wash with brine, and dry over an anhydrous drying agent (e.g., MgSO₄).

    • Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.

Purification by Distillation

The crude product obtained from the synthesis can be purified by distillation to remove unreacted starting materials and byproducts.[10]

Experimental Protocol: Distillation of this compound

  • Apparatus Setup:

    • Assemble a simple or fractional distillation apparatus, depending on the boiling point differences of the components in the crude mixture.

    • Place the crude this compound in the distillation flask, adding boiling chips or a magnetic stir bar for smooth boiling.

  • Distillation Process:

    • Heat the distillation flask gently.

    • Collect the fraction that distills at the boiling point of this compound (187-188 °C).

    • Monitor the temperature throughout the distillation to ensure proper separation.

Spectroscopic Analysis

Mass Spectrometry

The mass spectrum of this compound provides information about its molecular weight and fragmentation pattern.

Experimental Protocol: GC-MS Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable method for the analysis of volatile compounds like this compound.

  • Sample Preparation: Prepare a dilute solution of the purified compound in a volatile organic solvent (e.g., dichloromethane (B109758) or hexane).

  • GC Conditions:

    • Column: A non-polar capillary column (e.g., DB-5ms).

    • Injector Temperature: 250 °C.

    • Oven Program: Start at a low temperature (e.g., 50 °C), and ramp up to a higher temperature (e.g., 250 °C) to ensure separation of any impurities.

    • Carrier Gas: Helium.

  • MS Conditions:

    • Ionization Mode: Electron Impact (EI) at 70 eV.

    • Mass Range: Scan from m/z 40 to 200.

Mass Spectrum Data [1]

m/zRelative Intensity (%)Possible Fragment
132~40[C₁₀H₁₂]⁺ (Molecular Ion)
117100[C₉H₉]⁺ (Loss of CH₃)
91~36[C₇H₇]⁺ (Tropylium ion)
77~7[C₆H₅]⁺ (Phenyl ion)
65~9[C₅H₅]⁺
51~8[C₄H₃]⁺

Note: The fragmentation pattern can be used to confirm the structure of the molecule. The base peak at m/z 117 corresponds to the loss of a methyl group, a common fragmentation pathway for compounds with isopropyl or related groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule.

Experimental Protocol: NMR Sample Preparation [11][12]

  • Dissolve approximately 5-25 mg of purified this compound in about 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃) in a clean, dry NMR tube.

  • Ensure the sample is fully dissolved and the solution is homogeneous.

  • Filter the solution through a small plug of glass wool in a Pasteur pipette if any particulate matter is present.

¹H NMR Data (Predicted)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.2-7.4m5HAromatic protons (Ph-H)
~6.3s1HVinylic proton (=CH-)
~2.1s6HMethyl protons (-C(CH₃)₂)

¹³C NMR Data (Predicted) [13][14]

Chemical Shift (δ, ppm)Assignment
~142Quaternary alkene carbon (C=C(CH₃)₂)
~138Quaternary aromatic carbon (ipso-C)
~128.5Aromatic CH
~128Aromatic CH
~126Aromatic CH
~125Vinylic CH (=CH-)
~24Methyl carbons (-C(CH₃)₂)
Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FTIR Analysis of a Neat Liquid

  • Ensure the ATR crystal or salt plates (NaCl or KBr) of the FTIR spectrometer are clean.

  • Apply a small drop of the neat liquid sample of this compound directly onto the ATR crystal or between the salt plates to form a thin film.

  • Acquire the spectrum, typically in the range of 4000-400 cm⁻¹.

  • Clean the crystal or plates thoroughly with an appropriate solvent after analysis.

IR Spectrum Data (Predicted)

Wavenumber (cm⁻¹)Vibration
~3080-3020C-H stretch (aromatic and vinylic)
~2970-2850C-H stretch (aliphatic)
~1650C=C stretch (alkene)
~1600, 1490, 1450C=C stretch (aromatic ring)
~890=C-H bend (out-of-plane)
~760, 690C-H bend (aromatic out-of-plane)

Molecular Geometry and Bonding (Theoretical)

  • Planarity: The phenyl group and the double bond are expected to be nearly coplanar to maximize π-conjugation. However, steric hindrance between the phenyl ring and the gem-dimethyl group may cause some twisting.

  • Bond Lengths and Angles:

    • The C=C double bond length is expected to be around 1.34 Å.

    • The C-C single bonds within the phenyl ring will be approximately 1.39 Å.

    • The C-C single bond connecting the phenyl ring to the double bond will be slightly shorter than a typical C-C single bond due to partial double bond character from conjugation.

    • The bond angles around the sp² hybridized carbons of the double bond will be approximately 120°.

Biological Activity and Relevance in Drug Development

Currently, there is a lack of significant published research detailing specific biological activities or signaling pathway interactions for this compound itself. Its primary relevance to the drug development field is as a potential building block or a fragment in the design of new molecules. For instance, related structures like 1-phenyl-2-nitropropene (B101151) are used as precursors in the synthesis of amphetamine-class drugs.[18]

Given the absence of defined biological targets or pathways, a signaling pathway diagram cannot be provided at this time. Researchers investigating compounds containing this structural motif should perform their own comprehensive biological screenings to determine potential activities.

Logical and Experimental Workflows

The following diagrams illustrate the logical flow of synthesis and analysis for this compound.

Synthesis_Workflow Start Starting Materials (Benzyltriphenylphosphonium chloride, Acetone) Wittig Wittig Reaction Start->Wittig Workup Aqueous Work-up & Extraction Wittig->Workup Purification Distillation Workup->Purification Product Pure this compound Purification->Product

Caption: Synthesis and purification workflow for this compound.

Analysis_Workflow Sample Purified Sample GCMS GC-MS Analysis Sample->GCMS NMR NMR Spectroscopy (¹H and ¹³C) Sample->NMR FTIR FTIR Spectroscopy Sample->FTIR Data_Analysis Spectra Interpretation & Structure Confirmation GCMS->Data_Analysis NMR->Data_Analysis FTIR->Data_Analysis Final_Structure Confirmed Molecular Structure Data_Analysis->Final_Structure

Caption: Spectroscopic analysis workflow for structural elucidation.

Conclusion

This technical guide has consolidated the available information on the molecular structure, bonding, and analysis of this compound. While it serves as a valuable intermediate in organic synthesis, its direct role in drug development through interaction with biological pathways has not been established. The provided experimental protocols and spectroscopic data offer a solid foundation for researchers working with this compound. Further computational studies could provide deeper insights into its electronic structure and reactivity, while comprehensive biological screening would be necessary to uncover any potential pharmacological relevance.

References

Commercial Availability and Synthetic Routes of 2-Methyl-1-phenylpropene: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the commercial availability and synthetic methodologies for 2-Methyl-1-phenylpropene (also known as β,β-dimethylstyrene), a valuable building block in organic synthesis. This document is intended to serve as a comprehensive resource for researchers and professionals involved in drug discovery and development.

Commercial Availability

This compound is readily available from a variety of chemical suppliers. The purity of the commercially available compound is typically high, often exceeding 98%. Pricing and available quantities vary by supplier. A summary of representative commercial sources is provided in Table 1.

SupplierPurityAvailable QuantitiesPrice (USD)
Sigma-Aldrich99%1g, 5gPrice available upon request
TCI America>98.0% (GC)1g, 5g, 25gPrice available upon request[1]
Apollo Scientific98%1g, 5g, 25g, 100g£15.00 - £856.00
ChemicalBook99.0% - 99.8%KG quantities$1.00 - $9.00 / KG[2]
Simson Pharma LimitedHigh QualityInquire for detailsPrice available upon request
Lab Pro Inc.Min. 98.0% (GC)1GPrice available upon request[3]
HANGZHOU LEAP CHEM CO., LTD.99%Inquire for detailsPrice available upon request[4]

Note: Prices and availability are subject to change and may not include shipping and handling fees. It is recommended to contact the suppliers directly for the most current information.

Spectroscopic Data

The structural elucidation of this compound is confirmed through various spectroscopic techniques. Key analytical data are summarized in Table 2.

TechniqueData
¹H NMR The proton NMR spectrum of the closely related 2-methylpropene shows two distinct signals corresponding to the methyl protons and the vinyl protons.[5] Due to the symmetry of the two methyl groups, they appear as a single signal. The vinyl protons also exhibit a characteristic chemical shift.
¹³C NMR The carbon-13 NMR spectrum of 2-methylpropene displays three signals, corresponding to the two equivalent methyl carbons, the vinylic CH₂ carbon, and the quaternary vinylic carbon.[6]
Mass Spectrometry The mass spectrum of 2-methylpropene shows a molecular ion peak at m/z = 56.[7] The fragmentation pattern is characterized by the loss of a methyl group, resulting in a prominent peak at m/z = 41, which is often the base peak.[7]
Infrared Spectroscopy The IR spectrum of 2-methylpropene exhibits characteristic absorption bands for C-H stretching of the methyl groups and the vinyl group, as well as a C=C stretching vibration.[8]

Experimental Protocols for Synthesis

This compound can be synthesized through several established organic chemistry reactions. The two most common and effective methods, the Wittig reaction and the Grignard reaction, are detailed below.

Wittig Reaction

The Wittig reaction provides a reliable method for the synthesis of alkenes from aldehydes or ketones. For the synthesis of this compound, benzaldehyde (B42025) is reacted with an isopropylidene phosphorane.

Materials:

Procedure:

  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., argon or nitrogen), suspend isopropyltriphenylphosphonium bromide in anhydrous THF.

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a solution of n-butyllithium in hexanes dropwise to the suspension. The color of the reaction mixture will typically change to a deep orange or red, indicating the formation of the ylide.

  • Allow the reaction mixture to stir at 0 °C for 1 hour.

  • Wittig Reaction: In a separate flame-dried flask, dissolve benzaldehyde in anhydrous THF.

  • Slowly add the benzaldehyde solution to the prepared ylide solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for an additional 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Transfer the mixture to a separatory funnel and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude this compound by column chromatography on silica (B1680970) gel using a suitable eluent (e.g., hexanes) to yield the pure product.

Grignard Reaction

An alternative synthesis involves the reaction of a Grignard reagent with a suitable ketone, followed by dehydration of the resulting alcohol.

Materials:

Procedure:

  • Preparation of the Grignard Reagent: In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel, condenser, and a magnetic stir bar, place magnesium turnings.

  • Add a small crystal of iodine to activate the magnesium surface.

  • Add a small amount of a solution of bromobenzene in anhydrous diethyl ether to the flask. The reaction is initiated when the color of the iodine disappears and the solution becomes cloudy and begins to reflux.

  • Once the reaction has started, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the phenylmagnesium bromide.

  • Reaction with Acetone: Cool the Grignard reagent to 0 °C in an ice bath.

  • Slowly add a solution of acetone in anhydrous diethyl ether dropwise to the Grignard reagent.

  • After the addition is complete, allow the mixture to stir at room temperature for 1 hour.

  • Work-up and Dehydration: Quench the reaction by slowly pouring the reaction mixture over a mixture of ice and dilute sulfuric acid or hydrochloric acid.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with water and then with a saturated sodium bicarbonate solution, and finally with brine.

  • Dry the organic layer over anhydrous sodium sulfate and filter.

  • The resulting tertiary alcohol can be dehydrated to this compound by heating with a catalytic amount of acid (e.g., p-toluenesulfonic acid) or by distillation from iodine.

  • Purification: The final product can be purified by distillation.

Signaling Pathways and Experimental Workflows

To provide a visual representation of a relevant biological pathway and a typical experimental workflow, the following diagrams have been generated using Graphviz.

Phenylpropanoid Biosynthesis Pathway

This compound belongs to the class of phenylpropanoids, a diverse group of natural products synthesized by plants. The general biosynthetic pathway for phenylpropanoids, starting from the amino acid phenylalanine, is depicted below.[1][2][3][9]

Phenylpropanoid_Pathway Phenylalanine Phenylalanine Cinnamic_acid Cinnamic_acid Phenylalanine->Cinnamic_acid PAL p_Coumaric_acid p_Coumaric_acid Cinnamic_acid->p_Coumaric_acid C4H p_Coumaroyl_CoA p_Coumaroyl_CoA p_Coumaric_acid->p_Coumaroyl_CoA 4CL Chalcones Chalcones p_Coumaroyl_CoA->Chalcones CHS Lignans Lignans p_Coumaroyl_CoA->Lignans Monolignols Monolignols p_Coumaroyl_CoA->Monolignols Flavonoids Flavonoids Chalcones->Flavonoids CHI

Caption: Phenylpropanoid Biosynthesis Pathway.

Experimental Workflow for Wittig Synthesis

The following diagram illustrates a typical experimental workflow for the synthesis of this compound via the Wittig reaction.

Wittig_Synthesis_Workflow Start Start: Reactants Ylide_Prep Ylide Preparation: Isopropyltriphenylphosphonium bromide + n-BuLi in THF Start->Ylide_Prep Wittig_Reaction Wittig Reaction: Ylide + Benzaldehyde in THF Ylide_Prep->Wittig_Reaction Workup Aqueous Work-up: Quench with NH4Cl, Extract with Ether Wittig_Reaction->Workup Purification Purification: Column Chromatography Workup->Purification Product Final Product: this compound Purification->Product

Caption: Wittig Synthesis Experimental Workflow.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-Methyl-1-phenylpropene via the Wittig Reaction

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

The Wittig reaction is a cornerstone of modern organic synthesis, providing a reliable method for the formation of carbon-carbon double bonds. This reaction involves the interaction of a phosphorus ylide with an aldehyde or ketone. The versatility and high degree of regioselectivity make it an invaluable tool in the synthesis of a wide array of alkenes. These application notes provide detailed protocols for the synthesis of 2-Methyl-1-phenylpropene, a valuable organic building block, utilizing two distinct Wittig reaction strategies. The protocols are intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Two primary retrosynthetic disconnections for this compound offer viable synthetic pathways:

This document outlines the experimental procedures for both synthetic routes, including the preparation of the necessary phosphonium (B103445) salts and the subsequent Wittig olefination.

Data Presentation

The following tables summarize the key quantitative data for the two synthetic routes to this compound.

Table 1: Reagents and Reaction Conditions

ParameterRoute A: Benzaldehyde + Isopropyl YlideRoute B: Acetophenone + Methyl Ylide
Phosphonium Salt Isopropyltriphenylphosphonium BromideMethyltriphenylphosphonium Bromide
Carbonyl Compound BenzaldehydeAcetophenone
Base n-Butyllithium (n-BuLi)n-Butyllithium (n-BuLi) or Sodium Hydride (NaH)
Solvent Anhydrous Tetrahydrofuran (B95107) (THF)Anhydrous Tetrahydrofuran (THF) or Diethyl Ether (Et₂O)
Reaction Temperature 0 °C to Room Temperature0 °C to Room Temperature
Reaction Time 2-4 hours2-4 hours

Table 2: Representative Yields and Product Characteristics

ParameterThis compound
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
Appearance Colorless oil
Boiling Point 187-189 °C
Representative Yield ~80%[1]

Experimental Protocols

Route A: Synthesis of this compound from Benzaldehyde

This protocol details the synthesis of this compound starting from benzaldehyde and isopropyltriphenylphosphonium bromide.

Part 1: Preparation of Isopropyltriphenylphosphonium Bromide

  • Reaction Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, combine triphenylphosphine (B44618) (1.1 equivalents) and 2-bromopropane (B125204) (1.0 equivalent) in anhydrous toluene.

  • Reaction: Heat the mixture to reflux and maintain for 24-48 hours. The formation of a white precipitate indicates the formation of the phosphonium salt.

  • Isolation: After cooling to room temperature, collect the white solid by vacuum filtration. Wash the solid with cold diethyl ether to remove any unreacted starting materials.

  • Drying: Dry the isopropyltriphenylphosphonium bromide under vacuum to remove residual solvent.

Part 2: Wittig Reaction

  • Ylide Generation: To a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add isopropyltriphenylphosphonium bromide (1.1 equivalents). Add anhydrous tetrahydrofuran (THF) via syringe and cool the suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise to the stirred suspension. The formation of a deep orange or reddish color indicates the generation of the ylide. Allow the mixture to stir at 0 °C for 1 hour.[2]

  • Aldehyde Addition: In a separate flame-dried flask, dissolve benzaldehyde (1.0 equivalent) in anhydrous THF.

  • Slowly add the benzaldehyde solution to the ylide solution at 0 °C via syringe.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Work-up: Quench the reaction by the slow addition of a saturated aqueous solution of ammonium (B1175870) chloride. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL).

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate (B86663) (MgSO₄).

  • Purification: Filter off the drying agent and concentrate the organic phase under reduced pressure. The crude product, containing this compound and triphenylphosphine oxide, can be purified by flash column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes).

Route B: Synthesis of this compound from Acetophenone

This protocol details the synthesis of this compound starting from acetophenone and methyltriphenylphosphonium bromide.

Part 1: Preparation of Methyltriphenylphosphonium Bromide

  • Reaction Setup: In a round-bottom flask, dissolve triphenylphosphine (1.0 equivalent) in anhydrous toluene.

  • Reaction: Add methyl bromide (1.1 equivalents) to the solution. Stir the mixture at room temperature for 24-48 hours. The phosphonium salt will precipitate out as a white solid.

  • Isolation and Drying: Collect the solid by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Part 2: Wittig Reaction

  • Ylide Generation: In a flame-dried, two-necked flask under an inert atmosphere, suspend methyltriphenylphosphonium bromide (1.1 equivalents) in anhydrous THF. Cool the suspension to 0 °C.

  • Slowly add n-butyllithium (n-BuLi, 1.05 equivalents) dropwise. A characteristic color change will signal the formation of the ylide. Stir for 1 hour at 0 °C.

  • Ketone Addition: In a separate flask, dissolve acetophenone (1.0 equivalent) in anhydrous THF.

  • Add the acetophenone solution to the ylide solution at 0 °C.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-4 hours, monitoring by TLC for the disappearance of acetophenone.

  • Work-up: Quench the reaction with saturated aqueous ammonium chloride. Extract the product with diethyl ether (3 x 50 mL).

  • Wash the combined organic extracts with brine and dry over anhydrous sodium sulfate (Na₂SO₄).

  • Purification: After filtration and concentration, purify the crude product by flash column chromatography (silica gel, hexanes) to isolate the this compound.

Visualizations

Wittig Reaction Mechanism

The following diagram illustrates the generally accepted mechanism of the Wittig reaction, proceeding through a betaine (B1666868) intermediate to form an oxaphosphetane, which then decomposes to the alkene and triphenylphosphine oxide.

Wittig_Mechanism cluster_step1 Step 1: Ylide Formation cluster_step2 Step 2: Nucleophilic Attack cluster_step3 Step 3: Oxaphosphetane Formation cluster_step4 Step 4: Decomposition Phosphonium_Salt R'₃P⁺-CHR₂ X⁻ Ylide R'₃P⁺-C⁻R₂ (Ylide) Phosphonium_Salt->Ylide + Base Base Base Ylide_reac R'₃P⁺-C⁻R₂ Betaine R'₃P⁺-CR₂-C(O⁻)R''₂ (Betaine) Ylide_reac->Betaine + Carbonyl Carbonyl R''₂C=O Carbonyl->Betaine Betaine_reac Betaine Oxaphosphetane [4-membered ring] Betaine_reac->Oxaphosphetane Ring Closure Oxaphosphetane_reac Oxaphosphetane Alkene R₂C=CR''₂ (Alkene) Oxaphosphetane_reac->Alkene TPPO R'₃P=O (Phosphine Oxide) Oxaphosphetane_reac->TPPO

Caption: General mechanism of the Wittig reaction.

Experimental Workflow for this compound Synthesis

The diagram below outlines the key steps in the synthesis of this compound via the Wittig reaction.

Wittig_Workflow cluster_prep Preparation cluster_reaction Wittig Reaction cluster_workup Work-up and Purification Start Start Materials: Triphenylphosphine Alkyl Halide Phosphonium_Prep Prepare Phosphonium Salt Start->Phosphonium_Prep Ylide_Gen Generate Ylide with Base Phosphonium_Prep->Ylide_Gen Carbonyl_Add Add Carbonyl Compound (Benzaldehyde or Acetophenone) Ylide_Gen->Carbonyl_Add React Stir at RT for 2-4h Carbonyl_Add->React Quench Quench with aq. NH₄Cl React->Quench Extract Extract with Diethyl Ether Quench->Extract Dry_Concentrate Dry and Concentrate Extract->Dry_Concentrate Purify Purify by Column Chromatography Dry_Concentrate->Purify Final_Product This compound Purify->Final_Product

Caption: Experimental workflow for the synthesis of this compound.

References

Application Notes and Protocols for the Synthesis of Substituted Styrenes via Grignard Reaction

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Substituted styrenes are pivotal building blocks in the synthesis of a wide array of materials and pharmaceutical compounds. Their utility stems from the reactive vinyl group, which readily participates in polymerization and various organic transformations. The Grignard reaction offers a robust and versatile methodology for the synthesis of these valuable monomers. This document provides detailed application notes, experimental protocols, and comparative data for the synthesis of substituted styrenes utilizing Grignard reagents. Two primary pathways are explored: the reaction of a vinyl Grignard reagent with a substituted benzaldehyde (B42025) followed by dehydration, and the coupling of an aryl Grignard reagent with a vinyl halide.

Synthetic Pathways

The synthesis of substituted styrenes using Grignard reagents can be broadly categorized into two main strategies.

Pathway A: Vinyl Grignard Addition to Carbonyls and Subsequent Dehydration

This two-step approach involves the initial formation of a secondary alcohol by the nucleophilic addition of a vinyl Grignard reagent to a substituted benzaldehyde. The resulting 1-aryl-2-propen-1-ol is then dehydrated, typically under acidic conditions, to yield the corresponding substituted styrene (B11656).

Pathway_A cluster_0 Step 1: Grignard Addition cluster_1 Step 2: Dehydration Substituted_Benzaldehyde Substituted Benzaldehyde Intermediate_Alcohol Substituted 1-Phenylethanol (B42297) Derivative Substituted_Benzaldehyde->Intermediate_Alcohol 1. Vinyl Grignard 2. H₃O⁺ workup Vinyl_Grignard Vinylmagnesium Bromide Final_Product Substituted Styrene Intermediate_Alcohol_ref Substituted 1-Phenylethanol Derivative Intermediate_Alcohol_ref->Final_Product Acid catalyst, Heat

Caption: General workflow for the synthesis of substituted styrenes via vinyl Grignard addition and dehydration.

Pathway B: Aryl Grignard Coupling with a Vinyl Halide

This approach, often a variant of the Kumada coupling, involves the cross-coupling of an aryl Grignard reagent with a vinyl halide, catalyzed by a transition metal, typically nickel or palladium.[1][2] This method provides a more direct route to the final product.

Pathway_B Aryl_Grignard Arylmagnesium Halide Substituted_Styrene Substituted Styrene Aryl_Grignard->Substituted_Styrene Vinyl_Halide Vinyl Halide Vinyl_Halide->Substituted_Styrene Catalyst Ni or Pd Catalyst Catalyst->Substituted_Styrene

Caption: Direct synthesis of substituted styrenes via Kumada-type cross-coupling.

Quantitative Data Summary

The following tables summarize typical yields for the synthesis of various substituted styrenes via the vinyl Grignard addition and dehydration pathway.

Table 1: Yields for the Synthesis of Substituted 1-Phenylethanol Derivatives

SubstituentBenzaldehyde DerivativeGrignard ReagentProductYield (%)
4-Chloro4-ChlorobenzaldehydeVinylmagnesium Bromide1-(4-Chlorophenyl)ethanolNot specified
4-Methoxy4-Methoxybenzaldehyde (Anisaldehyde)Vinylmagnesium Bromide1-(4-Methoxyphenyl)ethanolNot specified
4-Methyl4-Methylbenzaldehyde (p-Tolualdehyde)Isopropylmagnesium Bromide2-Methyl-1-(4-methylphenyl)propan-1-ol79.8[3]
3-Chlorom-ChlorobenzaldehydeMethylmagnesium Iodidem-ChlorophenylmethylcarbinolNot specified

Table 2: Yields for the Dehydration of Substituted 1-Phenylethanol Derivatives

SubstituentStarting AlcoholProductDehydration ConditionsYield (%)
3-Chlorom-Chlorophenylmethylcarbinolm-ChlorostyreneKHSO₄, 220-230 °C, 125 mm Hg80-82.5[4]
4-Methyl1-(4-Methylphenyl)ethanol4-MethylstyreneCopper(II) catalyst, 120 °C, 24 h80[5]
4-Chloro1-(4-Chlorophenyl)ethanol4-ChlorostyreneCopper(II) catalyst, 120 °C, 24 hLower than unsubstituted[5]
Unsubstituted1-PhenylethanolStyreneCopper(II) catalyst, 120 °C, 24 h>95[4][6]

Experimental Protocols

Protocol 1: Preparation of Vinylmagnesium Bromide

This protocol is adapted from a procedure in Organic Syntheses, a highly reliable source for chemical preparations.[7][8]

Materials:

  • Magnesium turnings (1.2 g atoms)

  • Vinyl bromide (1.3 moles)

  • Anhydrous tetrahydrofuran (B95107) (THF)

  • Iodine (crystal, for initiation)

  • Methyl iodide (optional, for initiation)

Equipment:

  • 2-L three-necked flask

  • Dry Ice-acetone reflux condenser

  • Mechanical stirrer

  • 250-mL dropping funnel

Procedure:

  • Place the magnesium turnings in the three-necked flask.

  • Assemble the apparatus and flush with a dry, inert gas (e.g., nitrogen or argon).

  • Add enough anhydrous THF to cover the magnesium.

  • Begin stirring and add approximately 5 mL of vinyl bromide.

  • If the reaction does not initiate, a crystal of iodine or a few drops of methyl iodide can be added.[7] Gentle warming may also be necessary.

  • Once the reaction has started (indicated by bubbling and a color change), add an additional 350 mL of anhydrous THF.

  • Dissolve the remaining vinyl bromide in 120 mL of anhydrous THF and add it dropwise from the dropping funnel at a rate that maintains a moderate reflux.

  • After the addition is complete, continue to reflux the mixture for 30 minutes to ensure complete reaction.

  • The resulting greyish solution of vinylmagnesium bromide is ready for use in subsequent reactions.

Protocol 2: Synthesis of a Substituted 1-Phenylethanol Derivative (General Procedure)

This general protocol is based on standard Grignard addition reactions to aldehydes.[9][10]

Materials:

  • Substituted benzaldehyde (1 equivalent)

  • Vinylmagnesium bromide solution (prepared in Protocol 1, ~1.1 equivalents)

  • Anhydrous diethyl ether or THF

  • Saturated aqueous ammonium (B1175870) chloride solution

  • Anhydrous magnesium sulfate (B86663)

Equipment:

  • Round-bottom flask

  • Addition funnel

  • Magnetic stirrer

  • Separatory funnel

Procedure:

  • Dissolve the substituted benzaldehyde in anhydrous diethyl ether or THF in a round-bottom flask under an inert atmosphere.

  • Cool the solution in an ice bath.

  • Add the vinylmagnesium bromide solution dropwise from the addition funnel, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.

  • Cool the reaction mixture in an ice bath and quench the reaction by the slow, dropwise addition of saturated aqueous ammonium chloride solution.

  • Transfer the mixture to a separatory funnel and separate the organic layer.

  • Extract the aqueous layer with two portions of diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Filter and remove the solvent under reduced pressure to obtain the crude substituted 1-phenylethanol derivative.

  • The crude product can be purified by distillation or column chromatography.

Protocol 3: Dehydration of a Substituted 1-Phenylethanol Derivative to a Substituted Styrene

This protocol is based on the procedure for the synthesis of m-chlorostyrene from Organic Syntheses.[4]

Materials:

  • Substituted 1-phenylethanol derivative (1 equivalent)

  • Powdered fused potassium acid sulfate (catalyst)

  • p-tert-butylcatechol (polymerization inhibitor)

  • Diethyl ether

  • Anhydrous magnesium sulfate

Equipment:

  • Three-necked round-bottomed flask

  • Dropping funnel

  • Fractionating column

  • Receiving flask

  • Oil bath

  • Vacuum source with manostat

Procedure:

  • Place the powdered fused potassium acid sulfate and a small amount of p-tert-butylcatechol in the reaction flask.

  • Heat the flask in an oil bath to 220-230 °C.

  • Place the substituted 1-phenylethanol derivative and a small amount of p-tert-butylcatechol in the dropping funnel.

  • Evacuate the system to a pressure of approximately 125 mm Hg.

  • Add the alcohol dropwise at a rate that maintains a steady distillation of the product styrene and water. The vapor temperature at the top of the column should be maintained at a temperature appropriate for the specific styrene derivative.

  • After the addition is complete, continue the distillation until no more liquid is collected.

  • The collected distillate is a mixture of the substituted styrene and water.

  • Rinse the distillate into a separatory funnel with diethyl ether.

  • Separate the organic layer and dry it over anhydrous magnesium sulfate.

  • Add a small amount of p-tert-butylcatechol to the dried solution.

  • Remove the ether by distillation, and then distill the product under reduced pressure to obtain the purified substituted styrene.

Protocol 4: Kumada-Type Cross-Coupling of an Aryl Grignard Reagent with a Vinyl Halide (General Procedure)

This general protocol is based on the principles of the Kumada coupling reaction.[1][2]

Materials:

  • Aryl halide (e.g., bromobenzene (B47551) derivative) (1 equivalent)

  • Magnesium turnings (1.1 equivalents)

  • Anhydrous THF

  • Vinyl halide (e.g., vinyl bromide) (1 equivalent)

  • Palladium or Nickel catalyst (e.g., Pd(PPh₃)₄, Ni(dppp)Cl₂) (1-5 mol%)

Equipment:

  • Schlenk flask or three-necked flask

  • Reflux condenser

  • Magnetic stirrer

  • Inert atmosphere setup (nitrogen or argon)

Procedure:

  • Preparation of the Aryl Grignard Reagent:

    • Activate the magnesium turnings in a flame-dried flask under an inert atmosphere.

    • Add a solution of the aryl halide in anhydrous THF dropwise to the magnesium suspension.

    • The reaction is typically initiated with a small crystal of iodine or by gentle heating.

    • Once the Grignard formation is complete, the solution is ready for the coupling reaction.

  • Cross-Coupling Reaction:

    • In a separate flask under an inert atmosphere, dissolve the palladium or nickel catalyst in anhydrous THF.

    • Add the vinyl halide to the catalyst solution.

    • Slowly add the prepared aryl Grignard reagent to the catalyst-vinyl halide mixture at room temperature.

    • The reaction mixture may be stirred at room temperature or gently heated to drive the reaction to completion. Reaction progress can be monitored by TLC or GC.

  • Workup:

    • Upon completion, the reaction is quenched by the slow addition of dilute hydrochloric acid.

    • The mixture is extracted with an organic solvent (e.g., diethyl ether or ethyl acetate).

    • The combined organic layers are washed with water and brine, then dried over anhydrous sodium sulfate.

    • The solvent is removed under reduced pressure, and the crude product is purified by column chromatography or distillation to yield the substituted styrene.

Conclusion

The Grignard reaction provides a powerful and adaptable platform for the synthesis of a wide range of substituted styrenes. The choice between the two primary pathways—vinyl Grignard addition followed by dehydration or direct Kumada-type cross-coupling—will depend on the specific target molecule, the availability of starting materials, and the desired functional group tolerance. The protocols and data presented in these application notes offer a solid foundation for researchers and drug development professionals to successfully synthesize these important chemical intermediates. Careful control of reaction conditions, particularly the exclusion of moisture and the use of appropriate temperatures, is critical for achieving high yields and purity.

References

Application Notes and Protocols: Polymerization of 2-Methyl-1-phenylpropene and its Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the polymerization of 2-methyl-1-phenylpropene, commonly known as α-methylstyrene (AMS). It covers the primary polymerization techniques, including cationic and anionic methods, which are particularly effective for this monomer. Emphasis is placed on living polymerization techniques that allow for the synthesis of well-defined polymers with controlled molecular weights and narrow polydispersity, a critical requirement for high-performance materials used in research and pharmaceutical applications.

Cationic Polymerization of α-Methylstyrene

Cationic polymerization is a widely used and effective method for polymerizing α-methylstyrene. The reaction proceeds via a carbocationic intermediate and is typically initiated by Lewis acids or solid acid catalysts.[1][2] Monomers suitable for cationic polymerization are generally those with electron-donating substituents that can stabilize the resulting cation.[2] Living cationic polymerization offers precise control over the polymer architecture, which is crucial for advanced applications.[3]

Protocol 1: Cationic Polymerization using a Solid Acid Catalyst (Maghnite-Na)

This protocol describes a heterogeneous polymerization using a sodium-exchanged montmorillonite (B579905) clay (Maghnite-Na) as a non-toxic, ecological catalyst.[1]

Materials and Equipment:

  • α-Methylstyrene (AMS) monomer

  • Maghnite-Na (sodium-exchanged montmorillonite clay)

  • Dichloromethane (B109758) (for extraction)

  • Methanol (B129727) (for precipitation)

  • Sealed reaction tubes or a Schlenk flask

  • Magnetic stirrer and stir bar

  • Vacuum oven

  • Standard laboratory glassware

Procedure:

  • Monomer Preparation: Purify the α-methylstyrene monomer by passing it through an alumina (B75360) column to remove inhibitors, followed by distillation under reduced pressure.

  • Catalyst Preparation: Prepare the Maghnite-Na catalyst as described in the literature, or use a commercially available equivalent. Ensure the catalyst is dry before use.

  • Reaction Setup: In a sealed tube or Schlenk flask, add the desired amount of α-methylstyrene (e.g., 2.0 g, 16.9 mmol) and the Maghnite-Na catalyst (e.g., 0.3 g, 15% by weight).[1]

  • Polymerization: Place the reaction vessel in a cooling bath set to 0 °C and stir the mixture vigorously. Allow the reaction to proceed for a set time (e.g., 6 hours).[1]

  • Polymer Isolation: After the reaction period, dissolve the resulting viscous product in dichloromethane.

  • Purification: Separate the catalyst by filtration. Precipitate the polymer by slowly adding the dichloromethane solution to a large excess of cold methanol with stirring.

  • Drying: Collect the white precipitate by filtration, wash it several times with fresh methanol, and dry it in a vacuum oven at 40 °C to a constant weight.[1]

Quantitative Data: The yield of the polymerization is highly dependent on the catalyst amount and reaction time.

Catalyst (wt% to monomer)Reaction Time (h)Temperature (°C)Polymer Yield (%)
5.06045
7.56058
10.06067
15.06075
20.06072
Data adapted from a study on bulk polymerization of AMS at 0°C.[1]

Anionic Polymerization of α-Methylstyrene

Anionic polymerization is a powerful technique for producing polymers with highly controlled molecular weights and very low polydispersity indices (PDI ≈ 1.1). The process is a "living" polymerization, meaning that chain termination and transfer reactions are absent, allowing for the synthesis of block copolymers.[4][5] However, the anionic polymerization of AMS is sensitive to its low ceiling temperature, above which depolymerization becomes significant.[6]

Protocol 2: Living Anionic Polymerization for Block Copolymer Synthesis

This protocol describes the synthesis of a poly(α-methylstyrene)-b-polystyrene block copolymer using an organolithium initiator.

Materials and Equipment:

  • α-Methylstyrene (AMS) and Styrene (B11656) (St) monomers

  • Anhydrous solvents: Toluene (B28343), Tetrahydrofuran (THF)

  • n-Butyllithium (n-BuLi) initiator solution in hexanes

  • Methanol (for termination)

  • Schlenk line and glassware (three-neck flask, syringes)

  • Low-temperature bath (e.g., ice/salt)

  • Magnetic stirrer

Procedure:

  • Monomer and Solvent Purification: All reagents and solvents must be rigorously purified and dried. Distill monomers from calcium hydride. Reflux solvents over sodium/benzophenone and distill under an inert atmosphere. All glassware must be flame-dried under vacuum.

  • Reaction Setup: Assemble a three-neck flask under an inert atmosphere (argon or nitrogen). Add anhydrous toluene (e.g., 7.3 mL) and anhydrous THF (e.g., 1.0 mL) via syringe.[7]

  • First Block Polymerization (PAMS): Cool the flask to approximately -15 °C using an ice/salt bath.[7] Inject the purified AMS monomer (e.g., 0.65 mL, 5 mmol).

  • Initiation: Initiate the polymerization by adding the n-BuLi solution (e.g., 0.14 mL of 2.5 M solution, 0.35 mmol) dropwise. A characteristic cherry-red color indicates the formation of the living poly(α-methylstyryl) carbanion.[7] Let the reaction proceed for 3 hours to ensure complete polymerization of the first block.[7]

  • Second Block Polymerization (PS): While maintaining the low temperature, slowly add the purified styrene monomer (e.g., 0.58 mL, 5 mmol) to the living polymer solution.

  • Termination: After the second monomer is consumed (typically after several hours), terminate the reaction by adding a small amount of degassed methanol. The red color will disappear.

  • Isolation and Purification: Precipitate the block copolymer by pouring the reaction mixture into a large volume of methanol. Filter the white solid, wash with methanol, and dry under vacuum.

Quantitative Data for Living Anionic Polymerization: Living anionic polymerization allows for the predictable synthesis of polymers with targeted molecular weights and narrow distributions.

PolymerTarget Mn ( g/mol )Actual Mn ( g/mol )PDI (Mw/Mn)
P(DPES)5,2005,1001.08
P(DPES)10,40010,2001.09
P(DPES)20,90021,5001.10
P(DPES)-b-PS35,90038,1001.12
Data adapted from a study on the living anionic polymerization of a styrene derivative, p-(2,2′-diphenylethyl)styrene (DPES), and its block copolymer with styrene (PS).[8]

Other Polymerization Methods

Radical Polymerization

Conventional free-radical polymerization is generally not a suitable method for α-methylstyrene.[9] The steric hindrance from the α-methyl group and the stability of the resulting tertiary radical favor chain transfer and disproportionation over propagation, leading to the formation of only low molecular weight oligomers.

However, specialized techniques such as photo-initiated free radical polymerization have been used to synthesize poly(α-methylstyrene), with studies focusing on the tacticity and microstructure of the resulting polymer.[10]

Visualized Workflows and Concepts

G General Workflow for Living Polymerization cluster_prep Preparation cluster_rxn Reaction cluster_post Post-Reaction cluster_char Characterization p1 Monomer & Solvent Purification p2 Glassware Flame-Drying p1->p2 p3 Inert Atmosphere (Schlenk Line) p2->p3 r1 Solvent Transfer p3->r1 r2 Cooling to Reaction Temp r1->r2 r3 Monomer Addition r2->r3 r4 Initiator Addition r3->r4 r5 Polymerization r4->r5 q1 Quenching/ Termination r5->q1 q2 Precipitation in Non-Solvent q1->q2 q3 Filtration & Washing q2->q3 q4 Drying under Vacuum q3->q4 c1 GPC (Mn, PDI) q4->c1 c2 NMR (Structure) q4->c2 c3 DSC (Thermal) q4->c3

Caption: General experimental workflow for living polymerization techniques.

G Conceptual Comparison of Polymerization Types cluster_living Living Polymerization cluster_conventional Conventional Chain-Growth Polymerization cluster_result Resulting Polymer l_init Fast Initiation l_prop Propagation l_init->l_prop l_end Active Chain Ends (No Termination) l_prop->l_end l_end->l_prop Add more monomer res_living Controlled MW Low PDI (Narrow) l_end->res_living c_init Initiation c_prop Propagation c_init->c_prop c_term Termination & Chain Transfer c_prop->c_term res_conv Broad MW Distribution High PDI c_term->res_conv

Caption: Living vs. conventional polymerization pathways and outcomes.

Applications in Research and Drug Development

While poly(α-methylstyrene) itself is not a primary material for drug delivery due to its lack of biodegradability, its synthesis via living polymerization is highly relevant to the field for creating advanced functional materials.[11][12]

  • Block Copolymers for Drug Encapsulation: The primary application is the synthesis of well-defined hydrophobic blocks for amphiphilic block copolymers (e.g., PAMS-b-PEG).[5][12] These copolymers can self-assemble in aqueous solutions to form micelles with a hydrophobic PAMS core and a hydrophilic corona. The core can encapsulate hydrophobic drugs, improving their solubility and stability, while the shell provides biocompatibility and prevents aggregation.[13]

  • Polymer Standards: Due to the precise control over molecular weight and low PDI achievable through living anionic polymerization, poly(α-methylstyrene) serves as an excellent standard for calibrating analytical equipment such as Gel Permeation Chromatography (GPC).

  • Biomaterial Coatings: Styrenic block copolymers are used as biocompatible and biostable coatings for medical devices.[12] For instance, poly(styrene-b-isobutylene-b-styrene) (SIBS) is used as a matrix for paclitaxel (B517696) delivery in drug-eluting coronary stents, highlighting the potential of related styrenic polymers in this area.[12]

G Application of PAMS Block Copolymers in Drug Delivery start Living Polymerization of α-Methylstyrene (AMS) block Well-Defined PAMS Block start->block copolymer Amphiphilic Block Copolymer (e.g., PAMS-b-PEG) block->copolymer + Hydrophilic Block assembly Self-Assembly in Water copolymer->assembly micelle Core-Shell Micelle assembly->micelle encap Drug Encapsulation in Hydrophobic Core micelle->encap drug Hydrophobic Drug drug->encap delivery Targeted/Controlled Drug Delivery Vehicle encap->delivery

Caption: Logical pathway from PAMS synthesis to drug delivery applications.

References

Application Notes and Protocols: 2-Methyl-1-phenylpropene as a Monomer in Copolymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylpropene, a substituted styrene (B11656) monomer, presents potential for incorporation into copolymers to modify their thermal, mechanical, and chemical properties. However, a comprehensive review of scientific literature reveals a notable scarcity of specific data regarding its copolymerization behavior. This lack of information suggests that it is not a commonly utilized comonomer, likely due to challenges in its polymerization.

The primary obstacle to the polymerization of this compound is likely steric hindrance . As a 1,1-disubstituted alkene, the presence of both a phenyl group and a methyl group on the same vinyl carbon can significantly impede the approach of the monomer to a growing polymer chain. This steric hindrance can lead to low reactivity, slow polymerization rates, and difficulty in achieving high molecular weight polymers.

Given the limited direct data, this document will provide a foundational guide by drawing parallels with a closely related and well-studied structural analog: α-methylstyrene (2-phenyl-1-propene) . The information presented herein, including reactivity ratios and experimental protocols for α-methylstyrene, should be considered a starting point for the investigation of this compound in copolymerization. Researchers should anticipate the need for significant optimization and adaptation of these methods.

Quantitative Data: Reactivity Ratios of α-Methylstyrene

The reactivity ratios (r₁ and r₂) are crucial parameters in copolymerization that describe the relative reactivity of a growing polymer chain ending in one monomer unit towards adding the same or the other monomer. The following tables summarize the reactivity ratios for the anionic and free-radical copolymerization of α-methylstyrene (M₁) with common comonomers.

Table 1: Reactivity Ratios in Anionic Copolymerization of α-Methylstyrene (M₁)

Comonomer (M₂)r₁ (α-methylstyrene)r₂ (Comonomer)Polymerization TypeReference
Styrene0.31.3Anionic[1]
Butadiene0.0 - 0.4~1.5Anionic

Table 2: Reactivity Ratios in Free-Radical Copolymerization of Styrene (M₁) and α-Methylstyrene (M₂)

Comonomer (M₁)r₁ (Styrene)r₂ (α-methylstyrene)Polymerization TypeReference
Styrene0.5170.420Free-Radical[2]

Interpretation of Reactivity Ratios:

  • r₁ < 1 and r₂ > 1 (e.g., α-methylstyrene with Styrene in anionic polymerization): The growing chain ending in α-methylstyrene prefers to add styrene, and the growing chain ending in styrene also prefers to add styrene. This suggests that styrene is more reactive and will be incorporated more readily into the copolymer.

  • r₁ < 1 and r₂ < 1 (e.g., Styrene with α-methylstyrene in free-radical polymerization): Both growing chains prefer to react with the other monomer, which can lead to a tendency towards alternating copolymers.

Experimental Protocols

The following are generalized protocols for the copolymerization of α-methylstyrene. These should be adapted and optimized for this compound, likely requiring more forcing conditions (e.g., higher initiator concentration, longer reaction times, or higher temperatures) to overcome steric hindrance.

Protocol 1: Anionic Copolymerization of α-Methylstyrene and Styrene

This protocol is adapted from a procedure for the synthesis of poly(α-methylstyrene-alt-styrene) copolymers and can be modified for random or block copolymerization.[1]

Materials:

Procedure:

  • Reactor Setup: Assemble a flame-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a rubber septum, and a nitrogen inlet/outlet. Maintain a positive pressure of dry nitrogen throughout the reaction.

  • Solvent and Monomer Addition: To the flask, add anhydrous cyclohexane and THF. For alternating copolymers, add an initial amount of α-methylstyrene. For random copolymers, add the desired ratio of both monomers. For block copolymers, add the first monomer.[1]

  • Initiation: Cool the reaction mixture to the desired temperature (e.g., -15°C for block copolymers or 61°C for alternating copolymers) and add the n-BuLi solution via syringe.[1] A color change to cherry-red indicates the formation of the living anionic chain ends.[1]

  • Propagation:

    • For Alternating Copolymers: Add a pre-mixed, equimolar solution of α-methylstyrene and styrene dropwise to the reaction mixture.[1]

    • For Random Copolymers: Allow the reaction to proceed for the desired time.

    • For Block Copolymers: After the first block has polymerized, add the second monomer via syringe.[1]

  • Termination: Quench the reaction by adding anhydrous methanol. The color of the solution should disappear.

  • Purification: Precipitate the copolymer by pouring the reaction mixture into a large excess of a non-solvent (e.g., a methanol/isopropanol mixture).[1] Filter the precipitate, wash with fresh non-solvent, and dry under vacuum.

Characterization:

  • Molecular Weight and Dispersity: Gel Permeation Chromatography (GPC).

  • Copolymer Composition and Microstructure: ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectroscopy.

  • Thermal Properties: Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TGA).

Protocol 2: Cationic Copolymerization of α-Methylstyrene and Styrene

This protocol is a generalized procedure based on patent literature for the cationic copolymerization of α-methylstyrene and styrene.[3]

Materials:

  • α-Methylstyrene (M₁), purified.

  • Styrene (M₂), purified.

  • Anhydrous toluene (B28343) as a solvent.

  • Initiator system: A Lewis acid (e.g., tin tetrachloride or aluminum chloride) and a proton source (e.g., ethanol (B145695) or phosphoric acid).[3]

Procedure:

  • Reactor Setup: Use a dry, inert-atmosphere reaction vessel as described in Protocol 1.

  • Monomer and Solvent Addition: Charge the reactor with the desired ratio of α-methylstyrene and styrene, along with anhydrous toluene.

  • Initiator Preparation: In a separate, dry dropping funnel, prepare the initiator solution by dissolving the Lewis acid and proton source in anhydrous toluene.[3]

  • Initiation and Polymerization: Cool the reactor to the desired temperature (e.g., 0-30°C) and add the initiator solution dropwise with vigorous stirring. Control the reaction temperature, as cationic polymerizations can be highly exothermic.

  • Termination and Purification: After the desired reaction time, terminate the polymerization by adding a quenching agent (e.g., methanol). Purify the copolymer by precipitation as described in Protocol 1.

Characterization:

  • As described in Protocol 1.

Mandatory Visualizations

experimental_workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Characterization Monomer_Purification Monomer Purification (Distillation/Alumina Column) Reactor_Setup Reactor Setup (Inert Atmosphere) Monomer_Purification->Reactor_Setup Solvent_Drying Solvent Drying (Anhydrous Conditions) Solvent_Drying->Reactor_Setup Initiation Initiation (e.g., n-BuLi or Lewis Acid) Reactor_Setup->Initiation Propagation Propagation (Controlled Temperature) Initiation->Propagation Termination Termination (Quenching Agent) Propagation->Termination Purification Purification (Precipitation) Termination->Purification Drying Drying (Vacuum Oven) Purification->Drying Analysis Analysis (GPC, NMR, DSC, TGA) Drying->Analysis

Caption: General workflow for the synthesis and characterization of copolymers.

drug_delivery_pathway cluster_systemic Systemic Circulation cluster_cellular Target Cell Nanoparticle Amphiphilic Copolymer Nanoparticle (Drug-Loaded) Endocytosis Endocytosis Nanoparticle->Endocytosis Targeting Endosome Endosome Endocytosis->Endosome Drug_Release Drug Release (e.g., pH-triggered) Endosome->Drug_Release Therapeutic_Effect Therapeutic Effect Drug_Release->Therapeutic_Effect

Caption: Hypothetical pathway for nanoparticle-mediated drug delivery.

Applications in Drug Development

While no specific applications of this compound copolymers in drug development have been reported, copolymers containing sterically hindered monomers can offer unique properties. For instance, the incorporation of bulky groups can:

  • Tune Hydrophobicity: The phenyl and methyl groups would increase the hydrophobicity of the copolymer, which could be useful for encapsulating hydrophobic drugs in amphiphilic block copolymer micelles.

  • Control Degradation: The steric strain in the polymer backbone could potentially lead to polymers with tailored degradation profiles.

  • Modify Thermal Properties: The rigidity of the phenyl group and the steric bulk can increase the glass transition temperature (Tg) of the resulting copolymer, impacting its mechanical properties and stability.

Should copolymers of this compound be successfully synthesized, they could be explored for applications in:

  • Drug Delivery: As a component of amphiphilic block copolymers for the formation of micelles or nanoparticles to encapsulate and deliver therapeutic agents.

  • Biomaterials: To create materials with specific thermal and mechanical properties for tissue engineering scaffolds or medical device coatings.

  • Excipients: As functional excipients in pharmaceutical formulations to enhance drug stability or control release.

Conclusion

The use of this compound as a comonomer in copolymerization is an unexplored area of polymer science. The significant steric hindrance posed by this monomer presents a considerable challenge to its polymerization. However, by using its structural analog, α-methylstyrene, as a model, researchers can develop initial synthetic strategies. The successful incorporation of this compound into copolymers could lead to novel materials with unique properties, potentially valuable for applications in drug development and materials science. Rigorous experimentation and optimization will be crucial to overcoming the inherent reactivity challenges.

References

Application Notes and Protocols for the GC-MS Analysis of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide to the qualitative and quantitative analysis of 2-Methyl-1-phenylpropene using Gas Chromatography-Mass Spectrometry (GC-MS). Included are detailed experimental protocols for sample preparation, instrument parameters, and data analysis. This application note is intended to serve as a practical resource for researchers, scientists, and professionals in drug development requiring a robust and reliable method for the analysis of this compound.

Introduction

This compound, also known as β,β-Dimethylstyrene, is a volatile organic compound with the chemical formula C₁₀H₁₂ and a molecular weight of 132.21 g/mol . Its analysis is crucial in various fields, including synthetic chemistry, quality control, and environmental monitoring. Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this compound, offering high-resolution separation and definitive identification based on its mass spectrum. This document outlines a complete workflow for the GC-MS analysis of this compound.

Experimental Protocols

Sample Preparation

The following protocol describes the preparation of a standard solution. For samples in a complex matrix, appropriate extraction techniques such as liquid-liquid extraction or solid-phase extraction (SPE) may be required.

Standard Solution Preparation:

  • Stock Solution (1000 µg/mL): Accurately weigh 10 mg of this compound (purity ≥98%) and transfer it to a 10 mL volumetric flask. Dissolve and dilute to the mark with a suitable volatile solvent such as methanol (B129727) or hexane.

  • Working Standards: Perform serial dilutions of the stock solution to prepare a series of calibration standards. Typical concentration ranges for creating a calibration curve are 1, 5, 10, 25, 50, and 100 µg/mL.

GC-MS Instrumentation and Parameters

The following parameters are recommended for a standard GC-MS system. Optimization may be necessary depending on the specific instrument and column used.

Parameter Setting
Gas Chromatograph
ColumnDB-5ms or HP-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness)
Injection Volume1 µL
Injection ModeSplit (Split ratio 50:1)
Injector Temperature250°C
Carrier GasHelium (99.999% purity)
Flow Rate1.0 mL/min (Constant flow mode)
Oven Temperature ProgramInitial temperature of 60°C (hold for 2 min), ramp at 10°C/min to 280°C (hold for 5 min)
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ionization Energy70 eV
Ion Source Temperature230°C
Quadrupole Temperature150°C
Mass Rangem/z 40-300
Scan ModeFull Scan for qualitative analysis, Selected Ion Monitoring (SIM) for quantitative analysis
Solvent Delay3 minutes

Data Presentation

Quantitative Data

The following table summarizes the expected performance characteristics for the quantitative analysis of this compound using the described GC-MS method in SIM mode. These values are representative and may vary based on the specific instrumentation and experimental conditions.

Parameter Expected Value
Linearity (R²) > 0.995
Limit of Detection (LOD) 0.1 µg/mL
Limit of Quantitation (LOQ) 0.5 µg/mL
Accuracy (% Recovery) 90 - 110%
Precision (% RSD) < 10%
Qualitative Data: Mass Spectrum and Fragmentation

The mass spectrum of this compound obtained by electron ionization is characterized by a prominent molecular ion peak and several key fragment ions.

Mass Spectrum of this compound:

The molecular ion peak ([M]⁺) is expected at m/z 132, corresponding to the molecular weight of the compound. The fragmentation pattern is a key identifier.

Major Fragment Ions:

m/z Proposed Fragment Ion Structure
132Molecular Ion [C₁₀H₁₂]⁺[C₆H₅C(CH₃)=CHCH₃]⁺
117[M - CH₃]⁺[C₆H₅C=CHCH₃]⁺
91Tropylium (B1234903) Ion [C₇H₇]⁺[C₇H₇]⁺
77Phenyl Ion [C₆H₅]⁺[C₆H₅]⁺

The base peak is typically observed at m/z 117, resulting from the loss of a methyl group, which forms a stable benzylic carbocation. The presence of the tropylium ion at m/z 91 is also a characteristic feature for many compounds containing a benzyl (B1604629) group.

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the GC-MS analysis of this compound.

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing & Analysis start Start: Obtain Sample/Standard prep Prepare Standard Solutions / Extract Sample start->prep injection Inject Sample into GC-MS prep->injection separation Chromatographic Separation (GC) injection->separation ionization Electron Ionization (EI) separation->ionization detection Mass Detection (MS) ionization->detection qual_analysis Qualitative Analysis (Mass Spectrum Identification) detection->qual_analysis quant_analysis Quantitative Analysis (Peak Integration & Calibration) detection->quant_analysis report Generate Report qual_analysis->report quant_analysis->report

GC-MS analysis workflow for this compound.
Logical Relationship of GC-MS Components

This diagram shows the logical relationship between the key components of the Gas Chromatography-Mass Spectrometry system.

GCMS_Components Injector Injector (Vaporization) GC_Column GC Column (Separation) Injector->GC_Column Carrier Gas Flow Ion_Source Ion Source (Ionization) GC_Column->Ion_Source Mass_Analyzer Mass Analyzer (Sorting by m/z) Ion_Source->Mass_Analyzer Detector Detector (Signal Generation) Mass_Analyzer->Detector

Application Notes and Protocols for the Purification of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the purification of 2-methyl-1-phenylpropene, a valuable intermediate in organic synthesis, utilizing either distillation or chromatographic techniques. The choice of method will depend on the initial purity of the compound, the scale of the purification, and the desired final purity.

Data Presentation

The following tables summarize key physical properties and expected purity levels for this compound.

Table 1: Physical Properties of this compound

PropertyValueReference
CAS Number 768-49-0[1][2]
Molecular Formula C₁₀H₁₂[1][2]
Molecular Weight 132.20 g/mol [2]
Boiling Point 187-188 °C (at atmospheric pressure)[3]
Density 0.901 g/mL at 25 °C[3]
Refractive Index n20/D 1.539[3]
Appearance Colorless liquid[4]

Table 2: Expected Purity of this compound After Purification

Purification MethodExpected PurityNotes
Vacuum Distillation >99%Based on purification of analogous compounds; effective for removing non-volatile impurities and solvents.
Column Chromatography >98%Dependent on proper technique and choice of stationary/mobile phases.
Preparative HPLC >99.5%Capable of achieving very high purity, suitable for small to medium scale.
Commercial Product ≥98% (by GC)Purity of commercially available starting material.[4][5]

Experimental Protocols

Purification by Vacuum Distillation

Due to its relatively high boiling point and potential for decomposition or polymerization at elevated temperatures, vacuum distillation is the recommended method for the purification of this compound on a larger scale.[6] This technique lowers the boiling point of the liquid, allowing for distillation at a lower temperature.

Protocol for Vacuum Distillation:

  • Apparatus Setup:

    • Assemble a standard vacuum distillation apparatus, ensuring all glassware is dry and joints are properly sealed with vacuum grease.

    • Use a round-bottom flask of an appropriate size (the flask should not be more than two-thirds full).

    • Incorporate a fractionating column between the distillation flask and the condenser for more efficient separation of components with close boiling points.

    • Place a magnetic stir bar in the distillation flask for smooth boiling.

    • Connect the apparatus to a vacuum source (e.g., a vacuum pump) with a cold trap in between.

    • Use a manometer to monitor the pressure of the system.

  • Procedure:

    • Place the crude this compound into the distillation flask.

    • Begin stirring and slowly evacuate the system to the desired pressure. A pressure of 10-20 mmHg is a good starting point.

    • Once the desired pressure is stable, begin heating the distillation flask using a heating mantle.

    • Gradually increase the temperature until the liquid begins to boil and the vapor temperature stabilizes.

    • Collect the fraction that distills at a constant temperature. This is the purified this compound.

    • Discard any initial forerun that distills at a lower temperature and stop the distillation before the flask is completely dry to prevent the formation of peroxides in the residue.

    • Allow the apparatus to cool completely before venting to atmospheric pressure.

  • Purity Analysis:

    • The purity of the distilled this compound can be assessed using Gas Chromatography (GC) or ¹H NMR spectroscopy.

Purification by Column Chromatography

Column chromatography is a versatile technique for purifying this compound, particularly for smaller quantities and for removing impurities with similar boiling points. The principle of separation is based on the differential adsorption of the components of the mixture onto a stationary phase.[7] For non-polar compounds like this compound, a non-polar mobile phase and a polar stationary phase are typically used.

Protocol for Column Chromatography:

  • Materials:

    • Stationary Phase: Silica (B1680970) gel (230-400 mesh).[7]

    • Mobile Phase (Eluent): A non-polar solvent or a mixture of non-polar solvents. Based on TLC data for this compound, a mixture of petroleum ether and ethyl acetate (B1210297) (e.g., 5:1 v/v) can be effective.[1] Alternatively, pure hexane (B92381) or a gradient of hexane and a slightly more polar solvent like dichloromethane (B109758) can be used.[7]

    • Apparatus: Chromatography column, collection tubes or flasks.

  • Column Packing (Wet Method):

    • Place a small plug of cotton or glass wool at the bottom of the column.

    • Add a thin layer of sand.

    • In a beaker, prepare a slurry of silica gel in the chosen eluent.

    • Pour the slurry into the column, allowing the eluent to drain slowly. Gently tap the column to ensure even packing and to remove air bubbles.

    • Add another layer of sand on top of the silica gel to prevent disturbance of the stationary phase during sample loading.

    • Drain the excess eluent until the level is just above the top layer of sand. Do not let the column run dry.

  • Sample Loading:

    • Dissolve the crude this compound in a minimal amount of the eluent.

    • Carefully add the sample solution to the top of the column using a pipette.

  • Elution and Fraction Collection:

    • Add the eluent to the top of the column and begin collecting the eluting solvent (the eluate) in fractions.

    • Maintain a constant flow of eluent through the column.

    • Monitor the separation by collecting small fractions and analyzing them by Thin-Layer Chromatography (TLC).

  • Analysis and Product Recovery:

    • Identify the fractions containing the purified this compound using TLC.

    • Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified product.

    • Confirm the purity of the final product by GC or ¹H NMR.

Purification by High-Performance Liquid Chromatography (HPLC)

For achieving very high purity on a small to medium scale, preparative High-Performance Liquid Chromatography (HPLC) is a powerful technique. Based on methods for similar aromatic compounds, a reverse-phase HPLC method would be suitable.

Protocol for Preparative HPLC:

  • Instrumentation:

    • A preparative HPLC system equipped with a pump, injector, a suitable column, and a detector (e.g., UV detector).

  • Chromatographic Conditions (Suggested):

    • Column: A reverse-phase C18 column.

    • Mobile Phase: A mixture of acetonitrile (B52724) and water. The exact ratio should be optimized based on analytical scale injections to achieve good separation. A gradient elution may be necessary if multiple impurities are present.

    • Flow Rate: Dependent on the column dimensions, typically higher for preparative columns.

    • Detection: UV detection at a wavelength where this compound shows strong absorbance (e.g., around 254 nm).

  • Procedure:

    • Dissolve the crude this compound in the mobile phase or a compatible solvent.

    • Filter the sample solution through a 0.45 µm filter before injection.

    • Perform an analytical scale injection to determine the retention time of the product and to optimize the separation conditions.

    • Once the conditions are optimized, perform preparative scale injections.

    • Collect the fraction corresponding to the peak of this compound.

    • Combine the pure fractions and remove the solvents under reduced pressure.

  • Purity Verification:

    • Analyze the collected fraction using analytical HPLC to confirm its purity.

Visualizations

Purification_Workflow cluster_start Starting Material cluster_purification Purification Method cluster_analysis In-Process Control / Final Analysis cluster_end Final Product Crude this compound Crude this compound Distillation Vacuum Distillation Crude this compound->Distillation Large Scale Chromatography Column Chromatography / HPLC Crude this compound->Chromatography Small to Medium Scale Analysis Purity Analysis (GC, TLC, HPLC, NMR) Distillation->Analysis Chromatography->Analysis Pure_Product Purified this compound Analysis->Pure_Product

Caption: General workflow for the purification of this compound.

Distillation_Setup Heating_Mantle Heating Mantle with Stirrer Distilling_Flask Distilling Flask with Crude Product Heating_Mantle->Distilling_Flask Fractionating_Column Fractionating Column Distilling_Flask->Fractionating_Column Condenser Condenser Fractionating_Column->Condenser Receiving_Flask Receiving Flask Condenser->Receiving_Flask Vacuum_Source Vacuum Source Condenser->Vacuum_Source Cold_Trap Cold Trap Vacuum_Source->Cold_Trap Cold_Trap->Distilling_Flask

Caption: Simplified diagram of a vacuum distillation apparatus.

Chromatography_Process Prepare_Column 1. Prepare and Pack Column (Silica Gel) Load_Sample 2. Load Crude Sample Prepare_Column->Load_Sample Elute 3. Elute with Mobile Phase (e.g., Hexane/Ethyl Acetate) Load_Sample->Elute Collect_Fractions 4. Collect Fractions Elute->Collect_Fractions Analyze_Fractions 5. Analyze Fractions (TLC) Collect_Fractions->Analyze_Fractions Combine_Pure 6. Combine Pure Fractions Analyze_Fractions->Combine_Pure Evaporate_Solvent 7. Evaporate Solvent Combine_Pure->Evaporate_Solvent

Caption: Step-by-step workflow for purification by column chromatography.

References

Application Note and Protocol: Dehydration of 2-Methyl-1-Phenyl-2-Propanol

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document provides a detailed experimental protocol for the acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol (B89539), a tertiary alcohol. The reaction proceeds via an E1 (elimination, unimolecular) mechanism to yield alkenes.[1][2][3] This application note outlines the reaction mechanism, provides two distinct protocols using different acid catalysts, summarizes key reaction parameters, and details the analytical methods for product characterization. The primary audience for this document includes researchers in organic chemistry, medicinal chemistry, and drug development.

Introduction

The dehydration of alcohols is a fundamental transformation in organic synthesis, providing a direct route to alkenes.[1] Tertiary alcohols, such as 2-methyl-1-phenyl-2-propanol, readily undergo dehydration under relatively mild acidic conditions due to the formation of a stable tertiary carbocation intermediate.[1][3][4] The reaction is typically catalyzed by strong acids like sulfuric acid or phosphoric acid, or by passing the alcohol vapor over heated solid-acid catalysts like alumina (B75360).[4] The resulting product is primarily 1-methyl-1-phenylethene, also known as α-methylstyrene. Understanding the experimental setup for this reaction is crucial for synthesizing substituted styrenes, which are valuable monomers and intermediates in polymer and pharmaceutical manufacturing.

Reaction Mechanism: E1 Elimination

The acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol follows the E1 mechanism, which occurs in three main steps:

  • Protonation of the Alcohol: The hydroxyl group of the alcohol is protonated by the acid catalyst, forming an alkyloxonium ion. This converts the poor leaving group (-OH) into a good leaving group (H₂O).[1][2][4]

  • Formation of a Carbocation: The protonated alcohol loses a molecule of water in the slow, rate-determining step to form a stable tertiary carbocation.[1][2][4]

  • Deprotonation: A weak base, typically water or the conjugate base of the acid catalyst, removes a proton from a carbon atom adjacent to the carbocation, leading to the formation of a double bond and regenerating the acid catalyst.[1][4]

E1_Mechanism cluster_reactant 1. Protonation cluster_protonated 2. Water Loss (Rate-Limiting) cluster_carbocation 3. Deprotonation cluster_product Product Formation Reactant 2-Methyl-1-phenyl-2-propanol Protonated_Alcohol Alkyloxonium Ion Reactant->Protonated_Alcohol + H⁺ H_plus H⁺ Carbocation Tertiary Carbocation Protonated_Alcohol->Carbocation - H₂O (slow) Product 1-Methyl-1-phenylethene Carbocation->Product - H⁺ H_plus_regen H⁺ (regenerated)

Caption: The E1 mechanism for the dehydration of 2-methyl-1-phenyl-2-propanol.

Experimental Protocols

Two common protocols for the dehydration of 2-methyl-1-phenyl-2-propanol are presented below. Protocol 1 utilizes a homogenous acid catalyst, while Protocol 2 employs a heterogenous solid-acid catalyst.

3.1. Protocol 1: Dehydration using Phosphoric Acid

This method uses a mild acid catalyst to minimize charring and side reactions that can occur with stronger acids like sulfuric acid.[4]

Materials and Reagents:

  • 2-methyl-1-phenyl-2-propanol

  • 85% Phosphoric Acid (H₃PO₄)

  • Diethyl ether (or other suitable organic solvent)

  • Saturated sodium bicarbonate solution (NaHCO₃)

  • Brine (saturated NaCl solution)

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Distillation apparatus

  • Separatory funnel

  • Heating mantle

  • Magnetic stirrer and stir bar

Procedure:

  • Reaction Setup: In a round-bottom flask equipped with a magnetic stir bar, place 2-methyl-1-phenyl-2-propanol. Add a catalytic amount (e.g., 5-10 mol%) of 85% phosphoric acid.[4]

  • Dehydration: Assemble a distillation apparatus with the round-bottom flask. Gently heat the mixture using a heating mantle. The product, 1-methyl-1-phenylethene, will co-distill with water.[4]

  • Workup: Transfer the collected distillate to a separatory funnel.

  • Neutralization: Carefully wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid.[4]

  • Washing: Subsequently, wash the organic layer with water and then with brine to remove water-soluble impurities.[4]

  • Drying: Transfer the organic layer to a clean flask and dry it over anhydrous magnesium sulfate or sodium sulfate.[4]

  • Purification: Decant or filter the dried organic layer and purify the product by fractional distillation.[4] Collect the fraction corresponding to the boiling point of 1-methyl-1-phenylethene (165-166 °C at atmospheric pressure).[4]

3.2. Protocol 2: Dehydration using Alumina

This heterogeneous catalysis method is suitable for gas-phase reactions and can produce high yields with minimal charring.[4]

Materials and Reagents:

  • 2-methyl-1-phenyl-2-propanol

  • Activated Alumina (Al₂O₃)

  • Ceramic or glass tube

  • Tube furnace with temperature controller

  • Addition funnel or syringe pump

  • Cooled receiving flask

Procedure:

  • Apparatus Setup: Pack a ceramic or glass tube with activated alumina and place it inside a tube furnace.[4]

  • Reaction: Heat the tube furnace to the desired temperature (e.g., 250-360°C).[4]

  • Addition of Reactant: Slowly add the 2-methyl-1-phenyl-2-propanol onto the heated alumina using a dropping funnel or syringe pump.[4] The alcohol will vaporize and dehydrate as it passes over the catalyst.

  • Product Collection: Collect the product that distills from the end of the tube in a receiving flask cooled with an ice bath.[4]

  • Workup and Purification: The collected product can be further purified by drying over an anhydrous salt and subsequent distillation as described in Protocol 1.[4]

Data Presentation: Summary of Reaction Conditions

The choice of catalyst significantly influences the reaction conditions. The following table summarizes typical parameters for the dehydration of tertiary alcohols.

ParameterProtocol 1 (Phosphoric Acid)Protocol 2 (Alumina)Notes
Catalyst 85% H₃PO₄Activated Al₂O₃Phosphoric acid is less oxidizing than sulfuric acid, leading to cleaner reactions.[4]
Catalyst Loading 5-10 mol%N/A (Packed Bed)---
Temperature Gentle heating for distillation250-360 °CAlumina requires higher temperatures for the gas-phase reaction.[4]
Phase LiquidGas---
Expected Major Product 1-Methyl-1-phenylethene1-Methyl-1-phenyletheneThe more substituted alkene is the major product according to Zaitsev's rule.[5]
Potential Byproducts Dimerization/polymerization productsIsomeric alkenesAcidic conditions can promote polymerization of the styrene (B11656) product.[4]

Product Analysis: GC-MS Protocol

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful technique for analyzing the product mixture, allowing for both separation and identification of the components.[5][6][7]

Instrumentation and Conditions:

  • GC Column: A mid-polarity capillary column (e.g., "624" type phase, 30 m x 0.25 mm ID, >1 µm film thickness) is suitable for separating volatile, non-polar compounds like alkenes.[8]

  • Carrier Gas: Helium at a constant flow rate (e.g., 1.2 mL/min).[8]

  • Injector: Split/splitless injector at 200-250°C. A splitless injection is preferred for trace analysis.[8]

  • Oven Program: Initial temperature of 40°C, followed by a temperature ramp (e.g., 10°C/min) to an appropriate final temperature to ensure elution of all components.[8]

  • MS Detector: Operated in full scan mode for identification. The mass spectrum of an unknown can be compared to a library (e.g., NIST) for confirmation.[7]

Sample Preparation:

  • Dilute a small aliquot of the purified product in a suitable volatile solvent (e.g., diethyl ether or dichloromethane).

  • Transfer the diluted sample to a GC vial.

  • Inject the sample into the GC-MS system.

Data Analysis:

  • Identify the product(s) by comparing their retention times to known standards and their mass spectra to library data.[7]

  • Determine the relative percentage of each product by integrating the peak areas in the gas chromatogram.[5]

Experimental Workflow Diagram

experimental_workflow start Mix Reactant & Catalyst reaction Heat / Reflux (Dehydration Reaction) start->reaction workup Workup: Neutralize with NaHCO₃ reaction->workup wash Wash with H₂O & Brine workup->wash dry Dry Organic Layer (e.g., MgSO₄) wash->dry filter_evap Filter & Remove Solvent (Rotary Evaporation) dry->filter_evap purify Purify by Distillation filter_evap->purify analyze Analyze Product (GC-MS) purify->analyze

Caption: A typical workflow for the synthesis and purification of 1-methyl-1-phenylethene.

References

Application Notes and Protocols for the Synthesis of Fine Chemicals using 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Methyl-1-phenylpropene, also known as β,β-dimethylstyrene, is a versatile aromatic alkene that serves as a valuable building block in the synthesis of a variety of fine chemicals. Its unique structure, featuring a phenyl group conjugated with a sterically hindered double bond, allows for a range of chemical transformations, leading to the formation of alcohols, diols, and halogenated compounds. These products are often key intermediates in the development of pharmaceuticals, photoinitiators, and other specialty materials.

These application notes provide detailed protocols for several key synthetic transformations of this compound, including hydroboration-oxidation, oxymercuration-demercuration, epoxidation followed by hydrolysis, and the synthesis of brominated derivatives. The methodologies are presented with the necessary detail to be reproducible in a laboratory setting. Quantitative data from representative procedures are summarized in tables for easy comparison, and reaction pathways and workflows are illustrated with diagrams.

I. Synthesis of Alcohols from this compound

The addition of water across the double bond of this compound can be achieved with high regioselectivity to produce either the anti-Markovnikov or Markovnikov alcohol product.

A. Anti-Markovnikov Hydration: Hydroboration-Oxidation

Hydroboration-oxidation is a two-step reaction that results in the anti-Markovnikov addition of water across the double bond, yielding 2-methyl-1-phenyl-1-propanol. In this reaction, the hydroxyl group adds to the less substituted carbon of the double bond.

Reaction Scheme:

cluster_reagents This compound This compound Trialkylborane Trialkylborane Intermediate This compound->Trialkylborane Hydroboration Alcohol 2-Methyl-1-phenyl-1-propanol Trialkylborane->Alcohol Oxidation reagents1 1. BH3-THF reagents2 2. H2O2, NaOH cluster_reagents Alkene This compound Organomercury Organomercury Intermediate Alkene->Organomercury Oxymercuration Alcohol 2-Methyl-1-phenyl-2-propanol Organomercury->Alcohol Demercuration reagents1 1. Hg(OAc)2, H2O/THF reagents2 2. NaBH4 start This compound epoxidation Epoxidation with m-CPBA start->epoxidation epoxide 2,2-Dimethyl-3-phenyloxirane epoxidation->epoxide hydrolysis Acid-Catalyzed Hydrolysis (H3O+) epoxide->hydrolysis diol 2-Methyl-1-phenylpropane-1,2-diol hydrolysis->diol reagents This compound + NBS + H2O/DMSO intermediate Bromonium Ion Intermediate reagents->intermediate attack Nucleophilic attack by H2O at the more substituted carbon intermediate->attack product 2-Bromo-2-methyl-1-phenylpropan-1-ol attack->product

Application Notes and Protocols: Anionic Polymerization of α-Methylstyrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Objective: To provide a comprehensive guide to the living anionic polymerization of α-methylstyrene (α-MS) and its derivatives, enabling the synthesis of well-defined polymers for various applications, including potential use in drug development.

Introduction

Anionic polymerization of α-methylstyrene (α-MS) is a powerful technique for producing polymers with precisely controlled molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and defined end-groups.[1] This "living" nature of the polymerization makes it ideal for creating well-defined homopolymers, block copolymers, and polymers with specific functionalities.[2][3] The steric hindrance from the α-methyl group results in a low ceiling temperature (Tc) for polymerization, typically around 61°C in bulk.[4] Polymerization is generally carried out at low temperatures (e.g., -78°C) to favor polymer formation and ensure a controlled reaction.[5]

Functionalized poly(α-methylstyrene) derivatives are of particular interest in biomedical and pharmaceutical research. The polymer backbone can be tailored with specific chemical groups to allow for the covalent attachment of drugs, targeting moieties, or imaging agents, creating sophisticated drug delivery systems.[6][7]

Key Experimental Protocols

Materials and Reagents Purification

Rigorous purification of all reagents and solvents is critical for successful living anionic polymerization to eliminate terminating agents like water, oxygen, and other protic impurities.

Protocol 2.1.1: Purification of α-Methylstyrene Monomer

  • Initial Washing: Wash the commercially available α-methylstyrene monomer with a 10% aqueous NaOH solution to remove the inhibitor (e.g., p-tert-butylcatechol), followed by washing with deionized water until the aqueous layer is neutral.

  • Drying: Dry the monomer over anhydrous magnesium sulfate (B86663) or calcium chloride overnight.

  • Pre-drying with Calcium Hydride: Decant the monomer and stir over freshly ground calcium hydride (CaH₂) for at least 24 hours under an inert atmosphere (Argon or Nitrogen).[8]

  • Final Distillation: Vacuum distill the monomer from CaH₂. For ultimate purity, perform a second distillation from a small amount of a living oligomer titrant (e.g., a faint red solution of polystyryllithium) until the color persists, then distill into a calibrated collection vessel. The purified monomer should be stored under an inert atmosphere at low temperature (-20°C).

Protocol 2.1.2: Purification of Tetrahydrofuran (THF) Solvent

  • Pre-drying: Reflux THF over sodium wire and benzophenone (B1666685) under an inert atmosphere until a deep blue or purple color persists. This indicates the solvent is anhydrous and oxygen-free.

  • Distillation: Distill the THF directly into the reaction vessel immediately before use.

Anionic Polymerization of α-Methylstyrene

This protocol describes a typical lab-scale living anionic polymerization of α-methylstyrene using sec-butyllithium (B1581126) (sec-BuLi) as the initiator in THF.

Protocol 2.2.1: Polymerization Procedure

  • Reactor Setup: Assemble a flame-dried glass reactor equipped with a magnetic stirrer and rubber septa under a positive pressure of high-purity argon.

  • Solvent Addition: Transfer the freshly distilled anhydrous THF into the reactor via cannula.

  • Cooling: Cool the reactor to -78°C using a dry ice/acetone bath.

  • Monomer Addition: Add the purified α-methylstyrene monomer to the cooled THF solution via a gas-tight syringe.

  • Initiation: Add a calculated amount of sec-BuLi solution (e.g., in cyclohexane) dropwise to the stirred monomer solution. The appearance of a characteristic deep red color indicates the formation of the living poly(α-methylstyrenyl) carbanion.[4] The amount of initiator will determine the final molecular weight of the polymer (Mn = mass of monomer / moles of initiator).

  • Propagation: Allow the polymerization to proceed at -78°C for a specified time (e.g., 1-4 hours). The solution will become more viscous as the polymer chains grow.

  • Termination: Terminate the polymerization by adding a degassed proton source, such as anhydrous methanol. The deep red color of the living anions will disappear instantly.

  • Polymer Isolation: Warm the reaction mixture to room temperature and precipitate the polymer by pouring the solution into a large excess of a non-solvent, such as methanol.

  • Purification and Drying: Collect the white polymer precipitate by filtration, wash with fresh methanol, and dry in a vacuum oven at 40-50°C to a constant weight.

Data Presentation: Polymerization Results

The following tables summarize typical results for the anionic polymerization of α-methylstyrene under various conditions.

Table 1: Effect of Monomer to Initiator Ratio on Molecular Weight

Entry[Monomer]₀ (mol/L)[Initiator]₀ (mmol/L)Target Mₙ ( g/mol )Obtained Mₙ ( g/mol )PDI (Mw/Mₙ)
10.510.05,9006,1001.05
20.55.011,80012,5001.04
30.52.523,60024,0001.06
40.51.059,00060,1001.07

Conditions: THF solvent, -78°C, sec-BuLi initiator, 2 hours reaction time.

Table 2: Polymerization of Functionalized α-Methylstyrene Derivatives

MonomerInitiatorMₙ ( g/mol )PDI (Mw/Mₙ)Reference
4-Cyano-α-methylstyrene(Diphenylmethyl)potassium15,2001.08[9]
3-(4-(2-isopropenylphenoxy)butyl)-α-methylstyrenesec-BuLi21,0001.05[10]
4-(1-Adamantyl)-α-methylstyrenesec-BuLi8,9001.09[11]

Characterization Protocols

Protocol 4.1: Size Exclusion Chromatography (SEC/GPC)

SEC is used to determine the number-average molecular weight (Mₙ), weight-average molecular weight (Mw), and polydispersity index (PDI = Mw/Mₙ).

  • Sample Preparation: Prepare a dilute solution of the polymer (e.g., 1-2 mg/mL) in a suitable solvent like THF.

  • Instrumentation: Use an SEC system equipped with a refractive index (RI) detector and a set of columns appropriate for the expected molecular weight range.

  • Calibration: Calibrate the system using narrow polystyrene or poly(α-methylstyrene) standards.

  • Analysis: Inject the polymer solution and analyze the resulting chromatogram to determine Mₙ, Mw, and PDI. A narrow, symmetric peak indicates a low PDI, characteristic of a living polymerization.

Protocol 4.2: Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is used to confirm the chemical structure and tacticity of the polymer.

  • Sample Preparation: Dissolve 5-10 mg of the polymer in a deuterated solvent (e.g., CDCl₃).

  • ¹H NMR: The ¹H NMR spectrum will show characteristic peaks for the aromatic protons (typically 6.5-7.5 ppm), the backbone methylene (B1212753) protons (1.5–2.0 ppm), and the α-methyl protons (around 1.2 ppm).[12]

  • ¹³C NMR: The ¹³C NMR spectrum provides detailed information about the polymer's microstructure (tacticity).[1][8]

Protocol 4.3: Differential Scanning Calorimetry (DSC)

DSC is used to determine the glass transition temperature (Tg) of the polymer.

  • Sample Preparation: Place a small amount of the dry polymer (5-10 mg) in an aluminum DSC pan.

  • Analysis: Heat the sample under a nitrogen atmosphere at a controlled rate (e.g., 10°C/min). The Tg is observed as a step-like transition in the heat flow curve. The Tg of poly(α-methylstyrene) is typically in the range of 150-175°C.[12]

Visualizations

Anionic_Polymerization_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis Monomer_Purification Monomer Purification (α-MS derivative) Initiation Initiation (-78°C, sec-BuLi) Monomer_Purification->Initiation Solvent_Purification Solvent Purification (e.g., THF) Solvent_Purification->Initiation Propagation Propagation (Living Chain Growth) Initiation->Propagation Monomer Addition Termination Termination (e.g., Methanol) Propagation->Termination Quenching Agent Isolation Isolation & Purification (Precipitation) Termination->Isolation Characterization Characterization (SEC, NMR, DSC) Isolation->Characterization

Caption: Experimental workflow for anionic polymerization.

Living_Polymerization_Equilibrium cluster_main Polymerization ⇌ Depolymerization cluster_temp Temperature Effect P_n_anion Pₙ⁻ P_n1_anion Pₙ₊₁⁻ P_n_anion->P_n1_anion kp (Propagation) + Monomer Monomer M P_n1_anion->P_n_anion kd (Depropagation) - Monomer Temp_Info Below Tc: kp > kd (Polymerization Favored) Above Tc: kd > kp (Depolymerization Favored)

Caption: Equilibrium in living anionic polymerization.

Applications in Drug Development

While poly(α-methylstyrene) itself is a relatively inert hydrocarbon polymer, its derivatives, synthesized via anionic polymerization, hold significant promise for drug development. The ability to incorporate functional groups into the monomer before polymerization allows for the creation of well-defined polymers with pendant groups suitable for drug conjugation.[10][13]

  • Drug Conjugation: Functional groups such as protected hydroxyls, amines, or carboxylic acids can be incorporated into α-methylstyrene derivatives. After polymerization, these groups can be deprotected and used to covalently attach drug molecules through cleavable linkers (e.g., esters, amides, or pH-sensitive hydrazones). This approach can improve drug solubility, stability, and circulation time.[6]

  • Block Copolymers for Micellar Drug Delivery: The living nature of the polymerization is ideal for synthesizing amphiphilic block copolymers. For instance, a hydrophobic block of poly(α-methylstyrene) can be combined with a hydrophilic block (e.g., poly(ethylene glycol)). These copolymers can self-assemble in aqueous media to form micelles, which can encapsulate hydrophobic drugs in their core, effectively creating a nano-sized drug delivery vehicle.[14]

  • Targeted Delivery: The functional end-groups or side-chains of the polymer can be conjugated with targeting ligands (e.g., antibodies, peptides, or small molecules) to direct the drug-polymer conjugate to specific cells or tissues, enhancing therapeutic efficacy and reducing off-target side effects.

The precise control over molecular architecture afforded by anionic polymerization makes it a superior method for designing advanced and reproducible polymer-based drug delivery systems.

References

Application Notes and Protocols for Atom-Transfer Radical Polymerization (ATRP) of Substituted Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the controlled polymerization of substituted styrenes using Atom Transfer Radical Polymerization (ATRP). ATRP is a robust and versatile controlled radical polymerization technique that allows for the synthesis of well-defined polymers with predetermined molecular weights, narrow molecular weight distributions (low polydispersity index, PDI), and high degrees of chain-end functionality.[][2] This control over polymer architecture is of significant interest in various fields, including drug delivery, biomaterials, and nanotechnology.

Core Principles of ATRP

ATRP is a multi-component system that relies on a reversible redox process catalyzed by a transition metal complex.[] The key components are the monomer, an initiator with a transferable halogen, and a catalyst system composed of a transition metal salt (e.g., CuBr) and a ligand (e.g., PMDETA).[2][3] The fundamental principle of ATRP involves the reversible activation of a dormant species (an alkyl halide) by a transition metal complex in its lower oxidation state to generate a radical. This radical then propagates by adding to monomer units before being deactivated back to the dormant species by the transition metal complex in its higher oxidation state.[][4] This dynamic equilibrium between active (radical) and dormant species maintains a low radical concentration, minimizing termination reactions and enabling controlled polymer growth.[]

Substituent Effects in Styrene (B11656) Polymerization

The electronic nature of the substituent on the styrene monomer significantly influences the polymerization rate and the degree of control. Generally, styrenes with electron-withdrawing groups (EWGs) polymerize faster and exhibit better control (lower PDI) than those with electron-donating groups (EDGs).[5][6] This is attributed to the influence of the substituent on both the propagation rate constant (kp) and the atom transfer equilibrium constant (Keq).[6]

Quantitative Data Summary

The following tables summarize typical results obtained for the ATRP of various substituted styrenes under different experimental conditions.

Table 1: ATRP of Substituted Styrenes - Reaction Conditions and Results

MonomerInitiatorCatalyst/Ligand[M]₀:[I]₀:[Cat]₀:[L]₀SolventTemp (°C)Time (h)Conv. (%)Mₙ (exp)Mₙ (theo)PDI (Mₙ/Mₙ)Ref.
Styrene1-PEBrCuBr/2,2'-bipyridyl100:1:1:3Diphenyl ether1104.5929,8009,9001.10[6]
4-Chlorostyrene1-PEBrCuBr/2,2'-bipyridyl100:1:1:3Diphenyl ether1101.59113,50013,2001.12[6]
4-Methylstyrene1-PEBrCuBr/2,2'-bipyridyl100:1:1:3Diphenyl ether1107.59011,00010,6001.25[6]
4-tert-Butylstyrene1-PEBrCuBr/2,2'-bipyridyl100:1:1:3Diphenyl ether1108.08815,10014,1001.30[6]
4-Acetoxystyrene (B54282)1-PEBrCuBr/2,2'-bipyridyl100:1:1:3Diphenyl ether1102.59315,50015,1001.15[6]
StyreneEBiBCuBr/PMDETA100:1:1:1Anisole (B1667542)902.09510,20010,0001.10[3]

*Monomer concentration ([M]₀) was 4.37 M for the experiments from reference[6]. 1-PEBr: 1-Phenylethyl bromide; EBiB: Ethyl α-bromoisobutyrate; PMDETA: N,N,N',N'',N''-Pentamethyldiethylenetriamine.

Experimental Protocols

The following are detailed protocols for the ATRP of styrene and substituted styrenes. These procedures should be carried out under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation of the copper(I) catalyst.

Protocol 1: General Procedure for ATRP of Styrene

This protocol is adapted from a general procedure for the ATRP of styrene.[7]

Materials:

  • Styrene (monomer, inhibitor removed)

  • 1-Phenylethyl bromide (1-PEBr, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • N,N,N',N'',N''-Pentamethyldiethylenetriamine (PMDETA, ligand)

  • Anisole (solvent, optional for bulk polymerization)

  • Tetrahydrofuran (THF)

  • Methanol

  • Neutral alumina (B75360)

Equipment:

  • Schlenk flask or three-neck round-bottom flask

  • Magnetic stirrer and stir bar

  • Oil bath with temperature controller

  • Syringes and needles

  • Inert gas supply (N₂ or Ar)

Procedure:

  • Setup: Flame-dry a Schlenk flask containing a magnetic stir bar under vacuum and backfill with an inert gas.

  • Reagent Addition: Under a positive pressure of inert gas, add CuBr (e.g., 0.0143 g, 0.1 mmol) to the flask.

  • Add the desired amount of styrene (e.g., 1.04 g, 10 mmol) and anisole (if used as a solvent) via syringe.

  • Add the ligand, PMDETA (e.g., 0.0173 g, 0.1 mmol), via syringe. The solution should turn green as the copper complex forms.

  • Add the initiator, 1-PEBr (e.g., 0.0185 g, 0.1 mmol), via syringe to start the polymerization.

  • Polymerization: Place the flask in a preheated oil bath at the desired temperature (e.g., 90-110 °C) and stir.

  • Monitoring: Samples can be taken periodically via a degassed syringe to monitor monomer conversion by ¹H NMR or GC.

  • Termination and Purification: After the desired time or conversion, cool the flask to room temperature and open it to the air to quench the polymerization.

  • Dilute the reaction mixture with THF and pass it through a short column of neutral alumina to remove the copper catalyst.

  • Precipitation: Precipitate the polymer by adding the THF solution dropwise into a large excess of cold methanol.

  • Isolation: Filter the precipitated polymer, wash with methanol, and dry under vacuum at 50 °C for 24 hours.

Protocol 2: ATRP of 4-Acetoxystyrene

This protocol is based on literature procedures for the polymerization of 4-acetoxystyrene.[3][8]

Materials:

  • 4-Acetoxystyrene (monomer, inhibitor removed)

  • Ethyl α-bromoisobutyrate (EBiB, initiator)

  • Copper(I) bromide (CuBr, catalyst)

  • 2,2'-Bipyridyl (bpy, ligand)

  • Xylene (solvent)

  • Tetrahydrofuran (THF)

  • Methanol

  • Neutral alumina

Equipment:

  • Same as Protocol 1.

Procedure:

  • Setup: Prepare the reaction vessel as described in Protocol 1.

  • Reagent Addition: Add CuBr (e.g., 0.0143 g, 0.1 mmol) and bpy (e.g., 0.0312 g, 0.2 mmol) to the flask under an inert atmosphere.

  • Add xylene (e.g., 2 mL) to dissolve the catalyst and ligand.

  • Add the monomer, 4-acetoxystyrene (e.g., 1.62 g, 10 mmol), via syringe.

  • Initiate the polymerization by adding EBiB (e.g., 0.0195 g, 0.1 mmol) via syringe.

  • Polymerization: Immerse the flask in a preheated oil bath at 110 °C and stir.

  • Work-up: Follow the termination, purification, and isolation steps as described in Protocol 1.

Visualizations

ATRP Mechanism

The following diagram illustrates the fundamental equilibrium in Atom Transfer Radical Polymerization.

ATRP_Mechanism cluster_equilibrium ATRP Equilibrium cluster_termination Termination Dormant_Species Pn-X + M(z)/L (Dormant Species) Active_Species Pn• + X-M(z+1)/L (Active Radical) Dormant_Species->Active_Species k_act Active_Species->Dormant_Species k_deact Propagation P(n+m)• Active_Species->Propagation k_p Termination_Node P(n+m) (Dead Polymer) Active_Species->Termination_Node k_t

Caption: The core mechanism of ATRP, showcasing the reversible activation and deactivation steps.

Experimental Workflow for ATRP

This diagram outlines the typical experimental workflow for conducting an ATRP experiment.

ATRP_Workflow start Start setup 1. System Setup (Flame-dry flask, inert atmosphere) start->setup reagents 2. Reagent Addition (Catalyst, Ligand, Monomer, Solvent) setup->reagents initiation 3. Initiation (Add initiator, start heating) reagents->initiation polymerization 4. Polymerization (Maintain temperature, stir) initiation->polymerization monitoring Monitor Conversion (NMR, GC) polymerization->monitoring monitoring->polymerization Continue termination 5. Termination (Cool down, expose to air) monitoring->termination Desired Conversion purification 6. Purification (Column chromatography) termination->purification precipitation 7. Precipitation (In non-solvent, e.g., methanol) purification->precipitation isolation 8. Isolation & Drying (Filter and dry polymer) precipitation->isolation end End isolation->end

References

Troubleshooting & Optimization

Technical Support Center: Wittig Synthesis of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals engaged in the Wittig synthesis of 2-Methyl-1-phenylpropene.

Frequently Asked Questions (FAQs)

Q1: What is the general principle of the Wittig reaction for synthesizing this compound?

The Wittig reaction is a powerful method for alkene synthesis by reacting a carbonyl compound (an aldehyde or a ketone) with a phosphonium (B103445) ylide (the Wittig reagent).[1][2] The reaction proceeds through a betaine (B1666868) or oxaphosphetane intermediate, which then collapses to form the desired alkene and triphenylphosphine (B44618) oxide (TPPO) as a byproduct.[3][4] The formation of the very stable phosphorus-oxygen double bond in TPPO is the primary driving force for the reaction.[3]

For this compound, two primary retrosynthetic disconnections are possible:

Q2: Which synthetic route—Route A or Route B—is generally preferred?

While both routes are theoretically possible, Route A (Acetophenone + Methyl ylide) is often more practical. This is because Route B requires the formation of a phosphonium salt from a secondary halide (isopropyl bromide), which is an S(_N)2 reaction that can be slow and compete with elimination reactions.[8] Furthermore, the resulting isopropylidene ylide is sterically hindered, which can lead to low yields when reacting with the carbonyl compound.[2][9] Route A uses a readily prepared, non-stabilized ylide from a primary halide and a ketone. Although ketones are less reactive than aldehydes, this route often presents fewer complications.[10]

Q3: What are "stabilized" versus "non-stabilized" ylides, and how does this impact the synthesis?

The stability of the ylide is determined by the substituents on the carbanionic carbon.

  • Non-Stabilized Ylides: Have alkyl or aryl groups (e.g., isopropyltriphenylphosphorane from Route B) that do not effectively delocalize the negative charge. They are highly reactive but can be sterically sensitive.[1][11]

  • Stabilized Ylides: Contain an adjacent electron-withdrawing group (EWG) like an ester or ketone. These ylides are more stable, less reactive, and their reactions are often reversible.[11][12] They react well with aldehydes but often give poor yields with ketones, especially hindered ones.[13][14][15]

In the synthesis of this compound, both potential ylides are non-stabilized, meaning they should be highly reactive. However, steric hindrance becomes the dominant challenge.[11]

Q4: How does the choice of base affect the reaction?

The base is used to deprotonate the phosphonium salt to form the ylide.[8] For non-stabilized ylides derived from simple alkyl halides, a very strong base is required. Common choices include n-butyllithium (n-BuLi), sodium hydride (NaH), or potassium tert-butoxide (KOtBu).[1][15] It is crucial to use an anhydrous, aprotic solvent like THF or diethyl ether to prevent the base and the ylide from being quenched.[1][10] An inappropriate or weak base will result in incomplete ylide formation and low product yield.

Troubleshooting Guide

Problem 1: Low or no yield of this compound.

Possible Cause Explanation & Solution
Steric Hindrance The synthesis of a tetrasubstituted alkene like this compound is inherently challenging due to steric hindrance.[11] The reaction between the bulky ylide and the ketone can be slow and inefficient. Solutions: • Increase reaction time and/or temperature. • If using Route B (benzaldehyde + isopropyl ylide), consider switching to Route A (acetophenone + methyl ylide) to use a less hindered ylide. • For highly hindered systems, consider alternative olefination methods like the Horner-Wadsworth-Emmons or Julia-Kocienski reaction.[2][14]
Incomplete Ylide Formation The ylide must be formed efficiently before the carbonyl compound is added. This step is sensitive to moisture and the strength of the base. Solutions: • Ensure all glassware is oven-dried and the reaction is run under an inert atmosphere (e.g., Nitrogen or Argon).[10] • Use fresh, anhydrous solvents. • Use a sufficiently strong base like n-BuLi for non-stabilized ylides.[8] A user attempting a Wittig with KOtBu found that fresh reagent was critical for high yields.[16]
Side Reactions of Carbonyl Ketones with α-hydrogens, like acetophenone, are susceptible to enolization and subsequent side reactions (e.g., self-condensation) promoted by the strong base used for ylide generation. Solutions: • Generate the ylide first at a low temperature (e.g., 0 °C or -78 °C). • Add the ketone solution slowly to the pre-formed ylide solution to maintain a low concentration of the ketone in the presence of any residual strong base.
Ylide Instability Some ylides can decompose over time, especially at higher temperatures. One researcher noted that generating the ylide in the presence of the carbonyl compound improved yield, suggesting potential instability of the free ylide.[16] Solution: • Generate the ylide in situ at low temperature and add the carbonyl compound immediately. Avoid letting the ylide solution stand for extended periods.

Problem 2: The main byproduct, triphenylphosphine oxide (TPPO), is difficult to remove.

Explanation & Solution
TPPO is a highly polar, high-boiling point solid that is often soluble in the same solvents as the desired alkene product, making purification challenging.[17]
Solution 1: Column Chromatography: This is the most effective method. TPPO is significantly more polar than the non-polar alkene product. A non-polar eluent system (e.g., hexanes or petroleum ether) will elute the this compound first, while the TPPO will remain strongly adsorbed to the silica (B1680970) gel.[18]
Solution 2: Recrystallization: This can be effective if a solvent system is found in which the solubilities of the product and TPPO are sufficiently different. For example, recrystallizing from a polar alcohol solvent may help remove the TPPO.[17]
Solution 3: Precipitation/Complexation: TPPO can be precipitated from a non-polar reaction mixture by adding a solution of a metal salt like zinc chloride (ZnCl₂). The insoluble ZnCl₂(TPPO)₂ complex can then be removed by filtration.[18]

Problem 3: Significant amount of unreacted acetophenone or benzaldehyde remains.

Possible Cause Explanation & Solution
Poor Ylide Reactivity While the ylides for this synthesis are non-stabilized and should be reactive, steric hindrance can effectively reduce their reactivity, especially with a ketone.[9] Solutions: • Confirm complete ylide formation via the characteristic deep red/orange color of the ylide solution. • Use a slight excess (1.1-1.2 equivalents) of the Wittig reagent.
Reversible Reaction For some systems, particularly with stabilized ylides, the initial addition to the carbonyl is reversible.[11][19] While less common for non-stabilized ylides, unfavorable sterics could disfavor the forward reaction. Solution: • Ensure the reaction is allowed to proceed for a sufficient amount of time, potentially with gentle heating, to drive the reaction towards the thermodynamically stable products.

Data Summary

The choice of synthetic route involves a trade-off between the reactivity of the carbonyl component and the steric bulk of the ylide.

Parameter Route A Route B Reference
Reactants Acetophenone + MethylenetriphenylphosphoraneBenzaldehyde + Isopropyltriphenylphosphorane[5]
Carbonyl Type Ketone (less reactive)Aldehyde (more reactive)[10]
Ylide Type Non-stabilized, primary (less hindered)Non-stabilized, secondary (more hindered)[8]
Key Challenge Lower reactivity of the ketone starting material. Potential for enolization side reactions.Difficulty in preparing the phosphonium salt from a secondary halide. Severe steric hindrance in the Wittig reaction step.[2][9]
Expected Yield Often poor to moderate due to steric hindrance in forming a tetrasubstituted alkene.Often very poor due to severe steric hindrance.[11]

Experimental Protocol: Synthesis of this compound (Route A)

This protocol is a representative procedure based on standard Wittig reaction methodologies.[10][15] Researchers should adapt it based on their specific laboratory conditions and safety protocols.

Step 1: Preparation of the Phosphonium Salt (Methyltriphenylphosphonium Bromide)

  • In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, dissolve triphenylphosphine (1.0 eq) in anhydrous toluene.

  • Add methyl bromide (1.1 eq). (Caution: Methyl bromide is toxic and volatile. Handle in a well-ventilated fume hood).

  • Heat the mixture to reflux and stir for 24-48 hours. A white precipitate of the phosphonium salt will form.

  • Cool the mixture to room temperature and collect the white solid by vacuum filtration.

  • Wash the solid with cold diethyl ether to remove any unreacted triphenylphosphine.

  • Dry the methyltriphenylphosphonium (B96628) bromide salt under vacuum.

Step 2: Wittig Reaction

  • Place the dried methyltriphenylphosphonium bromide (1.2 eq) in an oven-dried, two-neck round-bottom flask under an inert atmosphere (N₂ or Ar).

  • Add anhydrous tetrahydrofuran (B95107) (THF) via syringe.

  • Cool the resulting suspension to 0 °C in an ice bath.

  • Slowly add n-butyllithium (1.15 eq, as a solution in hexanes) dropwise via syringe. The solution should turn a deep orange or reddish color, indicating the formation of the ylide (methylenetriphenylphosphorane). Stir at 0 °C for 1 hour.[8]

  • In a separate flask, prepare a solution of acetophenone (1.0 eq) in a small amount of anhydrous THF.

  • Add the acetophenone solution dropwise to the cold ylide solution over 15-20 minutes.

  • Allow the reaction mixture to slowly warm to room temperature and stir overnight. Monitor the reaction by TLC (stain with KMnO₄) until the acetophenone is consumed.

  • Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).[20]

  • Transfer the mixture to a separatory funnel and extract with diethyl ether (3x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄).

  • Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product (a mixture of this compound and TPPO).

Step 3: Purification

  • Prepare a silica gel column using hexanes as the eluent.

  • Dissolve the crude product in a minimal amount of hexanes and load it onto the column.

  • Elute the column with hexanes. The non-polar product, this compound, will elute first. The highly polar TPPO will remain at the top of the column.

  • Collect the fractions containing the product and combine them.

  • Evaporate the solvent to yield the purified this compound. Confirm purity and identity using ¹H NMR, ¹³C NMR, and GC-MS.

Visualized Workflows and Pathways

Wittig_Synthesis_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_purification Purification start Starting Materials (Triphenylphosphine, Alkyl Halide) salt Phosphonium Salt Formation start->salt Toluene, Reflux ylide Ylide Generation (Strong Base, THF, 0°C) salt->ylide Anhydrous Conditions wittig Wittig Reaction (Add Carbonyl) ylide->wittig Acetophenone workup Aqueous Workup & Extraction wittig->workup Quench purify Column Chromatography workup->purify Crude Product product Purified Product: This compound purify->product

Caption: Experimental workflow for the Wittig synthesis of this compound.

Wittig_Main_Reaction acetophenone Acetophenone oxaphosphetane Oxaphosphetane Intermediate acetophenone->oxaphosphetane [2+2] Cycloaddition ylide Methylenetriphenyl- phosphorane ylide->oxaphosphetane [2+2] Cycloaddition product This compound oxaphosphetane->product Retro-[2+2] Cycloelimination tppo Triphenylphosphine Oxide (TPPO) oxaphosphetane->tppo Retro-[2+2] Cycloelimination

Caption: Main reaction pathway for the synthesis of this compound.

Wittig_Side_Reaction acetophenone Acetophenone enolate Acetophenone Enolate acetophenone->enolate Deprotonation (Side Reaction) base Strong Base (e.g., n-BuLi) base->enolate Deprotonation (Side Reaction) self_condensation Aldol Self-Condensation Products enolate->self_condensation Attack on another Acetophenone molecule

Caption: Potential side reaction: base-mediated enolization of acetophenone.

References

Technical Support Center: Optimizing Grignard Reactions for Alkene Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides researchers, scientists, and drug development professionals with comprehensive troubleshooting advice and frequently asked questions (FAQs) for the synthesis of alkenes using Grignard reagents. The two primary methods covered are the addition of a Grignard reagent to a carbonyl compound followed by elimination, and the transition-metal catalyzed cross-coupling of a Grignard reagent with a vinyl or allylic halide.

Frequently Asked Questions (FAQs) & Troubleshooting

Section 1: Grignard Reagent Formation

Question 1: My Grignard reaction won't start. What are the common causes and solutions?

Answer:

Failure to initiate is one of the most common issues in Grignard synthesis. It is almost always due to two main factors: a passivating magnesium oxide layer on the magnesium turnings or the presence of trace amounts of water.[1]

Troubleshooting Steps:

  • Magnesium Activation: The surface of the magnesium must be activated to remove the oxide layer and expose fresh, reactive metal.[1]

    • Mechanical Activation: In the reaction flask under an inert atmosphere, gently crush the magnesium turnings with a dry glass rod.[1]

    • Chemical Activation: Add a small crystal of iodine.[1][2] The disappearance of the purple or brown color indicates that the magnesium is activated. Alternatively, a few drops of 1,2-dibromoethane (B42909) can be used.

  • Ensure Anhydrous Conditions: All glassware must be rigorously dried, either by flame-drying under vacuum or oven-drying at over 120°C and cooling under an inert atmosphere like nitrogen or argon.[1] Solvents must be anhydrous.[1][2][3]

  • Initiation: Add a small portion of your alkyl halide solution to the activated magnesium. A gentle warming or sonication may be necessary to start the reaction.[4] A successful initiation is often indicated by a gentle reflux and the disappearance of the iodine color if used.[4][5]

Question 2: The yield of my Grignard reagent is low. What are the likely side reactions and how can I minimize them?

Answer:

A low yield of the Grignard reagent can be attributed to impure reagents or side reactions. The most common side reaction during formation is Wurtz coupling.[4]

  • Wurtz Coupling: The already-formed Grignard reagent can react with the remaining alkyl halide to produce a homocoupled alkane dimer.[4]

    • Solution: Add the alkyl halide solution dropwise to the magnesium suspension. This maintains a low concentration of the alkyl halide and minimizes the Wurtz side reaction.[1][4]

  • Reagent Purity: Ensure the alkyl halide is pure and free of water or alcohol contaminants, as these will quench the Grignard reagent as it forms.[1][6]

Section 2: Grignard Addition to Carbonyl Compounds

Question 3: My reaction yield is low, and I've recovered a significant amount of my starting ketone/aldehyde. Why is this happening?

Answer:

Recovering the starting carbonyl compound suggests that the Grignard reagent is acting as a base rather than a nucleophile, or that the reaction is not going to completion. This is particularly common with sterically hindered ketones.[7]

Troubleshooting Steps:

  • Enolization: The Grignard reagent can act as a base and deprotonate the α-hydrogen of the ketone to form an enolate.[4][7] Upon aqueous workup, this enolate is protonated, regenerating the starting ketone.[7]

    • Solution: Use a less sterically hindered Grignard reagent if possible. Lowering the reaction temperature can also favor the nucleophilic addition over enolization.[4] The addition of cerium(III) chloride (CeCl₃) can also be used to promote 1,2-addition.

  • Reduction: If the Grignard reagent has β-hydrogens, it can reduce the ketone to a secondary alcohol via a six-membered cyclic transition state.[4][7] This results in the formation of an alkene from the Grignard reagent and the corresponding alcohol from the ketone.

    • Solution: Choose a Grignard reagent without β-hydrogens if the substrate is prone to reduction.

Question 4: I am observing the formation of unexpected byproducts. What are they and how can I avoid them?

Answer:

Side reactions can occur, especially with certain substrates. With esters, for example, double addition can be an issue if a ketone is the desired product.[2][8][9]

  • Over-addition to Esters: When the desired product is a ketone from the reaction of a Grignard with an ester, the initially formed ketone can react with a second equivalent of the Grignard reagent to form a tertiary alcohol.[2][9]

    • Solution: This is difficult to control as the intermediate ketone is more reactive than the starting ester. Using an excess of the ester and inverse addition (adding the Grignard to the ester) at low temperatures can sometimes favor the ketone.

Section 3: Dehydration of Alcohol Intermediate to Alkene

Question 5: The dehydration of my alcohol is giving a mixture of alkene isomers. How can I control the regioselectivity?

Answer:

Acid-catalyzed dehydration of secondary and tertiary alcohols typically follows an E1 mechanism through a carbocation intermediate.[10] This often leads to the formation of the most stable, more substituted alkene, according to Zaitsev's rule.[1][10] However, rearrangements and the formation of other isomers are possible.[1]

Troubleshooting Steps:

  • Choice of Acid and Temperature: The choice of dehydrating agent and the reaction conditions can influence the product distribution. Using a milder acid catalyst, such as phosphoric acid instead of sulfuric acid, and carefully controlling the temperature can minimize side products and charring.[1]

  • Alternative Dehydration Methods: For more control, consider alternative dehydration methods that avoid strong acids and carbocation intermediates, such as the Martin sulfurane-mediated dehydration or the Burgess reagent.

Quantitative Data Summary

The yield of alkenes from Grignard reactions is highly dependent on the specific substrates and reaction conditions. Below are some illustrative data for the two-step addition-dehydration sequence.

Carbonyl CompoundGrignard ReagentDehydrating Agent / Temp (°C)Alkene ProductOverall Yield (%)[10]
CyclohexanoneMethylmagnesium BromideH₂SO₄ / 1401-Methylcyclohexene90
BenzaldehydeEthylmagnesium BromideTsOH / 1201-Phenyl-1-propene78
2-Butanonen-Propylmagnesium BromideKHSO₄ / 1603-Methyl-3-hexene82

Experimental Protocols

General Procedure for Alkene Synthesis via Grignard Addition and Dehydration

Part A: Grignard Addition to a Ketone [1][10]

  • Setup: Assemble a dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel under an inert atmosphere (Nitrogen or Argon).

  • Reagent Formation: Place magnesium turnings (1.2 equivalents) in the flask. Prepare a solution of the alkyl halide (1.0 equivalent) in anhydrous diethyl ether or THF in the dropping funnel. Add a small portion of the halide solution to initiate the reaction. Once initiated, add the remaining halide solution dropwise to maintain a gentle reflux. After the addition is complete, stir for an additional 30-60 minutes.

  • Reaction with Ketone: Cool the prepared Grignard solution in an ice bath. Dissolve the ketone (0.9 equivalents) in anhydrous ether or THF and add it dropwise from the dropping funnel to the stirred Grignard solution.[1]

  • Work-up: After the addition is complete, allow the mixture to warm to room temperature and stir for 30 minutes. Quench the reaction by slowly adding a saturated aqueous solution of ammonium (B1175870) chloride.[1][10]

  • Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.[1][10]

Part B: Dehydration of the Tertiary Alcohol [1][10]

  • Setup: Remove the solvent from the crude alcohol via distillation or rotary evaporation. To the crude alcohol, carefully add a strong acid catalyst (e.g., concentrated H₂SO₄, H₃PO₄, or p-toluenesulfonic acid).[10]

  • Distillation: Heat the mixture and distill the alkene product as it forms. A Dean-Stark apparatus can be used for azeotropic removal of water.[10]

  • Purification: The collected distillate can be further purified by washing with a sodium bicarbonate solution, drying over a suitable drying agent, and final distillation or column chromatography.

General Procedure for Kumada Coupling of a Vinyl Halide[10]
  • Setup: A dry, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a dropping funnel is flushed with an inert gas.

  • Reaction Mixture: The vinyl halide and a transition metal catalyst (e.g., Pd(PPh₃)₄ or NiCl₂(dppp)) are dissolved in an anhydrous solvent (diethyl ether or THF) in the flask.[10]

  • Addition: The Grignard reagent solution is added dropwise from the dropping funnel to the stirred solution at a controlled temperature (often room temperature or slightly elevated).

  • Reaction Monitoring: The reaction mixture is stirred for a period of time (typically 1-24 hours) until the reaction is complete, as monitored by TLC or GC.

  • Quenching and Work-up: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The organic layer is separated, and the aqueous layer is extracted with an appropriate solvent. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed under reduced pressure.

  • Purification: The crude product is purified by column chromatography or distillation to afford the pure alkene.

Visual Guides

experimental_workflow cluster_prep Preparation cluster_grignard_formation Grignard Reagent Formation cluster_reaction Reaction cluster_workup Work-up & Dehydration prep_glass Dry Glassware mg_activation Activate Mg prep_glass->mg_activation prep_reagents Anhydrous Reagents prep_reagents->mg_activation add_halide Add Alkyl Halide mg_activation->add_halide form_grignard Form RMgX add_halide->form_grignard add_carbonyl Add Carbonyl form_grignard->add_carbonyl form_alkoxide Form Alkoxide add_carbonyl->form_alkoxide quench Quench (aq. NH4Cl) form_alkoxide->quench extract Extract & Dry quench->extract dehydrate Dehydrate (Acid, Heat) extract->dehydrate purify Purify Alkene dehydrate->purify troubleshooting_low_yield decision decision cause cause solution solution start Low Alkene Yield q1 Was Grignard reagent formation successful? start->q1 cause_init Initiation Failure (MgO layer, H2O) q1->cause_init No q2 Was starting ketone recovered? q1->q2 Yes solution_init Activate Mg (I2, grinding) Ensure anhydrous conditions cause_init->solution_init Solution cause_enol Enolization by Grignard q2->cause_enol Yes q3 Was Wurtz coupling product observed? q2->q3 No solution_enol Lower temperature Use less hindered Grignard Add CeCl3 cause_enol->solution_enol Solution cause_wurtz Wurtz Coupling q3->cause_wurtz Yes cause_dehydration Poor Dehydration Efficiency or Isomerization q3->cause_dehydration No solution_wurtz Slow addition of alkyl halide cause_wurtz->solution_wurtz Solution solution_dehydration Optimize acid/temperature Consider alternative methods cause_dehydration->solution_dehydration Solution

References

Technical Support Center: Preventing Polymerization of 2-Methyl-1-phenylpropene (α-Methylstyrene)

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information to prevent the unwanted polymerization of 2-Methyl-1-phenylpropene (commonly known as α-methylstyrene) during storage and handling.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is it prone to polymerization?

A1: this compound is an aromatic hydrocarbon with a reactive carbon-carbon double bond.[1] Its structure is similar to styrene (B11656) but with an additional methyl group on the double bond. This structure makes it susceptible to polymerization, a process where individual monomer molecules join together to form long polymer chains. The primary reason for its reactivity is the ability to form a stable tertiary benzylic carbocation when exposed to acidic conditions, which readily initiates cationic polymerization.[2]

Q2: What are the primary pathways for the polymerization of this compound?

A2: There are two main pathways for polymerization:

  • Cationic Polymerization: This is the most significant pathway for α-methylstyrene and can be initiated by trace amounts of acids, including Lewis acids and Brønsted acids.[2][3] The process is often rapid and difficult to control.

  • Free-Radical Polymerization: While α-methylstyrene does not readily homopolymerize via a free-radical mechanism under normal conditions, this pathway can be initiated by heat, UV light, or the presence of radical initiators like peroxides, which may be present as impurities in solvents.[4][5][6]

Q3: What are the ideal storage conditions for this compound?

A3: To ensure stability, this compound should be stored under specific conditions. It is recommended to store the compound in a cool, dry, and well-ventilated area at a temperature between 2-8°C.[7][8][9] The container must be kept tightly closed and stored under an inert atmosphere (e.g., nitrogen or argon) to prevent exposure to air and moisture.[6][10][11][12] It is crucial to keep it away from heat, sparks, open flames, and strong oxidizing agents.[10][11][13]

Q4: What are polymerization inhibitors and how do they work?

A4: Polymerization inhibitors are chemical compounds added in small quantities to monomers to prevent spontaneous polymerization. They function by intercepting and deactivating the reactive species that initiate polymerization. For instance, in free-radical polymerization, inhibitors act as scavengers, reacting with free radicals to form stable molecules that are unable to propagate the polymer chain.[14]

Q5: Which polymerization inhibitors are recommended for this compound?

A5: The most common inhibitor used in commercial preparations of α-methylstyrene is p-tert-butylcatechol (TBC), typically at a concentration of around 15 ppm.[15] Other phenolic inhibitors such as butylated hydroxytoluene (BHT) and hydroquinone (B1673460) are also effective for preventing the polymerization of alkenes and can be considered.[6][16]

Q6: How can I determine if my sample of this compound has started to polymerize?

A6: The most obvious physical sign of polymerization is an increase in the sample's viscosity, which can range from slight thickening to complete solidification.[6][12] For a more sensitive assessment, analytical techniques such as Gas Chromatography (GC) or Gel Permeation Chromatography (GPC) can be used. The appearance of new peaks corresponding to dimers, trimers, or a broad polymer peak in the chromatogram is a clear indication of polymerization.[14]

Troubleshooting Guide

ProblemPotential CauseRecommended Solution
The sample has become viscous or has solidified upon storage. Runaway polymerization has occurred due to improper storage conditions (e.g., elevated temperature, exposure to air/light) or depletion of the inhibitor.The material is likely unusable and should be disposed of according to safety protocols. Review your storage procedures immediately. Ensure the product is stored at 2-8°C under an inert atmosphere and away from light and heat sources.[7][12]
Unexpected high-molecular-weight byproducts are observed in a reaction. The this compound starting material may have contained oligomers, or polymerization was initiated by the reaction conditions (e.g., acidic reagents).Purify the this compound before use. This can be done by passing it through a column of activated alumina (B75360) to remove inhibitors and oligomers or by distillation under reduced pressure. If distilling, add a non-volatile inhibitor like hydroquinone to the distillation flask to prevent polymerization at elevated temperatures.[6][16]
Polymerization occurs during workup or purification (e.g., distillation). The inhibitor was removed during an extraction step, or the heat applied during distillation initiated polymerization.For distillations, always add a small amount of a non-volatile inhibitor (e.g., hydroquinone) to the crude material before heating.[6] When removing solvents, use a rotary evaporator at the lowest practical temperature and pressure. For non-thermal purification, consider column chromatography at room temperature.

Data Summary: Recommended Storage & Handling

ParameterRecommended ConditionNotes
Storage Temperature 2–8 °CStoring at low temperatures is the most effective way to minimize polymerization rates.[7][8][9]
Atmosphere Inert Gas (Nitrogen or Argon)Prevents oxygen-initiated radical polymerization and degradation.[6][12]
Container Tightly sealed, opaque or amber glassProtects from air, moisture, and light.
Inhibitor Type p-tert-butylcatechol (TBC) or Butylated hydroxytoluene (BHT)TBC is the industry standard for α-methylstyrene.
Inhibitor Concentration 15–100 ppmCommercial grades typically contain ~15 ppm TBC. Higher levels may be needed for long-term storage or if the material will be heated.

Experimental Protocols

Protocol for Evaluating the Stability of this compound

This protocol describes a method to test the effectiveness of different inhibitors and storage conditions on the stability of this compound.

Objective: To determine the optimal storage conditions by monitoring polymer formation over time.

Materials:

  • Purified this compound (inhibitor-free)

  • Inhibitor stock solutions (e.g., 1000 ppm of TBC and BHT in a compatible solvent)

  • 2 mL amber glass vials with PTFE-lined screw caps

  • Nitrogen or Argon gas supply

  • Gas Chromatography (GC) or Gel Permeation Chromatography (GPC) system

  • Temperature-controlled ovens or incubators

Procedure:

  • Sample Preparation: Aliquot 1 mL of purified this compound into a series of labeled amber glass vials.

  • Inhibitor Addition: Add the calculated volume of inhibitor stock solution to each vial to achieve the desired final concentrations (e.g., 15 ppm, 50 ppm, 100 ppm). Include a control set with no added inhibitor.

  • Atmosphere Control: Sparge half of the vials in each set with an inert gas (e.g., nitrogen) for 1-2 minutes before tightly sealing the cap. The other half can be sealed with a normal air headspace.

  • Storage: Place the sets of vials in different temperature-controlled environments (e.g., 4°C, 25°C, and an elevated temperature like 50°C for an accelerated study).

  • Time-Point Analysis: At predetermined intervals (e.g., Time 0, 1 week, 4 weeks, 12 weeks), remove one vial from each condition set for analysis.

  • Analysis:

    • Visually inspect the sample for any change in viscosity.

    • Dilute a small aliquot of the sample in a suitable solvent (e.g., dichloromethane (B109758) or THF).

    • Analyze the sample by GC or GPC. In GC, look for the appearance of peaks with longer retention times than the monomer. In GPC, monitor for the formation of a high-molecular-weight shoulder or a distinct polymer peak.[14]

  • Data Interpretation: Compare the results from different conditions to determine which inhibitor and storage environment provides the best stability.

Visualizations

Polymerization_Factors cluster_initiators cluster_prevention Monomer This compound Initiators Initiating Factors Polymerization Polymerization Initiators->Polymerization Leads to Prevention Preventive Measures Prevention->Polymerization Prevents Heat Heat / Light Heat->Initiators Acid Acid Traces Acid->Initiators Radicals Oxygen / Peroxides Radicals->Initiators Storage Cool Storage (2-8°C) Storage->Prevention Atmosphere Inert Atmosphere Atmosphere->Prevention Inhibitors Inhibitors (e.g., TBC) Inhibitors->Prevention Experimental_Workflow Start Start: Purified Monomer Prep Prepare Samples in Vials Start->Prep AddInhibitors Add Inhibitors & Controls Prep->AddInhibitors SetConditions Set Storage Conditions (Temp & Atmosphere) AddInhibitors->SetConditions Store Store for Predetermined Time SetConditions->Store Analyze Analyze at Time Points (T=0, T=1, T=2...) Store->Analyze GCorGPC GC / GPC Analysis Analyze->GCorGPC Evaluate Evaluate Stability & Compare Conditions GCorGPC->Evaluate End End: Determine Optimal Storage Protocol Evaluate->End

References

Technical Support Center: Synthesis of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 2-Methyl-1-phenylpropene synthesis.

Frequently Asked Questions (FAQs)

Q1: What are the primary methods for synthesizing this compound?

A1: The three primary laboratory-scale methods for the synthesis of this compound are the Wittig reaction, the Grignard reaction followed by dehydration, and the acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol.

Q2: Which synthetic route typically offers the highest yield?

A2: The optimal yield is highly dependent on the specific reaction conditions and the purity of the reagents. While the Wittig reaction can be high-yielding, it is often sensitive to moisture and the stability of the ylide.[1] The Grignard reaction followed by dehydration can also provide good yields, with some patented methods reporting up to 91.1% for the alcohol intermediate.[2] Direct dehydration of the corresponding tertiary alcohol can also be efficient, with reported yields around 80% under specific catalytic conditions.[3]

Q3: What are the main challenges in the Wittig reaction for this synthesis?

A3: Common challenges include incomplete formation of the phosphonium (B103445) ylide, instability of the ylide, and the presence of moisture, which can quench the highly reactive ylide.[1] Steric hindrance can also be a factor, potentially slowing the reaction and reducing the yield.[4]

Q4: What are the critical parameters for a successful Grignard reaction to synthesize the alcohol precursor?

A4: The Grignard reaction is highly sensitive to moisture and requires strictly anhydrous conditions for all glassware and solvents.[5][6] The activation of magnesium metal is also crucial for initiating the reaction.[7] Side reactions such as enolization and reduction can occur, especially with sterically hindered ketones.[8]

Q5: What factors should be controlled during the acid-catalyzed dehydration step?

A5: The key factors to control are the reaction temperature and the concentration of the acid catalyst.[9] Excessive heat or overly concentrated acid can lead to charring and the formation of polymeric byproducts.[9] The reaction is also reversible, so the removal of water as it forms can help drive the equilibrium towards the alkene product.[10]

Troubleshooting Guides

Wittig Reaction Route
Issue Potential Cause(s) Troubleshooting Steps
Low or No Product Formation 1. Incomplete ylide formation.[1] 2. Ylide quenched by moisture.[1] 3. Aldehyde/ketone is impure or degraded.1. Use a strong, fresh base (e.g., n-BuLi, NaH, or fresh KOtBu).[1][11] 2. Thoroughly dry all glassware and use anhydrous solvents. Conduct the reaction under an inert atmosphere (N₂ or Ar).[1] 3. Purify the carbonyl compound before use.
Low Yield 1. Ylide instability.[1] 2. Unfavorable reaction temperature.[1] 3. Steric hindrance.[4]1. Generate the ylide in situ in the presence of the aldehyde.[1] 2. Optimize the reaction temperature; ylide formation is often done at low temperatures (0 °C or -78 °C), followed by warming to room temperature after adding the carbonyl.[1] 3. Consider the alternative Horner-Wadsworth-Emmons reaction for sterically hindered ketones.[4]
Presence of Triphenylphosphine (B44618) Oxide as the Main Product Ylide reacted with atmospheric oxygen.Ensure the reaction is maintained under a strict inert atmosphere throughout the process.
Grignard Reaction & Dehydration Route
Issue Potential Cause(s) Troubleshooting Steps
Grignard Reagent Fails to Form 1. Wet glassware or solvents.[5] 2. Magnesium surface is oxidized.[7]1. Flame-dry or oven-dry all glassware. Use anhydrous ether or THF.[5] 2. Gently crush the magnesium turnings to expose a fresh surface. Use a small crystal of iodine or a few drops of 1,2-dibromoethane (B42909) to activate the magnesium.[5][7]
Low Yield of Alcohol Intermediate 1. Grignard reagent quenched by acidic protons. 2. Side reactions (e.g., enolization, reduction).[8]1. Ensure the carbonyl compound is free of water or other protic impurities.[6] 2. For sterically hindered ketones, consider using a less hindered Grignard reagent or an organolithium reagent.[8]
Low Yield of Alkene from Dehydration 1. Incomplete dehydration. 2. Charring or polymerization.[9]1. Increase reaction time or temperature moderately. Use a catalyst like phosphoric acid.[9] 2. Use a less concentrated acid (e.g., 85% H₃PO₄) and avoid excessive heat.[9] Distill the product as it forms to prevent prolonged exposure to acid.
Formation of Biphenyl as a Side Product Coupling of the Grignard reagent.This can occur during the formation of phenylmagnesium bromide. Add the bromobenzene (B47551) slowly to the magnesium suspension to maintain a low concentration of the halide.

Experimental Protocols

Protocol 1: Synthesis of this compound via Wittig Reaction

This protocol is adapted from standard Wittig reaction procedures.[12][13]

  • Preparation of the Ylide:

    • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (N₂ or Ar), add isopropyltriphenylphosphonium (B8661593) bromide (1.1 equivalents) to anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) in hexanes (1.0 equivalent), dropwise.

    • Allow the mixture to stir at 0 °C for 1 hour, during which the color should change, indicating ylide formation.

  • Wittig Reaction:

    • To the ylide solution at 0 °C, add a solution of benzaldehyde (B42025) (1.0 equivalent) in anhydrous THF dropwise.

    • After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature.

    • Stir for 12-24 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Workup and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

    • Extract the aqueous layer with diethyl ether (3 x volume of THF).

    • Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

    • Filter and concentrate the solution under reduced pressure.

    • The crude product will contain triphenylphosphine oxide. Purify by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to isolate the this compound.

Protocol 2: Synthesis via Grignard Reaction and Dehydration

This protocol involves the synthesis of 2-methyl-1-phenyl-1-propanol followed by its dehydration.

  • Preparation of Phenylmagnesium Bromide: [5]

    • Place magnesium turnings (1.2 equivalents) in a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, under an inert atmosphere.

    • Add a small amount of anhydrous diethyl ether to cover the magnesium.

    • Add a solution of bromobenzene (1.0 equivalent) in anhydrous diethyl ether to the dropping funnel.

    • Add a small portion of the bromobenzene solution to the flask. If the reaction does not start (indicated by cloudiness and gentle refluxing), add a crystal of iodine.

    • Once the reaction has initiated, add the remaining bromobenzene solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Reaction with Isobutyraldehyde (B47883):

    • Cool the Grignard reagent solution to 0 °C.

    • Add a solution of isobutyraldehyde (1.0 equivalent) in anhydrous diethyl ether dropwise.

    • After the addition, allow the mixture to warm to room temperature and stir for 1-2 hours.

  • Workup of Alcohol:

    • Pour the reaction mixture slowly into a beaker containing ice and a saturated solution of ammonium chloride.

    • Extract the aqueous layer with diethyl ether.

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and evaporate the solvent to obtain crude 2-methyl-1-phenyl-1-propanol.

  • Dehydration to this compound: [9]

    • Place the crude alcohol in a round-bottom flask with a distillation setup.

    • Add a catalytic amount of 85% phosphoric acid (e.g., 10 mol%).

    • Heat the mixture gently. The product, this compound, will co-distill with water.

    • Collect the distillate and wash the organic layer with a saturated sodium bicarbonate solution, followed by water and brine.

    • Dry the organic layer over anhydrous calcium chloride and purify by fractional distillation.

Quantitative Data Summary

Synthetic RouteKey ReagentsReported YieldReference
Grignard & Dehydration Phenylmagnesium chloride, IsobutyraldehydeUp to 91.1% (for alcohol intermediate)[2]
Dehydration 2-Methyl-1-phenyl-2-propanol, AlCl₃, PPh₃~80%[3]
Wittig Reaction Isopropyltriphenylphosphonium ylide, BenzaldehydeYields can be high but are very condition-dependent. A related Wittig reaction with a different substrate and base reported ~70-90% yield.[11]

Visualizations

Wittig_Reaction_Workflow cluster_ylide Ylide Formation cluster_wittig Wittig Reaction cluster_purification Workup & Purification ylide_start Isopropyltriphenylphosphonium bromide in Anhydrous THF base Add Strong Base (e.g., n-BuLi) at 0 °C ylide_start->base ylide Phosphonium Ylide base->ylide reaction Combine and Stir (Warm to RT) ylide->reaction carbonyl Benzaldehyde in Anhydrous THF carbonyl->reaction workup Aqueous Workup (NH₄Cl quench) reaction->workup crude Crude Product Mixture extraction Extraction (Diethyl Ether) workup->extraction purify Column Chromatography extraction->purify final_product This compound purify->final_product

Caption: Workflow for the Wittig synthesis of this compound.

Grignard_Dehydration_Workflow cluster_grignard Grignard Reagent Formation cluster_addition Nucleophilic Addition cluster_workup_dehydration Workup & Dehydration grignard_start Bromobenzene & Mg in Anhydrous Ether initiation Initiate Reaction (Iodine crystal) grignard_start->initiation grignard_reagent Phenylmagnesium Bromide initiation->grignard_reagent addition Combine at 0 °C (Warm to RT) grignard_reagent->addition aldehyde Isobutyraldehyde in Anhydrous Ether aldehyde->addition workup Aqueous Workup (NH₄Cl) addition->workup alkoxide Magnesium Alkoxide alcohol 2-Methyl-1-phenyl-1-propanol workup->alcohol dehydration Acid-Catalyzed Dehydration (H₃PO₄, Heat) alcohol->dehydration distillation Distillation dehydration->distillation final_product This compound distillation->final_product

Caption: Workflow for Grignard synthesis and subsequent dehydration.

Logical_Troubleshooting cluster_wittig Wittig Route cluster_grignard Grignard Route start Low Yield Observed wittig_check Check Ylide Formation start->wittig_check grignard_formation Check Grignard Formation start->grignard_formation wittig_moisture Check for Moisture wittig_check->wittig_moisture wittig_temp Optimize Temperature wittig_moisture->wittig_temp solution Improved Yield wittig_temp->solution grignard_anhydrous Ensure Anhydrous Conditions grignard_formation->grignard_anhydrous dehydration_check Check Dehydration Step grignard_anhydrous->dehydration_check dehydration_check->solution

Caption: A logical troubleshooting guide for low yield issues.

References

Technical Support Center: Phase Transfer Catalysis in Organic Synthesis

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during phase transfer catalysis (PTC) experiments.

Frequently Asked Questions (FAQs)

Q1: What is Phase Transfer Catalysis (PTC)?

Phase transfer catalysis is a powerful technique used in organic synthesis to facilitate reactions between reactants that are located in different immiscible phases, such as an aqueous phase and an organic phase.[1] A phase transfer catalyst, typically a quaternary ammonium (B1175870) or phosphonium (B103445) salt, transports a reactant (usually an anion) from one phase to the other, where the reaction can then proceed.[2][3] This method often leads to faster reactions, higher yields, and milder reaction conditions.[1]

Q2: How do I select the right phase transfer catalyst?

The choice of catalyst is critical and depends on several factors including the nature of the reactants and the reaction conditions. Key considerations include the catalyst's lipophilicity, which influences its ability to move between phases, and the stability of the ion pair it forms with the reactant anion.[4] For quaternary ammonium salts, empirical parameters such as the total number of carbons on the alkyl chains ("C#") and the "q-value" can help guide selection.[5]

Q3: What are the common types of phase transfer catalysts?

The most common classes of phase transfer catalysts include:

  • Quaternary Ammonium and Phosphonium Salts: These "onium" salts are widely used due to their versatility and affordability. Examples include tetrabutylammonium (B224687) bromide (TBAB) and benzyltriethylammonium chloride (TEBA).[6]

  • Crown Ethers and Cryptands: These are highly effective and selective catalysts, particularly for solid-liquid PTC, but are generally more expensive and can be toxic.[6]

  • Polyethylene Glycols (PEGs): These are inexpensive and stable catalysts, especially in basic media and at elevated temperatures.[6]

Q4: What are the initial signs of an inefficient or failing PTC reaction?

Common indicators of a problematic PTC reaction include:

  • Low or no product yield.[4]

  • A significant amount of unreacted starting material.[4]

  • The formation of multiple, unexpected side products.[4]

  • Changes in the color of the reaction mixture, which may suggest catalyst decomposition.[4]

  • The formation of a stable emulsion that complicates product isolation.[4]

Troubleshooting Guide

This guide provides a systematic approach to resolving common issues encountered in phase transfer catalysis.

Issue 1: Low or No Product Conversion

A low or non-existent product yield is one of the most frequent challenges in PTC. The following table and workflow can help diagnose and resolve this issue.

Troubleshooting Summary for Low Conversion

Potential CauseRecommended SolutionsQuantitative Parameters/Considerations
Inefficient Catalyst - Select a catalyst with appropriate lipophilicity (C# or q-value).- Verify catalyst purity.- Increase catalyst loading.- For transfer-limited reactions, use catalysts with a q-value between 1.0 and 2.0.[5][7]- For reaction-limited reactions, use catalysts with a C# between 16 and 32.[5][7]- Typical catalyst loading is 1-5 mol%.[4]
Poor Mass Transfer - Increase agitation speed.- For viscous reactions, use a mechanical stirrer.- Moderate agitation (e.g., 300-500 rpm) is often sufficient.[8]
Suboptimal Solvent - Test solvents with different polarities.- Consider a "solvent-free" approach if reactants are liquids.[9]- Solvents like toluene (B28343) or dichloromethane (B109758) are common starting points.[2]
Insufficient Reactant Concentration - Use a more concentrated aqueous solution of the inorganic salt.- Saturated aqueous solutions can be beneficial.[10]
Low Reaction Temperature - Cautiously increase the reaction temperature in increments.- Monitor for catalyst decomposition, which can occur at elevated temperatures.[8]
Catalyst Poisoning - Identify and remove the source of the poison.- Consider using a more robust catalyst.- Leaving groups like iodide and tosylate can act as catalyst poisons.[5]

Troubleshooting Workflow for Low Conversion

G start Low/No Conversion catalyst Check Catalyst start->catalyst agitation Optimize Agitation catalyst->agitation If no improvement end Improved Conversion catalyst->end Problem Resolved solvent Evaluate Solvent agitation->solvent If no improvement agitation->end Problem Resolved concentration Adjust Concentration solvent->concentration If no improvement solvent->end Problem Resolved temperature Increase Temperature concentration->temperature If no improvement concentration->end Problem Resolved poisoning Investigate Poisoning temperature->poisoning If no improvement temperature->end Problem Resolved poisoning->end Problem Resolved

Caption: A logical workflow for troubleshooting low conversion in PTC reactions.

Issue 2: Formation of a Stable Emulsion

Emulsions are stable mixtures of the aqueous and organic phases that can make product isolation difficult.

Troubleshooting Summary for Emulsion Formation

Potential CauseRecommended SolutionsQuantitative Parameters/Considerations
High Catalyst Concentration - Reduce the catalyst concentration.- Aim for the lower end of the typical 1-5 mol% range.[8]
Intense Agitation - Reduce the stirring speed.- Use moderate agitation (e.g., 300-500 rpm).[8]
Unfavorable Solvent Choice - Switch to a less polar organic solvent.- Toluene or hexane (B92381) are less prone to emulsion formation than dichloromethane.[8]
Reaction Byproducts - Modify reaction conditions to minimize byproduct formation.- Use an emulsion-breaking technique during workup.- N/A

Methods for Breaking Emulsions

If an emulsion has already formed, the following techniques can be used to facilitate phase separation:

  • Addition of Brine: Add a saturated aqueous solution of sodium chloride (brine) to the separatory funnel. This increases the ionic strength of the aqueous phase and helps to break the emulsion.[1]

  • Filtration: Filter the emulsion through a pad of a filter aid like Celite®. This can help to coalesce the dispersed droplets.

  • Solvent Addition: Adding a small amount of a different, miscible organic solvent can sometimes disrupt the emulsion.[1]

  • Centrifugation: For smaller volumes, centrifuging the mixture can force the separation of the phases.[1]

Experimental Protocols

Protocol 1: Screening of Phase Transfer Catalysts

Objective: To identify the most effective phase transfer catalyst for a new reaction.

Methodology:

  • Set up a parallel reaction series: In a series of identical reaction vials, add the organic substrate, organic solvent, and aqueous reactant solution.

  • Add catalysts: To each vial, add a different phase transfer catalyst at the same molar concentration (e.g., 2 mol%). Include a control reaction with no catalyst.

  • Run reactions: Place all vials in a temperature-controlled shaker or on separate stirrer plates and run the reactions under identical conditions (temperature, agitation speed, time).

  • Monitor reaction progress: At regular intervals, take aliquots from each reaction and analyze them by a suitable method (e.g., GC, HPLC, TLC) to determine the conversion to the product.

  • Evaluate results: Compare the reaction rates and final conversions for each catalyst to identify the most efficient one for your system.

Protocol 2: Identification of Potential Catalyst Poisons

Objective: To determine if catalyst poisoning is the cause of a failed or stalled reaction.

Methodology:

  • Analyze reaction components: Obtain pure samples of all starting materials, reagents, and solvents.

  • Run control reaction: Perform the reaction with these purified components under optimized conditions. If the reaction proceeds successfully, it is likely that an impurity in the original materials was acting as a poison.

  • Spiking experiments: If the control reaction also fails, consider the possibility of a byproduct acting as a poison. Run the reaction to partial conversion, then add a small amount of the isolated product to a fresh reaction. If the rate of the new reaction is significantly slower, the product may be inhibiting the catalyst.

  • Analytical characterization: If a poison is suspected in a starting material, use analytical techniques such as GC-MS, LC-MS, or ICP-MS to identify potential impurities. Common catalyst poisons include sulfur compounds, heavy metals, and other nucleophilic species that can compete with the desired reactant.[11]

Mechanism of Phase Transfer Catalysis

The following diagram illustrates the generally accepted Starks' extraction mechanism for phase transfer catalysis.

G cluster_aq Aqueous Phase cluster_org Organic Phase MY M⁺Y⁻ QY_org Q⁺Y⁻ MY->QY_org Anion Exchange QX_aq Q⁺X⁻ QX_aq->MY MX M⁺X⁻ RX RX RY RY RX->RY QY_org->RX Reaction RY->QX_aq Catalyst Regeneration

Caption: The catalytic cycle of phase transfer catalysis (Starks' extraction mechanism).

References

Technical Support Center: Purification of Witt-ig Reaction Products

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on the removal of triphenylphosphine (B44618) oxide (TPPO), a common byproduct of the Wittig reaction.

Frequently Asked Questions (FAQs)

Q1: Why is triphenylphosphine oxide (TPPO) difficult to remove from my reaction mixture?

Triphenylphosphine oxide is a highly polar and crystalline byproduct that often exhibits similar solubility characteristics to the desired alkene products of the Wittig reaction. This similarity in physical properties makes its removal by standard purification techniques like simple extraction and crystallization challenging.[1] Its effective removal is a frequent bottleneck in syntheses that generate it, including the Wittig, Mitsunobu, and Staudinger reactions.[1][2]

Q2: What are the most common strategies for removing TPPO?

The primary methods for removing TPPO from reaction products can be broadly categorized into three main approaches:

  • Precipitation/Crystallization: This strategy leverages the differences in solubility between the desired product and TPPO in various solvents.[1]

  • Chromatography: This technique separates the product from TPPO based on their differential adsorption to a stationary phase.[1]

  • Chemical Conversion: This method involves reacting TPPO with a specific reagent to form a derivative that is easily separated.[1][3]

Troubleshooting Guides

This section addresses specific issues that you may encounter during the purification of your Wittig reaction products.

Issue: My desired product and TPPO are co-crystallizing.

This is a common challenge due to the similar properties of many Wittig products and TPPO.[1] Here are several strategies to overcome this:

  • Solution 1: Selective Precipitation with Non-Polar Solvents. The solubility of TPPO varies significantly depending on the solvent. By choosing a solvent in which your product is soluble but TPPO is not, you can selectively precipitate the byproduct.[1] TPPO is known to be poorly soluble in solvents such as deionized water, cyclohexane, petroleum ether, and hexane (B92381).[2][4][5]

  • Solution 2: Precipitation via Metal Salt Complexation. Triphenylphosphine oxide, acting as a Lewis base, can form insoluble complexes with certain metal salts like zinc chloride (ZnCl₂), magnesium chloride (MgCl₂), and calcium bromide (CaBr₂).[6][7] These complexes can then be easily removed by filtration.[6] The ZnCl₂(TPPO)₂ complex, for instance, can be precipitated in polar solvents like ethanol.[8][9]

Issue: My product is co-eluting with TPPO during column chromatography.

When standard silica (B1680970) gel chromatography fails to provide adequate separation, consider the following alternatives:

  • Solution 1: Filtration through a Silica Plug. Due to its high polarity, TPPO strongly adsorbs to silica gel. A short column, or "plug," of silica can be used to retain the TPPO while allowing a less polar product to pass through with a non-polar eluent.[3][6]

  • Solution 2: Chemical Conversion to a Separable Derivative. TPPO can be chemically altered to facilitate its removal. For example, treatment with oxalyl chloride converts TPPO into an insoluble chlorophosphonium salt, which can be removed by filtration.[1][3]

Issue: I want to avoid column chromatography entirely, especially for a large-scale reaction.

For large-scale syntheses where chromatography is impractical, several non-chromatographic methods can be employed:

  • Solution 1: Selective Precipitation. As detailed above, exploiting the poor solubility of TPPO in non-polar solvents or inducing its precipitation through metal salt complexation are highly effective and scalable methods.[2][6]

  • Solution 2: Scavenger Resins. Resins like Merrifield resin can be used to trap TPPO. The resin, functionalized to react with TPPO, allows for the removal of the byproduct by simple filtration.[2][7]

Quantitative Data

Table 1: Solubility of Triphenylphosphine Oxide in Various Solvents

SolventSolubilityReference
Deionized WaterAlmost Insoluble[2][4][10]
CyclohexaneAlmost Insoluble[2][4][10]
Petroleum EtherAlmost Insoluble[2][4][10]
HexaneAlmost Insoluble[2][4][10]
Pentane (B18724)Not Soluble at All[9]
Cold Diethyl EtherPoorly Soluble[11]
EthanolReadily Soluble (~20 mg/ml)[2][4][12]
MethanolReadily Soluble[2]
Isopropanol (IPA)Readily Soluble[2]
DichloromethaneReadily Soluble[4]
Formic AcidReadily Soluble[4]
Acetic AcidReadily Soluble[4]
BenzeneHigh Solubility[4]
TolueneSoluble[4]
Ethyl AcetateSoluble[4]
Dimethyl Sulfoxide (DMSO)~3 mg/ml[12]
Dimethylformamide (DMF)~3 mg/ml[12]

Table 2: Efficiency of TPPO Removal Using Scavenger Resins

Scavenger ResinEquivalentsScavenging Efficiency (%)
SiliaBond Propylsulfonic Acid483
SiliaBond Propylsulfonic Acid1088
SiliaBond Tosic Acid480
SiliaBond Tosic Acid1093

Data from scavenging experiments in acetonitrile (B52724) at 22°C for 24 hours.[13]

Experimental Protocols

Protocol 1: Removal of TPPO by Precipitation with Zinc Chloride

This protocol is effective for removing TPPO in polar solvents.[8]

  • Dissolution: Dissolve the crude reaction mixture containing the product and TPPO in ethanol.

  • Prepare ZnCl₂ Solution: Prepare a 1.8 M solution of zinc chloride in warm ethanol.

  • Precipitation: Add the ZnCl₂ solution to the crude mixture at room temperature. Stir the mixture; scraping the inside of the flask can help induce the precipitation of the ZnCl₂(TPPO)₂ complex.[1][6][8] A white precipitate should form.[6]

  • Filtration: Filter the solution to remove the precipitated complex.[8]

  • Concentration: Concentrate the filtrate to remove the ethanol.[8]

  • Final Purification: Slurry the residue with acetone (B3395972) to dissolve the product, leaving behind any excess insoluble zinc chloride. Filter and concentrate the acetone solution to obtain the purified product.[8]

Protocol 2: Removal of TPPO by Filtration through a Silica Plug

This method is suitable for non-polar products.[3]

  • Concentration: Concentrate the crude reaction mixture to a viscous oil or solid.

  • Suspension: Suspend the residue in a non-polar solvent such as pentane or a mixture of hexane and diethyl ether.[3]

  • Silica Plug Preparation: Prepare a short column ("plug") of silica gel in a sintered glass funnel or a chromatography column.

  • Filtration: Pass the suspension of the crude product through the silica plug.

  • Elution: Elute the desired product with a slightly more polar solvent, like diethyl ether, while the more polar TPPO remains adsorbed to the silica.[3] It may be necessary to repeat this procedure to remove all of the TPPO.[3][14]

Protocol 3: Chemical Conversion of TPPO with Oxalyl Chloride

This protocol converts TPPO into an easily separable salt.[1][3]

  • Cooling: Cool the crude reaction mixture to a low temperature (e.g., -78 °C).

  • Addition of Reagent: Slowly add oxalyl chloride to the cooled mixture. This reaction converts TPPO into an insoluble chlorophosphonium salt.[1][3]

  • Filtration: The precipitated salt can then be easily removed by filtration.

Visual Workflow Diagrams

TPPO_Removal_Workflow cluster_start Start: Crude Wittig Reaction Mixture cluster_methods Purification Methods cluster_precipitation Precipitation Details cluster_chromatography Chromatography Details cluster_conversion Chemical Conversion Details cluster_end End: Purified Product start Crude Product + TPPO precipitation Precipitation/ Crystallization start->precipitation chromatography Chromatography start->chromatography conversion Chemical Conversion start->conversion non_polar Add Non-Polar Solvent (e.g., Hexane) precipitation->non_polar metal_salt Add Metal Salt (e.g., ZnCl₂) precipitation->metal_salt silica_plug Silica Plug Filtration chromatography->silica_plug oxalyl_chloride Add Oxalyl Chloride conversion->oxalyl_chloride scavenger Use Scavenger Resin conversion->scavenger end Purified Product non_polar->end metal_salt->end silica_plug->end oxalyl_chloride->end scavenger->end Precipitation_Workflow start Crude Mixture in Polar Solvent add_zncl2 Add 1.8M ZnCl₂ in Ethanol start->add_zncl2 stir Stir and Scrape to Induce Precipitation add_zncl2->stir precipitate White Precipitate of ZnCl₂(TPPO)₂ Forms stir->precipitate filtrate Filter to Remove Precipitate precipitate->filtrate concentrate Concentrate Filtrate filtrate->concentrate slurry Slurry Residue with Acetone concentrate->slurry final_product Purified Product slurry->final_product Silica_Plug_Workflow start Concentrated Crude Mixture suspend Suspend in Non-Polar Solvent start->suspend pass_through Pass Suspension Through Plug suspend->pass_through prepare_plug Prepare Silica Plug prepare_plug->pass_through elute Elute Product with Slightly More Polar Solvent pass_through->elute tppo_retained TPPO Retained on Silica pass_through->tppo_retained product Purified Product in Eluent elute->product

References

Challenges in the scale-up of 2-Methyl-1-phenylpropene production

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis and scale-up of 2-Methyl-1-phenylpropene.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthesis routes for this compound suitable for scale-up?

A1: The two most common and scalable synthetic routes to this compound are the Wittig reaction and the dehydration of 2-methyl-1-phenyl-2-propanol. The latter is typically synthesized via a Grignard reaction.

Q2: What are the main challenges when scaling up the Wittig reaction for this synthesis?

A2: The primary challenge in scaling up the Wittig reaction is the removal of the triphenylphosphine (B44618) oxide (TPPO) byproduct. At an industrial scale, chromatographic purification is often not economically viable. Therefore, developing an effective, chromatography-free workup and purification procedure is crucial.

Q3: What are the key difficulties in the Grignard reaction and subsequent dehydration route?

A3: For the Grignard reaction, key challenges during scale-up include managing the often highly exothermic nature of the reaction, ensuring the reaction initiates properly, and minimizing side reactions such as Wurtz coupling. The subsequent acid-catalyzed dehydration of the tertiary alcohol can lead to the formation of isomeric alkene impurities if not carefully controlled.

Q4: Are there specific safety concerns to consider during the scale-up of this compound production?

A4: Yes, both primary routes have safety considerations. The Grignard reaction is highly exothermic and can lead to a runaway reaction if not properly controlled.[1] The use of ethereal solvents, which are flammable, also poses a significant hazard. For the Wittig reaction, the use of strong bases like n-butyllithium requires careful handling under anhydrous conditions.

Q5: How can I monitor the progress of these reactions during a large-scale run?

A5: For both synthetic routes, Thin-Layer Chromatography (TLC) and Gas Chromatography (GC) are effective methods for monitoring reaction progress. For Grignard reactions, in-situ infrared spectroscopy (FTIR) can be a powerful tool to track the consumption of the starting materials and the formation of the Grignard reagent, which is crucial for safe scale-up.

Troubleshooting Guides

Route 1: Wittig Reaction

Issue: Difficulty in Removing Triphenylphosphine Oxide (TPPO) Byproduct

  • Potential Cause: High solubility of TPPO in many organic solvents, making simple extraction or crystallization challenging.

  • Troubleshooting Steps:

    • Precipitation with Metal Salts: After the reaction, the crude mixture can be treated with a solution of zinc chloride (ZnCl₂) or calcium bromide (CaBr₂) in a polar solvent like ethanol.[2][3] This forms an insoluble complex with TPPO, which can be removed by filtration.

    • Crystallization: If the product is sufficiently non-polar, suspending the crude residue in a non-polar solvent system (e.g., a cold mixture of hexanes and diethyl ether) can precipitate the TPPO.[4]

    • Solvent Selection: The choice of solvent can play a role in simplifying the removal of TPPO. A solvent system that maximizes the solubility difference between the product and TPPO should be investigated.

Issue: Low Yield of this compound

  • Potential Cause: Incomplete ylide formation, side reactions of the ylide, or suboptimal reaction conditions.

  • Troubleshooting Steps:

    • Ensure Anhydrous Conditions: The phosphonium (B103445) salt must be rigorously dried, and all solvents must be anhydrous, as the strong base used for deprotonation will be quenched by water.

    • Optimize Base Addition: The strong base (e.g., n-butyllithium) should be added slowly at a low temperature to ensure complete ylide formation without significant side reactions.

    • Temperature Control: The reaction of the ylide with the carbonyl compound should be performed at a controlled temperature to minimize side reactions.

Route 2: Grignard Reaction and Dehydration

Issue: Grignard Reaction Fails to Initiate or is Sluggish

  • Potential Cause: A passivating layer of magnesium oxide on the magnesium turnings, or the presence of moisture in the glassware or solvent.

  • Troubleshooting Steps:

    • Activation of Magnesium: The magnesium turnings can be activated by adding a small crystal of iodine or a few drops of 1,2-dibromoethane. Mechanical activation by crushing the turnings can also be effective.

    • Strictly Anhydrous Conditions: All glassware must be flame-dried or oven-dried immediately before use, and anhydrous solvents are essential.

    • Use of Co-solvents: In some cases, the addition of a co-solvent like toluene (B28343) can aid in the reaction.

Issue: Low Yield of the Tertiary Alcohol (2-Methyl-1-phenyl-2-propanol)

  • Potential Cause: Wurtz coupling as a side reaction, or enolization of the ketone starting material.

  • Troubleshooting Steps:

    • Controlled Addition: The alkyl halide should be added slowly to the magnesium suspension to maintain a gentle reflux and minimize the concentration of the halide available for Wurtz coupling.

    • Temperature Management: The reaction is exothermic and requires efficient cooling to prevent side reactions. For large-scale reactions, a robust cooling system is critical.[1]

    • Choice of Grignard Reagent: If possible, using a less sterically hindered Grignard reagent can sometimes reduce the extent of side reactions.

Issue: Formation of Isomeric Impurities During Dehydration

  • Potential Cause: The acid-catalyzed dehydration of the tertiary alcohol can proceed via different elimination pathways, leading to a mixture of alkene isomers.

  • Troubleshooting Steps:

    • Choice of Acid Catalyst: Milder acids, such as phosphoric acid, are often preferred over stronger acids like sulfuric acid, as they can lead to cleaner reactions with fewer side products.[5]

    • Temperature Control: The dehydration temperature should be carefully controlled. Higher temperatures can favor the formation of the more thermodynamically stable (but potentially undesired) isomer.

    • Alternative Dehydration Agents: For greater selectivity, consider using alternative dehydration reagents such as Martin's sulfurane or Burgess reagent, although these may be less economically viable on a large scale.

Quantitative Data

ParameterWittig ReactionGrignard Reaction & Dehydration
Typical Lab-Scale Yield 60-80%70-90% (for the alcohol)
Potential Scale-Up Yield 50-70% (after non-chromatographic purification)65-85% (overall)
Key Byproducts Triphenylphosphine oxideWurtz coupling products, di-alkylation products, isomeric alkenes
Primary Purification Challenge Removal of triphenylphosphine oxideRemoval of isomeric alkenes

Note: Yields are approximate and can vary significantly based on specific reaction conditions and the efficiency of the purification process.

Experimental Protocols

Protocol 1: General Procedure for the Wittig Reaction
  • Ylide Formation: To a flame-dried, multi-necked flask under an inert atmosphere (e.g., nitrogen or argon), add isopropyltriphenylphosphonium (B8661593) bromide (1.1 equivalents) and anhydrous tetrahydrofuran (B95107) (THF). Cool the suspension to 0°C. Slowly add a strong base such as n-butyllithium (1.05 equivalents) while maintaining the temperature below 5°C. Allow the mixture to warm to room temperature and stir for 1-2 hours. The formation of the ylide is often indicated by a color change.

  • Wittig Reaction: Cool the ylide solution back to 0°C and slowly add a solution of benzaldehyde (B42025) (1.0 equivalent) in anhydrous THF. After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Workup and Purification: Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride. Extract the product with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by precipitation of the TPPO byproduct as described in the troubleshooting guide.

Protocol 2: General Procedure for the Grignard Reaction and Dehydration
  • Grignard Reagent Formation: In a flame-dried, multi-necked flask equipped with a condenser and an addition funnel, place magnesium turnings (1.2 equivalents). Add a small amount of anhydrous diethyl ether to cover the magnesium. Add a crystal of iodine to initiate the reaction. Slowly add a solution of isopropyl bromide (1.1 equivalents) in anhydrous diethyl ether from the addition funnel at a rate that maintains a gentle reflux. After the addition is complete, continue to stir until the magnesium is consumed.

  • Grignard Reaction: Cool the Grignard reagent to 0°C and slowly add a solution of benzaldehyde (1.0 equivalent) in anhydrous diethyl ether. After the addition, allow the mixture to warm to room temperature and stir for 2-4 hours.

  • Workup: Cool the reaction mixture to 0°C and slowly quench by adding a saturated aqueous solution of ammonium chloride. Separate the organic layer and extract the aqueous layer with diethyl ether. Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 2-methyl-1-phenyl-2-propanol.

  • Dehydration: To the crude alcohol, add a catalytic amount of a suitable acid (e.g., phosphoric acid). Heat the mixture and distill the resulting alkene. The distillate can be washed with a dilute base solution, then water, dried, and further purified by fractional distillation.

Visualizations

Synthesis_Pathways cluster_0 Route 1: Wittig Reaction cluster_1 Route 2: Grignard Reaction & Dehydration Benzaldehyde Benzaldehyde Wittig Reaction Wittig Reaction Benzaldehyde->Wittig Reaction Isopropyltriphenylphosphonium ylide Isopropyltriphenylphosphonium ylide Isopropyltriphenylphosphonium ylide->Wittig Reaction 2-Methyl-1-phenylpropene_W This compound Wittig Reaction->2-Methyl-1-phenylpropene_W TPPO Triphenylphosphine Oxide (Byproduct) Wittig Reaction->TPPO Benzaldehyde_G Benzaldehyde Grignard Reaction Grignard Reaction Benzaldehyde_G->Grignard Reaction Isopropylmagnesium bromide Isopropylmagnesium bromide Isopropylmagnesium bromide->Grignard Reaction 2-Methyl-1-phenyl-2-propanol 2-Methyl-1-phenyl-2-propanol Grignard Reaction->2-Methyl-1-phenyl-2-propanol Dehydration Dehydration 2-Methyl-1-phenyl-2-propanol->Dehydration 2-Methyl-1-phenylpropene_G This compound Dehydration->2-Methyl-1-phenylpropene_G

Caption: Synthetic routes to this compound.

Troubleshooting_Workflow Start Start Low_Yield Low Product Yield? Start->Low_Yield Impure_Product Impure Product? Low_Yield->Impure_Product No Check_Reagents Verify Reagent Quality & Anhydrous Conditions Low_Yield->Check_Reagents Yes Identify_Byproducts Identify Byproducts (GC-MS, NMR) Impure_Product->Identify_Byproducts Yes End End Impure_Product->End No Optimize_Temp Optimize Reaction Temperature Check_Reagents->Optimize_Temp Check_Stoichiometry Verify Stoichiometry Optimize_Temp->Check_Stoichiometry Check_Stoichiometry->Impure_Product Purification_Method Select Appropriate Purification Method Identify_Byproducts->Purification_Method Purification_Method->End

Caption: General troubleshooting workflow for synthesis scale-up.

References

Minimizing byproducts in the dehydration of tertiary alcohols

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals engaged in the dehydration of tertiary alcohols. Our aim is to help you minimize byproduct formation and optimize your reaction outcomes.

Frequently Asked Questions (FAQs)

Q1: What are the most common byproducts in the acid-catalyzed dehydration of tertiary alcohols?

A1: The primary byproducts in the E1 dehydration of tertiary alcohols are typically isomeric alkenes and ethers.[1] The formation of multiple alkene isomers is governed by Zaitsev's rule, which predicts that the more substituted (and thus more stable) alkene will be the major product.[2] However, rearrangements of the carbocation intermediate can lead to a mixture of products.[3][4] At lower temperatures, bimolecular dehydration can occur, leading to the formation of ethers.[1][4]

Q2: Which acid catalyst is best for minimizing byproducts?

A2: While concentrated sulfuric acid is a common catalyst, it is also a strong oxidizing agent and can cause charring and the formation of sulfur dioxide and carbon dioxide.[5] Concentrated phosphoric(V) acid is often preferred as it is less oxidizing and generally leads to a cleaner reaction with fewer side products.[5] For sensitive substrates, alternative reagents like phosphorus oxychloride (POCl₃) in pyridine (B92270) or solid acid catalysts such as Montmorillonite KSF clay can be effective and minimize harsh acidic conditions.[6][7][8]

Q3: How does temperature affect byproduct formation?

A3: Temperature is a critical parameter. Tertiary alcohols dehydrate at relatively mild temperatures (typically 25–80°C).[1][4] Insufficient heat may lead to the formation of ethers as the major byproduct.[1][4] Conversely, excessively high temperatures can promote side reactions and decomposition. It is crucial to maintain the recommended temperature for the specific alcohol being dehydrated.

Q4: What is a carbocation rearrangement and how can I minimize it?

A4: A carbocation rearrangement is a process in which the initial carbocation intermediate rearranges to a more stable carbocation, often through a hydride or alkyl shift. This leads to the formation of unexpected alkene isomers. To minimize rearrangements, using a less acidic catalyst or alternative, non-acidic dehydration methods can be beneficial. Additionally, carefully controlling the reaction temperature can sometimes influence the extent of rearrangement.

Q5: How can I improve the yield of the desired alkene?

A5: To improve the yield, the equilibrium of the reaction can be shifted towards the products. Since the alkene product typically has a lower boiling point than the starting alcohol, it can be removed from the reaction mixture by distillation as it is formed.[9] This prevents the reverse reaction (hydration of the alkene) from occurring.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low or no alkene yield 1. Reaction temperature is too low, favoring ether formation.[1][4]2. Incomplete reaction.3. Loss of volatile product during the reaction or workup.1. Gradually increase the reaction temperature to the optimal range for your specific alcohol.2. Increase the reaction time or consider a more efficient acid catalyst.3. Ensure your distillation apparatus is properly set up and cooled to efficiently collect the alkene.
Formation of a black, tarry substance Use of a strong oxidizing acid like concentrated sulfuric acid.[5]Switch to a non-oxidizing acid such as concentrated phosphoric(V) acid.[5]
Unexpected alkene isomers are the major product Carbocation rearrangement to a more stable intermediate.[3][4]1. Use a milder acid catalyst.2. Consider alternative dehydration methods that do not involve a carbocation intermediate, such as using POCl₃ in pyridine.[8]
Product is contaminated with the starting alcohol Incomplete reaction or inefficient distillation.1. Ensure the reaction has gone to completion (monitor by TLC or GC).2. Carefully control the distillation to separate the lower-boiling alkene from the higher-boiling alcohol.
Product is acidic Carryover of the acid catalyst during distillation.Wash the distillate with a dilute solution of sodium bicarbonate to neutralize any remaining acid, followed by a water wash.[10]

Quantitative Data on Product Distribution

The following tables summarize typical product distributions for the dehydration of common tertiary alcohols under specified conditions.

Table 1: Dehydration of 2-Methyl-2-butanol (B152257) (tert-Amyl Alcohol)

Product Relative Percentage (%) Conditions
2-Methyl-2-butene (B146552)87.6Sulfuric acid catalyst, analysis by gas chromatography.[2]
2-Methyl-1-butene12.4Sulfuric acid catalyst, analysis by gas chromatography.[2]

Table 2: Dehydration of 2-Methylcyclohexanol

Product Relative Percentage (%) Conditions
1-Methylcyclohexene~67Montmorillonite KSF clay catalyst.[6][7]
3-Methylcyclohexene & Methylenecyclohexane~33Montmorillonite KSF clay catalyst.[6][7]

Experimental Protocols

Protocol 1: Acid-Catalyzed Dehydration of 2-Methyl-2-butanol

This protocol describes the dehydration of 2-methyl-2-butanol using sulfuric acid, followed by purification and analysis of the resulting alkenes.

Materials:

  • 2-Methyl-2-butanol (tert-amyl alcohol)

  • Concentrated sulfuric acid

  • 5% Sodium bicarbonate solution

  • Anhydrous sodium sulfate

  • Distillation apparatus

  • Separatory funnel

  • Gas chromatograph-mass spectrometer (GC-MS)

Procedure:

  • Set up a simple distillation apparatus.

  • Carefully add 10 mL of 2-methyl-2-butanol and 2 mL of concentrated sulfuric acid to the distillation flask containing a boiling chip.

  • Gently heat the mixture to initiate the reaction and distill the products. Collect the distillate in a flask cooled in an ice bath.

  • Transfer the distillate to a separatory funnel and wash it with 10 mL of 5% sodium bicarbonate solution to neutralize any residual acid.

  • Separate the organic layer and dry it over anhydrous sodium sulfate.

  • Decant the dried liquid into a clean, pre-weighed vial.

  • Determine the yield of the alkene mixture.

  • Analyze the product mixture by GC-MS to determine the relative percentages of 2-methyl-2-butene and 2-methyl-1-butene.[2]

Visualizations

Reaction Mechanism: E1 Dehydration of a Tertiary Alcohol

E1_Mechanism cluster_step1 Step 1: Protonation of the Alcohol cluster_step2 Step 2: Formation of Carbocation (Rate-Determining) cluster_step3 Step 3: Deprotonation to form Alkene Alc R₃C-OH Oxonium R₃C-OH₂⁺ Alc->Oxonium Fast H_plus H⁺ Oxonium_step2 R₃C-OH₂⁺ Carbocation R₃C⁺ Carbocation_step3 R₃C⁺ Water H₂O Oxonium_step2->Carbocation Slow Alkene Alkene H_plus_regen H⁺ Carbocation_step3->Alkene Fast

Caption: E1 mechanism for tertiary alcohol dehydration.

Experimental Workflow: Dehydration and Purification

Dehydration_Workflow Start Start: Tertiary Alcohol + Acid Catalyst Reaction Heat and Distill Start->Reaction Distillate Collect Distillate (Alkene + Water + Acid) Reaction->Distillate Wash Wash with NaHCO₃ Solution Distillate->Wash Separate Separate Organic Layer Wash->Separate Dry Dry with Anhydrous Na₂SO₄ Separate->Dry Filter Filter/Decant Dry->Filter Product Final Product: Purified Alkene Filter->Product Analysis Analyze by GC-MS Product->Analysis Troubleshooting_Logic cluster_LowYield cluster_WrongProduct cluster_TarryMixture Start Problem Encountered LowYield Low Yield? Start->LowYield WrongProduct Unexpected Product(s)? Start->WrongProduct TarryMixture Tarry Mixture? Start->TarryMixture TempTooLow Check Temperature (Possible Ether Formation) LowYield->TempTooLow IncompleteRxn Check Reaction Time LowYield->IncompleteRxn LossOfProduct Check Apparatus for Leaks LowYield->LossOfProduct Rearrangement Carbocation Rearrangement WrongProduct->Rearrangement StrongOxidizer Cause: Strong Oxidizing Acid (e.g., H₂SO₄) TarryMixture->StrongOxidizer UseMilderAcid Solution: Use Milder Acid or Alternative Method (e.g., POCl₃) Rearrangement->UseMilderAcid UsePhosphoric Solution: Switch to H₃PO₄ StrongOxidizer->UsePhosphoric

References

Technical Support Center: Solvent Effects on Alkene Synthesis Stereoselectivity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on managing and controlling the stereoselectivity of alkene synthesis through the strategic choice of solvents. This resource includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and quantitative data to support your experimental design.

Frequently Asked Questions (FAQs)

Q1: How does solvent polarity generally influence the stereoselectivity of olefination reactions?

A1: Solvent polarity can significantly impact the transition state energies of the intermediates in olefination reactions, thereby influencing the E/Z ratio of the final alkene. In many cases, polar solvents can stabilize charged intermediates or transition states, favoring a specific reaction pathway. For instance, in the Julia-Kocienski olefination, polar solvents like THF or DMF promote the formation of the anti-adduct, which subsequently leads to the (Z)-alkene.[1][2] Conversely, nonpolar solvents often favor a more compact, closed transition state, which can lead to the syn-adduct and ultimately the (E)-alkene.[3]

Q2: For a Wittig reaction, what is the expected effect of a polar aprotic versus a polar protic solvent on the E/Z ratio?

A2: The effect of the solvent in a Wittig reaction is highly dependent on the nature of the ylide. For stabilized ylides (e.g., those with an adjacent ester or ketone group), polar aprotic solvents can enhance the formation of the (E)-alkene.[4][5] The exact outcome with polar protic solvents can be more complex and may lead to reduced selectivity. For non-stabilized ylides (alkyl ylides), the reaction is often Z-selective, and this selectivity can be enhanced in polar aprotic solvents like DMF, especially in the presence of lithium salts.[4][6]

Q3: In a Horner-Wadsworth-Emmons (HWE) reaction, which factors other than the solvent can I modify to improve E-selectivity?

A3: Besides solvent choice, several other factors can be adjusted to favor the formation of the (E)-alkene in an HWE reaction. These include:

  • The Base and Counter-ion: The choice of base is critical. For example, using NaH as a base often promotes high E-selectivity. Lithium salts have also been shown to favor the E-isomer.[7]

  • Temperature: Higher reaction temperatures (e.g., room temperature versus -78 °C) can increase the equilibration of intermediates, generally leading to a higher proportion of the thermodynamically more stable (E)-alkene.[7]

  • Structure of the Phosphonate (B1237965) Reagent: The steric and electronic properties of the phosphonate ester can influence selectivity. For Z-selectivity, the Still-Gennari modification, which uses phosphonates with electron-withdrawing groups, is often employed.[8]

Q4: My Julia-Kocienski olefination is giving a poor E/Z ratio. What is the first parameter I should investigate?

A4: The first and often most impactful parameter to investigate for improving the E/Z ratio in a Julia-Kocienski olefination is the solvent.[2] Switching between a polar aprotic solvent (like THF or DMF for Z-selectivity) and a nonpolar solvent (like toluene (B28343) for E-selectivity) can dramatically alter the stereochemical outcome.[3] If changing the solvent does not provide the desired selectivity, consider investigating the effect of the base's counter-ion (e.g., Li+, Na+, K+).[9]

Troubleshooting Guides

Issue 1: Poor Z-selectivity in a Wittig Reaction with a Non-Stabilized Ylide
Possible Cause Troubleshooting Step
Presence of Lithium Salts Lithium salts can promote the equilibration of intermediates, leading to a higher proportion of the (E)-alkene. If possible, use a sodium- or potassium-based base for ylide generation to work under salt-free conditions.[4][10]
Inappropriate Solvent While often Z-selective in many solvents, performing the reaction in a polar aprotic solvent like DMF, in some cases with added salts like LiI or NaI, can significantly enhance Z-selectivity.[4][6]
Reaction Temperature Too High Higher temperatures can lead to equilibration and reduced Z-selectivity. Perform the reaction at a low temperature (e.g., -78 °C) and allow it to slowly warm to room temperature.
Issue 2: Low E-selectivity in a Horner-Wadsworth-Emmons (HWE) Reaction
Possible Cause Troubleshooting Step
Suboptimal Base/Counter-ion The choice of base is crucial. For high E-selectivity, NaH is a common and effective choice. If using other bases, consider the effect of the counter-ion; lithium salts often favor E-alkene formation.[7]
Reaction Temperature Too Low Low temperatures can disfavor the equilibration of intermediates that leads to the thermodynamically favored (E)-alkene. Running the reaction at room temperature or slightly elevated temperatures may improve E-selectivity.[7]
Incorrect Phosphonate Reagent For standard HWE reactions aiming for E-selectivity, simple phosphonate esters like triethyl phosphonoacetate are generally effective. Avoid using Still-Gennari type phosphonates which are designed for Z-selectivity.
Solvent Effects While often less pronounced than in other olefination reactions, the solvent can still play a role. Aprotic solvents like THF are commonly used and generally provide good E-selectivity.
Issue 3: Inconsistent E/Z Ratios in the Julia-Kocienski Olefination
Possible Cause Troubleshooting Step
Solvent Polarity Not Optimized This is the most critical factor. For high E-selectivity, use nonpolar solvents like toluene. For high Z-selectivity, employ polar aprotic solvents such as THF, DME, or DMF.[2][3]
Base Counter-ion Influence The counter-ion of the base (e.g., LiHMDS, KHMDS, NaHMDS) can influence the transition state. Experiment with different bases to find the optimal conditions for your specific substrates.[9]
Reaction Not Run Under Barbier-like Conditions To avoid side reactions of the sulfonyl carbanion, it is often best to add the base to a mixture of the aldehyde and the sulfone (Barbier-like conditions).[3]

Quantitative Data on Solvent Effects

Table 1: Effect of Solvent on the Stereoselectivity of a Wittig Reaction

Reaction of a stabilized ylide with an aldehyde.

EntrySolventE:Z RatioReference
1Aqueous NaHCO₃95.5:4.5
2Aqueous NaHCO₃99.8:0.2
3Aqueous NaHCO₃93.1:6.9
Table 2: Effect of Solvent and Base on the Stereoselectivity of a Horner-Wadsworth-Emmons Reaction

Reaction of an α-substituted ethyl (diarylphosphono)acetate with an aldehyde.

EntrySolventBaseTemperature (°C)Z:E RatioReference
1THFTriton B-7891:9[11]
2THFTriton B-9594:6[11]
3THFt-BuOK-7895:5[11]
4THFt-BuOK-9595:5[11]
Table 3: Effect of Solvent on the Stereoselectivity of a Julia-Kocienski Olefination

Reaction of a PT-sulfone with an N-sulfonylimine.

EntrySolventE:Z RatioReference
1DME7:93[9]
2DMF2:98[9]
3DMSO3:97[9]
41,4-Dioxane48:52[9]
5Toluene53:47[9]

Experimental Protocols

Protocol 1: General Procedure for a Stereoselective Wittig Reaction (Z-selective)
  • Preparation of the Ylide: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), suspend the phosphonium (B103445) salt (1.1 equivalents) in anhydrous THF. Cool the suspension to -78 °C using a dry ice/acetone bath. Add a strong, non-lithium base such as sodium bis(trimethylsilyl)amide (NaHMDS) or potassium tert-butoxide (KOtBu) (1.05 equivalents) portion-wise. Allow the mixture to stir at -78 °C for 30 minutes, then warm to 0 °C for 30 minutes. The formation of a colored solution indicates ylide generation.

  • Reaction with the Aldehyde: Cool the ylide solution back to -78 °C. Add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise via a syringe.

  • Reaction Monitoring and Work-up: Stir the reaction mixture at -78 °C and allow it to slowly warm to room temperature overnight. Monitor the reaction progress by thin-layer chromatography (TLC). Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

  • Extraction and Purification: Transfer the mixture to a separatory funnel and extract with an organic solvent such as ethyl acetate (B1210297) or diethyl ether. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (B86663) (Na₂SO₄). Filter and concentrate the solvent under reduced pressure. The crude product can be purified by flash column chromatography on silica (B1680970) gel to isolate the (Z)-alkene.

Protocol 2: General Procedure for a Stereoselective Horner-Wadsworth-Emmons Reaction (E-selective)
  • Preparation of the Phosphonate Anion: To a flame-dried round-bottom flask under an inert atmosphere, add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 equivalents). Wash the NaH with anhydrous hexanes to remove the mineral oil and carefully decant the hexanes. Add anhydrous THF to the flask. Cool the suspension to 0 °C in an ice bath. Add the phosphonate ester (1.0 equivalent) dropwise. Allow the mixture to warm to room temperature and stir for 1 hour to ensure complete deprotonation.

  • Reaction with the Aldehyde: Cool the reaction mixture back to 0 °C and add a solution of the aldehyde (1.0 equivalent) in anhydrous THF dropwise.

  • Reaction and Work-up: Allow the reaction to stir at room temperature until completion as monitored by TLC. Quench the reaction by the slow addition of saturated aqueous NH₄Cl.

  • Extraction and Purification: Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic extracts, wash with brine, and dry over anhydrous magnesium sulfate (MgSO₄). After filtration, the solvent is removed in vacuo. The crude product is then purified by flash column chromatography to yield the (E)-alkene.

Protocol 3: General Procedure for a Stereoselective Julia-Kocienski Olefination (Solvent-dependent)
  • Deprotonation of the Sulfone: In a flame-dried flask under an inert atmosphere, dissolve the heteroaryl sulfone (e.g., PT-sulfone, 1.1 equivalents) in the chosen anhydrous solvent (e.g., toluene for E-selectivity, DMF for Z-selectivity). Cool the solution to -78 °C. Add the base (e.g., KHMDS, 1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30-60 minutes.

  • Addition of the Aldehyde: Add a solution of the aldehyde (1.0 equivalent) in the same anhydrous solvent dropwise to the cooled solution of the sulfone anion.

  • Reaction Progression and Quenching: Stir the reaction at -78 °C and allow it to warm to room temperature over several hours. Monitor the reaction by TLC. Once the starting material is consumed, quench the reaction with saturated aqueous NH₄Cl.

  • Work-up and Purification: Extract the mixture with an appropriate organic solvent. Combine the organic layers, wash with water and brine, and dry over anhydrous Na₂SO₄. Concentrate the solution under reduced pressure. Purify the crude product by flash column chromatography to obtain the desired alkene isomer.

Visualizations

Solvent_Effect_Wittig cluster_ylide Ylide Type cluster_solvent Solvent cluster_outcome Stereochemical Outcome Stabilized Stabilized Polar Aprotic (e.g., DMF) Polar Aprotic (e.g., DMF) Stabilized->Polar Aprotic (e.g., DMF) favors Non-stabilized Non-stabilized Nonpolar / Aprotic (e.g., THF) Nonpolar / Aprotic (e.g., THF) Non-stabilized->Nonpolar / Aprotic (e.g., THF) favors E-alkene E-alkene Polar Aprotic (e.g., DMF)->E-alkene Z-alkene Z-alkene Nonpolar / Aprotic (e.g., THF)->Z-alkene Solvent_Effect_Julia cluster_conditions Reaction Conditions Carbonyl + Sulfone Anion Carbonyl + Sulfone Anion Polar Solvent (e.g., THF, DMF) Polar Solvent (e.g., THF, DMF) Carbonyl + Sulfone Anion->Polar Solvent (e.g., THF, DMF) Open Transition State Nonpolar Solvent (e.g., Toluene) Nonpolar Solvent (e.g., Toluene) Carbonyl + Sulfone Anion->Nonpolar Solvent (e.g., Toluene) Closed Transition State anti-Adduct anti-Adduct Polar Solvent (e.g., THF, DMF)->anti-Adduct syn-Adduct syn-Adduct Nonpolar Solvent (e.g., Toluene)->syn-Adduct Z-alkene Z-alkene anti-Adduct->Z-alkene Stereospecific Elimination E-alkene E-alkene syn-Adduct->E-alkene Stereospecific Elimination HWE_Workflow start Start deprotonation Deprotonation of Phosphonate (Base, Solvent) start->deprotonation addition Nucleophilic Addition to Carbonyl deprotonation->addition oxaphosphetane Oxaphosphetane Intermediate addition->oxaphosphetane elimination Elimination oxaphosphetane->elimination product Alkene Product (E/Z mixture) elimination->product analysis Determine E/Z Ratio (NMR, GC) product->analysis end End analysis->end

References

Technical Support Center: Catalyst Deactivation in the Polymerization of Styrene Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common issues encountered during the polymerization of styrene (B11656) derivatives, with a focus on catalyst deactivation.

Troubleshooting Guides

This section provides solutions to specific problems you may encounter during your polymerization experiments.

Issue 1: Low or No Monomer Conversion

  • Question: My styrene polymerization has stalled or is showing very low conversion. What are the potential causes and how can I troubleshoot this?

  • Answer: Low or no monomer conversion is a common issue that can be attributed to several factors related to catalyst deactivation or reaction conditions.

    • Catalyst Deactivation by Impurities: Impurities in the monomer or solvent are a primary cause of catalyst deactivation. Phenylacetylene (B144264), a common impurity in styrene, is known to poison polymerization catalysts even at ppm levels.[1][2][3][4] Polar impurities can also negatively affect catalyst activity.

      • Troubleshooting Steps:

        • Monomer Purification: Ensure your styrene monomer is rigorously purified to remove inhibitors and impurities. A common method involves washing with an aqueous NaOH solution, followed by drying and distillation.[5][6] Alternatively, passing the monomer through a column of basic alumina (B75360) can also be effective.[5][7]

        • Solvent Purity: Use high-purity, anhydrous solvents.

        • Inert Atmosphere: Ensure the polymerization is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent catalyst oxidation.

    • Incorrect Reaction Temperature: The temperature plays a crucial role in the rate of polymerization.

      • Troubleshooting Steps:

        • Optimize Temperature: For Atom Transfer Radical Polymerization (ATRP) of styrene, temperatures are typically elevated (e.g., 90-110 °C) to ensure a reasonable polymerization rate.[8] However, excessively high temperatures can lead to side reactions and catalyst decomposition.

        • Temperature Control: Use a reliable temperature controller to maintain a stable reaction temperature.

    • Inactive Catalyst: The catalyst itself may be inactive due to improper storage or handling.

      • Troubleshooting Steps:

        • Catalyst Storage: Store catalysts under an inert atmosphere and away from moisture and oxygen.

        • Catalyst Activation: Some polymerization techniques require in-situ activation of the catalyst complex. Ensure the correct procedure is followed.

Issue 2: Poor Control Over Molecular Weight and High Polydispersity (Đ > 1.5)

  • Question: The resulting polystyrene has a much lower or higher molecular weight than targeted, and the polydispersity is broad. What could be the cause?

  • Answer: Poor control over molecular weight and a high polydispersity index (Đ) in living/controlled polymerization techniques like ATRP suggest issues with the equilibrium between active and dormant species.

    • Slow Initiation: If the initiation is slower than propagation, new chains will be formed throughout the polymerization, leading to a broad molecular weight distribution.

      • Troubleshooting Steps:

        • Initiator Choice: Select an initiator that is known to be efficient for styrene polymerization.

        • Initiator Purity: Ensure the initiator is pure and free from contaminants.

    • Chain Transfer Reactions: Chain transfer agents, which can be impurities or the solvent itself, can terminate growing polymer chains and initiate new ones, broadening the polydispersity. Phenylacetylene can act as a weak chain transfer agent.[2]

      • Troubleshooting Steps:

        • Monomer and Solvent Purification: As mentioned previously, rigorous purification is crucial.

        • Solvent Selection: Choose a solvent with a low chain transfer constant for the specific polymerization conditions.

    • Loss of Active Catalyst: Deactivation of the catalyst during the polymerization will disrupt the equilibrium, leading to a loss of control.

      • Troubleshooting Steps:

        • Minimize Impurities: The presence of oxygen or other impurities can lead to the irreversible oxidation of the catalyst.

        • Ligand-to-Metal Ratio: In ATRP, the ratio of ligand to the metal center is critical for catalyst stability and activity. An inappropriate ratio can lead to catalyst precipitation or deactivation.

Frequently Asked Questions (FAQs)

  • Q1: What are the main mechanisms of catalyst deactivation in styrene polymerization?

    • A1: The primary deactivation mechanisms include:

      • Coking or Fouling: Deposition of carbonaceous materials (coke) on the catalyst surface, blocking active sites. This is particularly relevant in high-temperature processes like the dehydrogenation of ethylbenzene (B125841) to produce styrene.

      • Poisoning: Strong chemisorption of impurities, such as sulfur compounds or phenylacetylene, onto the active sites of the catalyst.[3][4]

      • Thermal Degradation (Sintering): At high temperatures, catalyst particles can agglomerate, leading to a loss of active surface area.

      • Changes in Oxidation State: For redox-active catalysts like those used in ATRP, irreversible oxidation of the active metal center (e.g., Cu(I) to Cu(II)) can halt the polymerization.

  • Q2: How does phenylacetylene affect the polymerization of styrene?

    • A2: Phenylacetylene is a significant poison for styrene polymerization catalysts.[1][3][4] Even at concentrations as low as 10 ppm, it can lead to:

      • Reduced reaction rate: It deactivates the catalyst, slowing down or stopping the polymerization.[2]

      • Lower polymer molecular weight: By acting as a chain transfer agent, it can lead to the formation of shorter polymer chains.[2]

      • Increased polydispersity: The disruption of the controlled polymerization process results in a broader molecular weight distribution.

  • Q3: Can a deactivated catalyst be regenerated?

    • A3: Yes, in many cases, catalyst regeneration is possible. The method depends on the deactivation mechanism. For catalysts deactivated by coking, common regeneration methods include:

      • Oxidation (Coke Burn-off): Controlled combustion of the coke deposits in the presence of air or a diluted oxygen stream.[9] Care must be taken to control the temperature to avoid thermal damage to the catalyst.

      • Gasification: Using steam or carbon dioxide at high temperatures to convert the coke into gaseous products.

  • Q4: How can I prevent premature termination of my living polymerization?

    • A4: To prevent premature termination in living polymerizations like ATRP:

      • Rigorous Purification: Ensure all reactants (monomer, solvent, initiator) are free from terminating impurities like oxygen, water, and other protic species.

      • Inert Atmosphere: Maintain a strict inert atmosphere throughout the entire experimental setup and procedure.

      • Proper Degassing: Use techniques like freeze-pump-thaw cycles to thoroughly degas the reaction mixture.

      • Component Purity: Use high-purity initiator and catalyst/ligand.

Data Presentation

Table 1: Effect of Phenylacetylene (PA) Concentration on High-Temperature Styrene Polymerization

PA Concentration (ppm)Conversion (%)Molecular Weight (Mw)Impact Strength (Izod)Gel Content (%)
5~85~200,000HighHigh
50~75~200,000Reduced by ~50%Reduced by ~50%
100~70~200,000Further ReducedFurther Reduced
150~65~200,000Significantly LowSignificantly Low

Data synthesized from qualitative and quantitative descriptions in the provided search results.[2]

Experimental Protocols

Protocol 1: Purification of Styrene Monomer to Remove Inhibitors

This protocol describes a common laboratory method for removing inhibitors (like 4-tert-butylcatechol, TBC) and other impurities from styrene monomer.

Materials:

  • Styrene monomer (containing inhibitor)

  • 10% (w/v) Sodium hydroxide (B78521) (NaOH) solution

  • Distilled water

  • Anhydrous magnesium sulfate (B86663) (MgSO₄) or calcium chloride (CaCl₂)

  • Separatory funnel

  • Drying tube

  • Distillation apparatus

  • Vacuum source

Procedure:

  • Inhibitor Removal:

    • In a separatory funnel, wash the styrene monomer with an equal volume of 10% NaOH solution. Shake vigorously for 2-3 minutes. The aqueous layer will typically turn brown as it removes the phenolic inhibitor.

    • Separate the aqueous layer. Repeat the washing step with fresh NaOH solution until the aqueous layer remains colorless.

  • Neutralization:

    • Wash the styrene with an equal volume of distilled water to remove any residual NaOH. Repeat this washing step 2-3 times. Check the pH of the final aqueous wash to ensure it is neutral.

  • Drying:

    • Transfer the washed styrene to a clean, dry flask and add a suitable drying agent (e.g., anhydrous MgSO₄). Swirl the flask and let it stand for at least 1 hour. The styrene should be clear.

  • Distillation (Optional but Recommended for High Purity):

    • Filter the dried styrene to remove the drying agent.

    • Set up a vacuum distillation apparatus. It is crucial to add a polymerization inhibitor (e.g., a very small amount of hydroquinone) to the distillation flask to prevent polymerization at elevated temperatures.

    • Distill the styrene under reduced pressure. Collect the fraction that boils at the correct temperature for the given pressure (e.g., ~41-42 °C at 18 mmHg).[5]

  • Storage:

    • Store the purified styrene in a tightly sealed container under an inert atmosphere (e.g., nitrogen) and at a low temperature (e.g., in a refrigerator) to prevent spontaneous polymerization.

Protocol 2: General Procedure for Regeneration of a Coked Catalyst

This protocol provides a general outline for the regeneration of a catalyst deactivated by coke deposition via controlled oxidation.

Materials:

  • Deactivated (coked) catalyst

  • Tube furnace with temperature and gas flow control

  • Inert gas (e.g., Nitrogen, Argon)

  • Oxidizing gas (e.g., Air, or a mixture of O₂ in N₂)

Procedure:

  • Inert Purge:

    • Place the coked catalyst in the reactor of the tube furnace.

    • Heat the catalyst to a moderate temperature (e.g., 100-150 °C) under a flow of inert gas to remove any physisorbed water and volatile compounds.

  • Controlled Oxidation (Coke Burn-off):

    • Gradually increase the temperature to the desired regeneration temperature (typically in the range of 400-600 °C, this is catalyst dependent).

    • Once the target temperature is reached and stable, slowly introduce the oxidizing gas. It is critical to start with a low concentration of oxygen (e.g., 1-2% in N₂) to control the exothermic reaction and prevent thermal damage to the catalyst.

    • Monitor the temperature of the catalyst bed closely. A sharp increase in temperature indicates the combustion of coke. Adjust the oxygen concentration and/or the total gas flow rate to maintain the temperature within the safe operating limits of the catalyst.

    • Continue the oxidation process until the exotherm ceases, which indicates that the majority of the coke has been burned off. This can also be monitored by analyzing the composition of the effluent gas (e.g., for CO and CO₂).

  • Final Treatment and Cool-down:

    • Once the coke burn-off is complete, switch the gas flow back to an inert gas.

    • Hold the catalyst at the regeneration temperature for a period of time to ensure complete removal of any remaining carbonaceous residues and to allow for any necessary redispersion of metal components.

    • Cool the catalyst down to room temperature under a continuous flow of inert gas.

  • Storage:

    • Once cooled, the regenerated catalyst should be stored under an inert atmosphere to prevent re-contamination or oxidation before its next use.

Visualizations

CatalystDeactivationPathways ActiveCatalyst Active Catalyst DeactivatedCatalyst Deactivated Catalyst ActiveCatalyst->DeactivatedCatalyst Deactivation Coking Coking/Fouling Coking->DeactivatedCatalyst Poisoning Poisoning Poisoning->DeactivatedCatalyst ThermalDegradation Thermal Degradation ThermalDegradation->DeactivatedCatalyst Oxidation Change in Oxidation State Oxidation->DeactivatedCatalyst

Caption: Major pathways leading to catalyst deactivation.

TroubleshootingWorkflow Start Polymerization Issue (Low Conversion / Poor Control) CheckPurity Check Monomer/ Solvent Purity Start->CheckPurity Purify Purify Monomer/ Solvent CheckPurity->Purify Impure CheckTemp Verify Reaction Temperature CheckPurity->CheckTemp Pure Purify->CheckTemp Success Successful Polymerization AdjustTemp Adjust Temperature CheckTemp->AdjustTemp Incorrect CheckCatalyst Inspect Catalyst/ Ligand Ratio CheckTemp->CheckCatalyst Correct AdjustTemp->CheckCatalyst NewCatalyst Use Fresh Catalyst/ Adjust Ratio CheckCatalyst->NewCatalyst Problem Found Failure Issue Persists: Consult Further CheckCatalyst->Failure No Obvious Issue NewCatalyst->Success

Caption: A logical workflow for troubleshooting common polymerization problems.

References

Validation & Comparative

A Comparative Guide to the Synthesis of 2-Methyl-1-phenylpropene: Wittig vs. Grignard Approaches

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The synthesis of substituted alkenes is a cornerstone of organic chemistry, with broad applications in the pharmaceutical and materials sciences. 2-Methyl-1-phenylpropene, a valuable building block, can be efficiently synthesized through several methods. This guide provides a detailed comparison of two prominent approaches: the Wittig reaction and the Grignard synthesis pathway. We will delve into their respective experimental protocols, analyze their performance based on available data, and offer a clear rationale for selecting the most suitable method for a given research objective.

At a Glance: Wittig vs. Grignard for this compound Synthesis

ParameterWittig ReactionGrignard Synthesis
Starting Materials Benzaldehyde (B42025), Isopropyltriphenylphosphonium (B8661593) bromideBenzylmagnesium halide, Acetone (B3395972)
Key Intermediates Isopropyltriphenylphosphonium ylide2-Methyl-1-phenyl-2-propanol
Number of Steps 1 (one-pot variation) or 22
Overall Yield Typically moderate to high (exact yield for this specific reaction is not widely reported but generally ranges from 50-80% for similar Wittig reactions)~60% (Estimated)
Reaction Conditions Ylide formation often requires a strong base (e.g., n-BuLi) in an anhydrous solvent. The Wittig reaction itself can be run under milder, and even aqueous, conditions.Requires strictly anhydrous conditions for the Grignard reagent formation and reaction.[1] The subsequent dehydration step typically requires heat and an acid catalyst.[2]
Key Advantages High regioselectivity, directly forms the C=C bond at a specific location.[3]Utilizes readily available and relatively inexpensive starting materials.
Key Disadvantages Stoichiometric amounts of triphenylphosphine (B44618) oxide byproduct can complicate purification.The Grignard reagent is highly sensitive to moisture, requiring stringent anhydrous techniques. The dehydration step can sometimes lead to isomeric impurities.

Logical Workflow of Synthesis Comparison

G cluster_wittig Wittig Synthesis cluster_grignard Grignard Synthesis w_start Benzaldehyde + Isopropyltriphenylphosphonium bromide w_ylide Isopropyltriphenylphosphonium ylide w_start->w_ylide Base w_product This compound w_ylide->w_product g_start Benzylmagnesium halide + Acetone g_alcohol 2-Methyl-1-phenyl-2-propanol g_start->g_alcohol Grignard Reaction g_product This compound g_alcohol->g_product Dehydration start Target Molecule start->w_start start->g_start

Caption: Comparative workflow for the synthesis of this compound.

Experimental Protocols

Wittig Reaction Protocol

The Wittig reaction provides a direct method for the formation of the carbon-carbon double bond. The synthesis of this compound via this route involves two primary steps: the preparation of the phosphonium (B103445) ylide and the subsequent reaction with benzaldehyde.[3][4]

Step 1: Preparation of Isopropyltriphenylphosphonium Ylide

  • In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), suspend isopropyltriphenylphosphonium bromide in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to 0 °C in an ice bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise to the suspension. The formation of the ylide is typically indicated by a color change.

  • Allow the mixture to stir at 0 °C for approximately one hour to ensure complete ylide formation.

Step 2: Wittig Reaction with Benzaldehyde

  • To the freshly prepared ylide solution at 0 °C, add a solution of benzaldehyde in anhydrous THF dropwise.

  • After the addition is complete, allow the reaction mixture to warm to room temperature and stir for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent such as diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • The crude product, which contains triphenylphosphine oxide as a major byproduct, is then purified by column chromatography.

Grignard Synthesis Protocol

The Grignard synthesis of this compound is a two-step process involving the formation of a tertiary alcohol followed by its dehydration.[3][5]

Step 1: Synthesis of 2-Methyl-1-phenyl-2-propanol via Grignard Reaction

  • All glassware must be rigorously dried to exclude moisture. In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stir bar, place magnesium turnings under an inert atmosphere.

  • Prepare a solution of benzyl (B1604629) chloride or benzyl bromide in anhydrous diethyl ether and add a small portion to the magnesium turnings to initiate the reaction.

  • Once the Grignard reagent formation has initiated (indicated by cloudiness and gentle reflux), add the remaining benzyl halide solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the benzylmagnesium halide.

  • Cool the Grignard reagent solution in an ice bath.

  • Add a solution of acetone in anhydrous diethyl ether dropwise to the stirred Grignard reagent.

  • After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for at least 30 minutes.

  • Quench the reaction by slowly adding a cold, saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure to yield the crude 2-methyl-1-phenyl-2-propanol. A yield of approximately 75% can be expected for this step, based on analogous reactions.

Step 2: Dehydration of 2-Methyl-1-phenyl-2-propanol

  • In a round-bottom flask, combine the crude 2-methyl-1-phenyl-2-propanol, aluminum (III) chloride (5 mol%), and triphenylphosphine (5 mol%) in nitromethane.[2]

  • Heat the mixture at 80 °C for 2 hours, monitoring the reaction by TLC.[2]

  • After the reaction is complete, cool the mixture to room temperature.

  • The product, this compound, is then isolated and purified, typically by preparative thin-layer chromatography or column chromatography. This dehydration step has been reported to proceed with an 80% yield.[2]

Performance Comparison and Discussion

Grignard Synthesis: The Grignard approach utilizes readily available and cost-effective starting materials. The two-step process, however, introduces potential complexities. The formation and reaction of the Grignard reagent are highly sensitive to moisture, necessitating stringent anhydrous conditions to avoid quenching the reagent and reducing the yield.[1] The subsequent acid-catalyzed dehydration of the tertiary alcohol intermediate can sometimes lead to the formation of isomeric alkene byproducts, although the chosen conditions with aluminum chloride and triphenylphosphine are reported to be effective.[2] The estimated overall yield for the Grignard synthesis is approximately 60% (75% for the Grignard step and 80% for the dehydration step).

Conclusion

Both the Wittig and Grignard syntheses offer viable pathways to this compound. The choice between the two methods will largely depend on the specific requirements of the synthesis.

  • The Wittig reaction is the preferred method when high regioselectivity is paramount and the challenges associated with the removal of the triphenylphosphine oxide byproduct can be managed.

  • The Grignard synthesis is a strong alternative when cost and the availability of starting materials are primary considerations, provided that the necessary anhydrous conditions can be strictly maintained.

For drug development and other applications where purity and unambiguous product formation are critical, the Wittig reaction's predictability in double bond placement may offer a significant advantage. However, for larger-scale syntheses where cost-effectiveness is a major driver, the Grignard approach, despite its two-step nature and stringent reaction conditions, remains a compelling option.

Synthesis Pathways Overview

Synthesis_Pathways cluster_0 Wittig Pathway cluster_1 Grignard Pathway Isopropyl bromide Isopropyl bromide Isopropyltriphenylphosphonium bromide Isopropyltriphenylphosphonium bromide Isopropyl bromide->Isopropyltriphenylphosphonium bromide + PPh₃ Ylide Ylide Isopropyltriphenylphosphonium bromide->Ylide + Strong Base This compound This compound Ylide->this compound Benzaldehyde Benzaldehyde Benzaldehyde->this compound + Ylide Benzyl halide Benzyl halide Benzylmagnesium halide Benzylmagnesium halide Benzyl halide->Benzylmagnesium halide + Mg 2-Methyl-1-phenyl-2-propanol 2-Methyl-1-phenyl-2-propanol Benzylmagnesium halide->2-Methyl-1-phenyl-2-propanol + Acetone 2-Methyl-1-phenyl-2-propanol->this compound Dehydration (H⁺, Δ) Acetone Acetone Acetone->2-Methyl-1-phenyl-2-propanol

Caption: Detailed reaction schemes for the Wittig and Grignard syntheses.

References

Reactivity comparison of 2-Methyl-1-phenylpropene and styrene

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vinyl aromatic compounds, both 2-methyl-1-phenylpropene (α-methylstyrene) and styrene (B11656) serve as crucial monomers and intermediates in chemical synthesis. While structurally similar, the presence of a methyl group on the α-carbon of this compound introduces significant differences in its chemical reactivity compared to styrene. This guide provides an objective comparison of their performance in key chemical transformations, supported by experimental data, to aid researchers in monomer selection and reaction optimization.

At a Glance: Key Reactivity Differences

The primary distinction in reactivity stems from the electronic and steric effects of the α-methyl group in this compound. This group enhances the stability of the tertiary carbocation intermediate formed during electrophilic additions, yet it also introduces steric hindrance that can impede the approach of reagents and reduce polymerization rates.

Reaction TypeReactivity ComparisonExperimental Observations
Electrophilic Addition Reactivity is comparable in acid-catalyzed hydration.Kinetic studies on acid-catalyzed hydration show no significant difference in the effect of the acid medium on the two compounds, suggesting similar reactivity.[1]
Polymerization Styrene is significantly more reactive.In free-radical polymerization, α-methylstyrene acts as an inhibitor, slowing the reaction rate compared to styrene alone.[2] Anionic copolymerization reactivity ratios (r_styrene = 1.3, r_α-methylstyrene = 0.3) confirm styrene's higher reactivity.[3]
Catalytic Hydrogenation Styrene exhibits a faster hydrogenation rate.Competitive hydrogenation experiments show that styrene is hydrogenated more rapidly than α-methylstyrene, attributed to the steric hindrance of the methyl group. The activation energy for styrene hydrogenation is considerably lower (45.3 kJ/mol) than that for α-methylstyrene (87.7 kJ/mol).[4]

In-Depth Analysis

Electrophilic Addition: A Tale of Two Carbocations

The mechanism of acid-catalyzed hydration for both alkenes proceeds through a rate-determining protonation of the double bond to form a carbocation intermediate.

cluster_styrene Styrene Hydration cluster_ams This compound Hydration Styrene Styrene Carbocation_S Secondary Benzylic Carbocation Styrene->Carbocation_S + H+ (slow) Alcohol_S 1-Phenylethanol Carbocation_S->Alcohol_S + H2O (fast) - H+ AMS This compound Carbocation_AMS Tertiary Benzylic Carbocation AMS->Carbocation_AMS + H+ (slow) Alcohol_AMS 2-Phenyl-2-propanol Carbocation_AMS->Alcohol_AMS + H2O (fast) - H+

Caption: Carbocation intermediates in acid-catalyzed hydration.

The α-methyl group in this compound leads to the formation of a more stable tertiary benzylic carbocation compared to the secondary benzylic carbocation from styrene. While this increased stability would suggest a faster reaction rate, kinetic studies on their acid-catalyzed hydration in sulfuric acid have indicated that there is no significant difference in their reactivity.[1] This suggests that the electronic stabilization is offset by other factors, leading to comparable overall reaction rates under these specific conditions.

Polymerization: Styrene's Clear Advantage

In the realm of polymer synthesis, styrene is considerably more reactive than this compound. The steric hindrance from the α-methyl group in this compound impedes the approach of the growing polymer chain, thereby lowering the rate of propagation.

Experimental data from free-radical polymerization shows that the rate of copolymerization of a styrene and α-methylstyrene mixture is slower than that of styrene alone, with the rate decreasing as the concentration of α-methylstyrene increases.[2]

Quantitative evidence from anionic copolymerization studies provides the reactivity ratios for styrene (r_St) and α-methylstyrene (r_MSt) as approximately 1.3 and 0.3, respectively.[3] These values indicate that a growing polymer chain ending in a styrene radical prefers to add another styrene monomer, and a chain ending in an α-methylstyrene radical also preferentially adds a styrene monomer.

cluster_polymerization Anionic Copolymerization Reactivity Styrene_Radical ~Styrene• Styrene_Monomer Styrene Styrene_Radical->Styrene_Monomer k_St-St (favored) AMS_Monomer AMS Styrene_Radical->AMS_Monomer k_St-AMS AMS_Radical ~AMS• AMS_Radical->Styrene_Monomer k_AMS-St (favored) AMS_Radical->AMS_Monomer k_AMS-AMS

Caption: Reactivity preferences in anionic copolymerization.

Catalytic Hydrogenation: Steric Hindrance at Play

In catalytic hydrogenation, the rate of reaction is influenced by the ability of the alkene to adsorb onto the surface of the metal catalyst. The steric bulk of the α-methyl group in this compound hinders this adsorption, leading to a slower hydrogenation rate compared to styrene.

A kinetic study of the competitive hydrogenation of styrene and α-methylstyrene over a Ni-Mo-S catalyst revealed that styrene is hydrogenated at a faster rate.[4] This is further supported by the significantly higher activation energy for the hydrogenation of α-methylstyrene (87.7 kJ/mol) compared to styrene (45.3 kJ/mol), indicating a larger energy barrier for the reaction with α-methylstyrene.[4]

Experimental Protocols

Determination of Monomer Reactivity Ratios in Copolymerization

Objective: To determine the relative reactivity of this compound and styrene in copolymerization.

Procedure:

  • A series of copolymerizations are carried out with varying initial molar ratios of the two monomers.

  • The polymerizations are initiated by a suitable initiator (e.g., AIBN for free-radical polymerization or an organolithium compound for anionic polymerization) and are allowed to proceed to low conversion (<10%) to ensure the monomer feed ratio remains relatively constant.

  • The resulting copolymers are isolated, purified, and their composition is determined using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Fourier-Transform Infrared (FTIR) spectroscopy.

  • The copolymer composition data is then used in conjunction with the initial monomer feed ratios to calculate the monomer reactivity ratios (r1 and r2) using methods such as the Fineman-Ross or Kelen-Tüdős methods.

cluster_workflow Monomer Reactivity Ratio Determination Workflow A Prepare Monomer Mixtures (Varying Ratios) B Initiate Polymerization (Low Conversion) A->B C Isolate and Purify Copolymer B->C D Determine Copolymer Composition (e.g., NMR, FTIR) C->D E Calculate Reactivity Ratios (e.g., Fineman-Ross) D->E

Caption: Workflow for determining monomer reactivity ratios.

Competitive Catalytic Hydrogenation

Objective: To compare the relative rates of hydrogenation of this compound and styrene.

Procedure:

  • An equimolar mixture of this compound and styrene is dissolved in a suitable solvent (e.g., ethanol (B145695) or hexane) in a high-pressure reactor.

  • A catalytic amount of a hydrogenation catalyst (e.g., Palladium on carbon, Pd/C) is added to the solution.

  • The reactor is sealed, purged with an inert gas, and then pressurized with hydrogen gas to a specific pressure.

  • The reaction mixture is stirred vigorously at a constant temperature.

  • Aliquots of the reaction mixture are taken at regular time intervals and analyzed by Gas Chromatography (GC) to determine the concentrations of the reactants and products (ethylbenzene and 2-phenylpropane).

  • The relative rates of hydrogenation are determined by comparing the rates of disappearance of the two starting alkenes.

References

A Comparative Analysis of Substituted Styrenes in Polymerization: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the nuanced behavior of substituted styrenes in polymerization is critical for designing polymers with tailored properties. The nature and position of substituents on the styrene (B11656) ring profoundly influence polymerization kinetics, polymer molecular weight, polydispersity, and overall reaction control across various polymerization techniques. This guide provides a comparative analysis of substituted styrenes in free-radical, anionic, cationic, and controlled radical polymerizations, supported by experimental data and detailed protocols.

Executive Summary

The electronic effects of substituents on the styrene monomer play a pivotal role in its polymerizability. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) alter the electron density of the vinyl group and the stability of the propagating species (radical, anion, or cation), leading to distinct outcomes in different polymerization systems. In general, for Atom Transfer Radical Polymerization (ATRP), EWGs accelerate the polymerization and provide better control over the polymer architecture. Conversely, in cationic polymerization, EDGs enhance the reactivity of the monomer. Anionic polymerization is sensitive to both electronic and steric effects, with substituent position significantly impacting reactivity. This guide will delve into these differences, presenting quantitative data to facilitate informed monomer selection and reaction design.

Comparative Analysis of Polymerization Behavior

The influence of substituents on the polymerization of styrenes is best understood by comparing their performance across different polymerization mechanisms.

Atom Transfer Radical Polymerization (ATRP)

ATRP is a robust method for synthesizing well-defined polymers. In the ATRP of substituted styrenes, a key finding is that monomers with electron-withdrawing substituents polymerize faster and with greater control (lower polydispersity) than those with electron-donating substituents.[1][2][3] This is because EWGs increase both the propagation rate constant (k_p) and the atom transfer equilibrium constant (K_eq), which favors the active radical species.[1][3]

The relationship between the apparent polymerization rate constant (k_p_app) and the electronic nature of the substituent can be quantified using the Hammett equation, which shows a positive ρ value (≈ 1.5), indicating that the reaction is favored by electron-withdrawing groups.[1][2][3]

Substituent (para-)Hammett Constant (σ_p)Apparent Rate Coefficient (k_p_app x 10^4 s^-1)Polydispersity (M_w/M_n)
-CF₃0.541.831.15
-Br0.231.111.18
-Cl0.231.131.17
-H0.000.751.20
-CH₃-0.170.421.35
-C(CH₃)₃-0.200.351.40
-OCH₃-0.27Oligomers formed-

Table 1: Comparison of para-substituted styrenes in ATRP. Data compiled from literature.[1][3] Note: 4-OCH₃ styrene tends to undergo elimination and potential cationic polymerization under typical ATRP conditions, resulting in oligomers instead of high polymer.[1][3]

Anionic Polymerization

Anionic polymerization is highly sensitive to the electronic and steric nature of the substituents. Unlike in radical polymerization, the position of the substituent dramatically alters monomer reactivity. For instance, in the copolymerization of styrene with methyl-substituted styrenes, ortho-methylstyrene is more reactive than styrene, while para-methylstyrene is considerably less reactive.[4] This is attributed to a combination of steric hindrance at the propagating carbanion and the electronic influence of the methyl group.

Copolymer System (M1/M2)Reactivity Ratio (r1)Reactivity Ratio (r2)Resulting Copolymer
Styrene / p-methylstyrene2.620.37Gradient
Styrene / o-methylstyrene0.442.47Gradient (reversed)
Styrene / m-methylstyrene0.811.21Random-like

Table 2: Reactivity ratios for the anionic copolymerization of styrene (M1) and methylstyrenes (M2).[4]

Cationic Polymerization

In cationic polymerization, the stability of the propagating carbocation is paramount. Therefore, monomers with electron-donating groups, which can stabilize the positive charge, are significantly more reactive. The reactivity of substituted styrenes in cationic polymerization generally follows the order: p-OCH₃ > p-CH₃ > H > p-Cl. This is the opposite trend to that observed in ATRP. Cationic polymerization is often challenging to control, leading to broader molecular weight distributions.[5][6]

Conventional Free-Radical Polymerization

In conventional free-radical copolymerization, the reactivity of a substituted styrene towards a growing polystyrene radical is also influenced by its substituent. The relative reactivities, often expressed as 1/r_1 (where styrene is monomer 1), show a positive correlation with the Hammett σ constant (ρ ≈ 0.5), indicating that electron-withdrawing groups enhance the monomer's reactivity toward the styryl radical.[1]

Substituted Styrene (M2)Reactivity Ratio (r1, Styrene)Relative Reactivity (1/r1)
p-Nitrostyrene0.303.33
p-Bromostyrene0.821.22
p-Chlorostyrene0.801.25
Styrene1.001.00
p-Methylstyrene1.100.91
p-Methoxystyrene1.160.86

Table 3: Reactivity ratios for the free-radical copolymerization of styrene (M1) with para-substituted styrenes (M2) at 60 °C. Data compiled from literature.[1][3]

Experimental Protocols

Detailed methodologies are crucial for reproducible results. Below are representative protocols for the polymerization of substituted styrenes.

General Protocol for Atom Transfer Radical Polymerization (ATRP)

This protocol is a general guideline for the ATRP of a substituted styrene.

Materials:

  • Substituted styrene monomer (purified by passing through a column of basic alumina)

  • Initiator (e.g., 1-phenylethyl bromide, 1-PEBr)

  • Catalyst (e.g., Copper(I) bromide, CuBr, purified)

  • Ligand (e.g., 2,2'-bipyridine, bpy)

  • Solvent (e.g., diphenyl ether, degassed)

  • Nitrogen or Argon source

  • Schlenk flask or glovebox

Procedure:

  • To a Schlenk flask, add CuBr (1 equivalent relative to initiator) and bpy (2-3 equivalents).

  • Seal the flask, and alternatively evacuate and backfill with inert gas (e.g., nitrogen) three times.

  • Add the degassed solvent and the purified monomer via syringe. A typical monomer concentration is around 4 M.[1][2]

  • Add the initiator (e.g., 1-PEBr) via syringe. The typical monomer-to-initiator ratio is 100:1.[1][2]

  • Immerse the flask in a preheated oil bath at the desired temperature (e.g., 110 °C).[1][2]

  • Take samples periodically via a degassed syringe to monitor monomer conversion (by ¹H NMR or GC) and molecular weight evolution (by GPC).

  • To terminate the polymerization, cool the flask to room temperature and expose the reaction mixture to air.

  • Dilute the mixture with a suitable solvent (e.g., THF) and pass it through a short column of neutral alumina (B75360) to remove the copper catalyst.

  • Precipitate the polymer in a non-solvent (e.g., methanol), filter, and dry under vacuum.

General Protocol for Anionic Polymerization

This protocol outlines the "living" anionic polymerization of styrene derivatives. Extreme care must be taken to exclude air and water.

Materials:

  • Styrene monomer (rigorously purified, e.g., by distillation from CaH₂)

  • Anhydrous, degassed solvent (e.g., toluene, THF)

  • Initiator (e.g., sec-butyllithium, s-BuLi)

  • Terminating agent (e.g., degassed methanol)

  • High-vacuum line and glassware

Procedure:

  • Assemble and flame-dry all glassware under high vacuum.

  • Distill the purified solvent into the reaction flask under vacuum.

  • Add the purified monomer to the solvent.

  • Cool the solution to the desired temperature (e.g., room temperature for toluene, -78 °C for THF).

  • Add the initiator (s-BuLi) dropwise via syringe until a persistent color (indicative of the styryl anion) is observed, then add the calculated amount for the desired molecular weight.

  • Allow the polymerization to proceed. The reaction is often very fast.

  • After the desired time or full conversion, terminate the reaction by adding a few drops of degassed methanol.

  • Precipitate the polymer in a large volume of methanol, filter, and dry under vacuum.[7]

General Protocol for Polymer Characterization

1. Monomer Conversion:

  • ¹H NMR Spectroscopy: Dilute a small sample of the polymerization mixture in a deuterated solvent (e.g., CDCl₃). Compare the integration of the vinyl proton signals of the monomer with a stable internal standard or the polymer backbone signals.

2. Molecular Weight and Polydispersity:

  • Gel Permeation Chromatography (GPC): Dissolve the purified polymer in a suitable solvent (e.g., THF).[8] The GPC system should be calibrated with polystyrene standards. This will provide the number-average molecular weight (M_n), weight-average molecular weight (M_w), and the polydispersity index (PDI = M_w/M_n).[8]

3. Thermal Properties:

  • Differential Scanning Calorimetry (DSC): Heat a small sample of the polymer under a nitrogen atmosphere at a controlled rate (e.g., 10 °C/min) to determine the glass transition temperature (T_g).[9]

Visualizing Polymerization Mechanisms and Workflows

Diagrams created using Graphviz (DOT language) can effectively illustrate the complex processes involved in polymerization.

ATRP_Mechanism cluster_Monomer Monomer Pool Dormant P_n-X (Polymer Chain) Cu_I Cu(I) / Ligand Cu_II X-Cu(II) / Ligand Dormant->Cu_II Active P_n• (Propagating Radical) Dormant->Active k_act Cu_I->Active Cu_II->Dormant Active->Dormant k_deact Active->Cu_I Monomer Monomer Active->Monomer k_p

Caption: ATRP equilibrium between dormant and active species.

Free_Radical_Polymerization Initiator Initiator (I) Radical Primary Radical (R•) Initiator->Radical Decomposition (k_d) GrowingChain Growing Chain (P_n•) Radical->GrowingChain Initiation (k_i) Monomer Monomer (M) GrowingChain->GrowingChain Propagation (k_p) DeadPolymer Dead Polymer (P_n+m) GrowingChain->DeadPolymer Termination (k_t)

Caption: Key steps in conventional free-radical polymerization.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Purification & Characterization Purify Purify Monomer & Solvent Setup Assemble & Degas Reaction Vessel Purify->Setup Charge Charge Reagents (Monomer, Initiator, etc.) Setup->Charge React Run Reaction at Controlled Temperature Charge->React Sample Take Aliquots for Analysis React->Sample Terminate Terminate Reaction Sample->Terminate PurifyPolymer Purify Polymer (Precipitation/Filtration) Terminate->PurifyPolymer GPC GPC Analysis (Mw, Mn, PDI) PurifyPolymer->GPC NMR NMR Analysis (Conversion, Structure) PurifyPolymer->NMR DSC DSC Analysis (Tg) PurifyPolymer->DSC

Caption: General experimental workflow for styrene polymerization.

References

Validating the Synthesis of 2-Methyl-1-phenylpropene: A Comparative Guide to Spectroscopic Methods

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the precise synthesis and rigorous validation of organic compounds are paramount. This guide provides a comparative analysis of two common synthetic routes to 2-methyl-1-phenylpropene and details the spectroscopic methods used for its validation, supported by experimental data.

Two effective methods for the synthesis of this compound are the Wittig reaction and the dehydration of a tertiary alcohol synthesized via a Grignard reaction. Each method offers distinct advantages and challenges, and the successful synthesis of the target molecule must be confirmed through comprehensive spectroscopic analysis. This guide will compare these synthetic pathways and detail the expected outcomes from ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS).

Comparison of Synthetic Methods

FeatureWittig ReactionGrignard Reaction followed by Dehydration
Starting Materials Isopropyltriphenylphosphonium (B8661593) bromide, a strong base (e.g., n-BuLi), Benzaldehyde (B42025)Benzyl (B1604629) magnesium chloride, Acetone (B3395972), Dehydrating agent (e.g., AlCl₃)
Key Transformation Formation of a C=C double bond by reacting a phosphorus ylide with an aldehyde.Creation of a C-C bond via nucleophilic attack of the Grignard reagent on a ketone, followed by elimination of water to form a C=C double bond.
Advantages Direct formation of the alkene. Stereoselectivity can be influenced by the choice of ylide and reaction conditions.Utilizes readily available starting materials. The Grignard reaction is a robust C-C bond-forming reaction.
Disadvantages Requires the preparation of the phosphonium (B103445) ylide. The byproduct, triphenylphosphine (B44618) oxide, can sometimes be difficult to separate from the product.A two-step process. The dehydration step can sometimes lead to rearrangement products. Requires anhydrous conditions for the Grignard reaction.

Experimental Protocols

Method 1: Wittig Reaction

The Wittig reaction provides a reliable method for synthesizing alkenes from aldehydes or ketones.[1] In this synthesis, an isopropyltriphenylphosphonium ylide is reacted with benzaldehyde to yield this compound.[2][3]

1. Preparation of Isopropyltriphenylphosphonium Ylide:

  • In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), combine isopropyltriphenylphosphonium bromide and anhydrous diethyl ether.

  • Cool the suspension in an ice bath and add a strong base, such as n-butyllithium (n-BuLi), dropwise while stirring.

  • Allow the reaction mixture to warm to room temperature and stir for several hours. The formation of the orange-red ylide indicates a successful reaction.

2. Reaction with Benzaldehyde:

  • Cool the ylide solution in an ice bath.

  • Add a solution of benzaldehyde in anhydrous diethyl ether dropwise to the stirring ylide solution.

  • After the addition is complete, allow the reaction mixture to stir at room temperature overnight.

3. Work-up and Purification:

  • Quench the reaction by the slow addition of water.

  • Separate the organic layer and extract the aqueous layer with diethyl ether.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure.

  • The crude product can be purified by column chromatography on silica (B1680970) gel using a non-polar eluent (e.g., hexanes) to separate the this compound from the triphenylphosphine oxide byproduct.

Method 2: Grignard Reaction and Dehydration

This two-step method first involves the synthesis of 2-methyl-1-phenyl-2-propanol (B89539) via a Grignard reaction, followed by its dehydration to the desired alkene.[3]

1. Synthesis of 2-Methyl-1-phenyl-2-propanol (Grignard Reaction):

  • In a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a condenser, place magnesium turnings.

  • Add a solution of benzyl chloride in anhydrous diethyl ether to the dropping funnel.

  • Add a small portion of the benzyl chloride solution to the magnesium turnings to initiate the reaction. The reaction can be initiated by gentle heating or the addition of a crystal of iodine.

  • Once the reaction has started, add the remaining benzyl chloride solution dropwise at a rate that maintains a gentle reflux.

  • After the addition is complete, reflux the mixture for an additional 30 minutes.

  • Cool the Grignard reagent in an ice bath and add a solution of acetone in anhydrous diethyl ether dropwise.

  • After the addition, stir the reaction mixture at room temperature for one hour.

  • The reaction is then quenched by the slow, careful addition of a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with diethyl ether, wash the combined organic layers with brine, and dry over anhydrous sodium sulfate.

  • Remove the solvent under reduced pressure to yield the crude alcohol.

2. Dehydration of 2-Methyl-1-phenyl-2-propanol:

  • Combine the crude 2-methyl-1-phenyl-2-propanol with a dehydrating agent, such as aluminum trichloride (B1173362) (AlCl₃) and triphenylphosphine in a solvent like nitromethane.

  • Heat the mixture with stirring for a few hours.

  • Cool the reaction mixture to room temperature and isolate the product using preparative thin-layer chromatography or column chromatography.

Spectroscopic Validation Data

The identity and purity of the synthesized this compound can be confirmed using a variety of spectroscopic techniques. The following tables summarize the expected data.

¹H NMR Spectroscopy Data
ProtonChemical Shift (δ, ppm)MultiplicityIntegration
Phenyl-H~7.2-7.4Multiplet5H
Vinylic-H~6.3Singlet1H
Methyl-H~1.9Singlet6H
¹³C NMR Spectroscopy Data
CarbonChemical Shift (δ, ppm)
Quaternary Aromatic C~138
Aromatic CH~128-129
Vinylic C (quaternary)~135
Vinylic CH~126
Methyl C~22
Infrared (IR) Spectroscopy Data
Functional GroupWavenumber (cm⁻¹)Intensity
C-H (aromatic)3020-3080Medium
C-H (alkene, vinylic)3000-3100Medium
C-H (alkane, methyl)2850-2975Medium-Strong
C=C (aromatic)~1600, ~1495Medium
C=C (alkene)1640-1680Medium
Mass Spectrometry (MS) Data
m/zInterpretation
132Molecular ion [M]⁺
117[M - CH₃]⁺
91[C₇H₇]⁺ (tropylium ion)

Visualization of Experimental Workflows

Synthesis_Validation_Workflow cluster_synthesis Synthesis cluster_purification Purification cluster_validation Spectroscopic Validation start Starting Materials wittig Wittig Reaction start->wittig Benzaldehyde, Isopropyltriphenyl- phosphonium bromide grignard Grignard Reaction start->grignard Benzyl magnesium chloride, Acetone crude_product Crude Product wittig->crude_product dehydration Dehydration grignard->dehydration 2-Methyl-1-phenyl-2-propanol dehydration->crude_product purification Column Chromatography crude_product->purification pure_product Pure this compound purification->pure_product nmr_h 1H NMR pure_product->nmr_h nmr_c 13C NMR pure_product->nmr_c ir IR Spectroscopy pure_product->ir ms Mass Spectrometry pure_product->ms

Caption: Experimental workflow for the synthesis and validation of this compound.

Signaling_Pathways cluster_wittig Wittig Reaction Pathway cluster_grignard_dehydration Grignard & Dehydration Pathway ylide Phosphonium Ylide ((CH3)2C=PPh3) oxaphosphetane Oxaphosphetane Intermediate ylide->oxaphosphetane aldehyde Benzaldehyde (Ph-CHO) aldehyde->oxaphosphetane product_wittig This compound oxaphosphetane->product_wittig byproduct_wittig Triphenylphosphine Oxide oxaphosphetane->byproduct_wittig grignard_reagent Benzyl Magnesium Chloride (Ph-CH2-MgCl) alkoxide Magnesium Alkoxide Intermediate grignard_reagent->alkoxide ketone Acetone ((CH3)2C=O) ketone->alkoxide alcohol 2-Methyl-1-phenyl-2-propanol alkoxide->alcohol Acid Workup product_dehydration This compound alcohol->product_dehydration Dehydration water H2O alcohol->water Dehydration

Caption: Signaling pathways for the synthesis of this compound.

References

A Comparative Guide to the Synthetic Routes of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of alternative synthetic routes to 2-Methyl-1-phenylpropene, also known as β-methylstyrene. The performance of each method is objectively evaluated, supported by experimental data to aid in the selection of the most suitable pathway for specific research and development needs.

Comparison of Synthetic Routes

Three primary synthetic strategies for this compound are evaluated: the Wittig reaction, a two-step Grignard reaction followed by dehydration, and the direct dehydration of 2-methyl-1-phenyl-2-propanol (B89539). A fourth, less common alternative, the McMurry reaction, is also considered.

Data Summary
Synthetic RouteKey ReactantsCatalyst/ReagentReported Yield (%)Key AdvantagesKey Disadvantages
Wittig Reaction Benzaldehyde (B42025), Isopropyltriphenylphosphonium (B8661593) bromideStrong base (e.g., n-BuLi)Not specified for this specific product, but generally moderate to good.High regioselectivity for the double bond position.Stoichiometric use of phosphonium (B103445) salt generates triphenylphosphine (B44618) oxide waste. Strong base required.
Grignard Reaction & Dehydration Phenylmagnesium bromide, Acetone (B3395972)Grignard formation, then Acid catalyst (e.g., H₃PO₄)~75% (Grignard step)Readily available starting materials.Two-step process. Grignard reagents are moisture-sensitive. Potential for side reactions.
Dehydration of Alcohol 2-Methyl-1-phenyl-2-propanolAlCl₃ / PPh₃80%[1]Single step from the alcohol. Good yield with specific catalysts.Requires the precursor alcohol.
Dehydration of Alcohol 2-Methyl-1-phenyl-2-propanolPhosphoric Acid (H₃PO₄)Not specified, but generally effective for tertiary alcohols.[2]Common and inexpensive acid catalyst.Potential for side reactions and charring with strong acids.[2]
McMurry Reaction Benzaldehyde, AcetoneLow-valent titanium (e.g., TiCl₄/Zn)Not specified for this cross-coupling.Can form sterically hindered alkenes.Cross-coupling can lead to a mixture of products.[3] Stoichiometric use of titanium reagents.

Experimental Protocols

Wittig Reaction

This route involves the reaction of benzaldehyde with an isopropyl-substituted phosphorus ylide.[4][5]

Step 1: Preparation of the Isopropyltriphenylphosphonium Ylide

  • In a flame-dried, two-necked flask under an inert atmosphere (e.g., argon), add isopropyltriphenylphosphonium bromide.

  • Suspend the phosphonium salt in anhydrous tetrahydrofuran (B95107) (THF).

  • Cool the suspension to -78°C using a dry ice/acetone bath.

  • Slowly add a strong base, such as n-butyllithium (n-BuLi), dropwise. The formation of a characteristic orange-red color indicates the generation of the ylide.

  • Stir the ylide solution for 30-60 minutes at -78°C.

Step 2: Reaction with Benzaldehyde

  • To the ylide solution at -78°C, add a solution of benzaldehyde in anhydrous THF dropwise.

  • Allow the reaction to proceed at -78°C for a specified time, then gradually warm to room temperature.

  • Monitor the reaction progress using thin-layer chromatography (TLC).

  • Upon completion, quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

  • Extract the product with an organic solvent (e.g., diethyl ether).

  • Wash the combined organic layers, dry over an anhydrous salt (e.g., MgSO₄), and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to separate this compound from the triphenylphosphine oxide byproduct.

Grignard Reaction Followed by Dehydration

This two-step synthesis first forms a tertiary alcohol, which is then dehydrated.

  • In a flame-dried, three-necked flask equipped with a reflux condenser and a dropping funnel, place magnesium turnings.

  • Under an inert atmosphere, add anhydrous diethyl ether to cover the magnesium.

  • Slowly add a solution of bromobenzene (B47551) in anhydrous diethyl ether from the dropping funnel to initiate the formation of phenylmagnesium bromide. The reaction is exothermic and may require cooling.

  • Once the Grignard reagent has formed (solution turns cloudy and grey/brown), cool the flask in an ice bath.

  • Slowly add a solution of acetone in anhydrous diethyl ether dropwise.

  • After the addition is complete, stir the reaction mixture at room temperature.

  • Carefully quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

  • Extract the product with diethyl ether.

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, and remove the solvent under reduced pressure to yield crude 2-methyl-1-phenyl-2-propanol. A reported yield for this step is approximately 75%.

Step 2: Dehydration of 2-Methyl-1-phenyl-2-propanol [2]

  • Assemble a distillation apparatus with a round-bottom flask.

  • Place the crude 2-methyl-1-phenyl-2-propanol in the flask.

  • Add a catalytic amount of 85% phosphoric acid (e.g., 5-10 mol%).

  • Gently heat the mixture. The this compound and water will co-distill.

  • Collect the distillate in a separatory funnel.

  • Wash the organic layer with a saturated sodium bicarbonate solution, followed by water and then brine.

  • Dry the organic layer over anhydrous calcium chloride.

  • Purify the product by fractional distillation.

Direct Dehydration of 2-Methyl-1-phenyl-2-propanol

This method directly converts the commercially available or previously synthesized alcohol to the desired alkene.

Method A: Using Aluminum Chloride and Triphenylphosphine [1]

  • In a reaction flask, mix 2-methyl-1-phenyl-2-propanol (0.4 mmol), aluminum chloride (AlCl₃, 0.02 mmol, 5 mol%), and triphenylphosphine (PPh₃, 0.02 mmol, 5 mol%) in nitromethane (B149229) (1.0 mL).

  • Stir the mixture at 80°C for 2 hours.

  • After the reaction, cool the mixture to room temperature.

  • Isolate the product using preparative thin-layer chromatography (TLC) with a petroleum ether/ethyl acetate (B1210297) (5/1 v/v) eluent. This method has a reported yield of 80%.[1]

Method B: Using Phosphoric Acid [2]

  • Follow the procedure outlined in Step 2 of the Grignard reaction and dehydration protocol.

Visualizing the Synthetic Pathways

The following diagrams illustrate the logical flow of the described synthetic routes.

G cluster_0 Wittig Reaction benzaldehyde Benzaldehyde product_wittig This compound benzaldehyde->product_wittig + Ylide isopropyl_bromide Isopropyl Bromide phosphonium_salt Isopropyltriphenylphosphonium Bromide isopropyl_bromide->phosphonium_salt + PPh₃ tpp Triphenylphosphine tpp->phosphonium_salt ylide Phosphorus Ylide phosphonium_salt->ylide + Strong Base ylide->product_wittig

Caption: Synthetic pathway for this compound via the Wittig reaction.

G cluster_1 Grignard Reaction & Dehydration bromobenzene Bromobenzene grignard Phenylmagnesium Bromide bromobenzene->grignard + Mg mg Magnesium mg->grignard alcohol 2-Methyl-1-phenyl-2-propanol grignard->alcohol + Acetone acetone Acetone acetone->alcohol product_grignard This compound alcohol->product_grignard Dehydration (H₃PO₄)

Caption: Two-step synthesis of this compound using a Grignard reaction followed by dehydration.

G cluster_2 Direct Dehydration start_alcohol 2-Methyl-1-phenyl-2-propanol product_dehydration This compound start_alcohol->product_dehydration Catalyst (e.g., AlCl₃/PPh₃ or H₃PO₄)

Caption: Direct synthesis of this compound via alcohol dehydration.

G cluster_3 McMurry Reaction (Potential Route) benzaldehyde_mc Benzaldehyde product_mcmurry This compound benzaldehyde_mc->product_mcmurry Cross-coupling homo_benz Stilbene (Homocoupling) benzaldehyde_mc->homo_benz Homocoupling acetone_mc Acetone acetone_mc->product_mcmurry + TiCl₄/Zn homo_ace 2,3-Dimethyl-2-butene (Homocoupling) acetone_mc->homo_ace Homocoupling

Caption: Potential McMurry cross-coupling route and possible homocoupling side products.

References

Benchmarking the performance of different catalysts for styrene polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive benchmark of various catalyst systems for the polymerization of styrene (B11656). The selection of an appropriate catalyst is critical as it dictates the polymer's properties, such as molecular weight, stereochemistry, and polydispersity, which in turn influence its final application. This document presents a comparative analysis of different catalyst classes, supported by experimental data, to aid in the selection of the most suitable catalyst for specific research and development needs.

Overview of Catalyst Classes

Styrene polymerization can be achieved through several mechanisms, each employing a distinct class of catalysts. The major categories include:

  • Free-Radical Polymerization: Initiated by thermal or photochemical decomposition of initiators to produce free radicals. This is a widely used industrial method for producing atactic polystyrene.

  • Ziegler-Natta Catalysis: Utilizes transition metal halides with organoaluminum compounds, enabling the synthesis of stereoregular polymers like syndiotactic polystyrene (sPS).[1][2]

  • Metallocene Catalysis: A more recent class of single-site catalysts that offer precise control over the polymer's microstructure, leading to polymers with narrow molecular weight distributions.[2][3] They are particularly effective for producing sPS.[2]

  • Controlled Radical Polymerization (CRP): Techniques such as Atom Transfer Radical Polymerization (ATRP), Reversible Addition-Fragmentation chain-Transfer (RAFT) polymerization, and Nitroxide-Mediated Polymerization (NMP) allow for the synthesis of well-defined polymers with controlled molecular weights and low polydispersity.[][5]

Performance Benchmark of Styrene Polymerization Catalysts

The following tables summarize the performance of selected catalysts from each class under various experimental conditions. It is important to note that a direct comparison between different studies can be challenging due to variations in reaction conditions.

Table 1: Free-Radical Initiators
InitiatorTemperature (°C)SolventMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
Benzoyl Peroxide (BPO)90Toluene (B28343)>95 (in SDR)Variable>1.5[6]
AIBN60BulkNot SpecifiedVariable>1.5[7]
Table 2: Ziegler-Natta and Metallocene Catalysts for Syndiotactic Polystyrene (sPS)
Catalyst SystemCo-catalystTemperature (°C)Polymerization Activity (g PS/mol Ti·h)Yield (%)Mn ( g/mol )PDI (Mw/Mn)Reference
TiCl4/TEAlTEAl70Not SpecifiedNot SpecifiedHighBroad[8]
Cp*TiCl3MAO50High>90HighNarrow[9]
IndTiCl3MAO50Lower than Ph-substitutedLowerLowerNarrow[10]
1-PhIndTiCl2MAO50High>92~5 x 10^5Narrow[10]

Note: MAO = Methylaluminoxane (B55162), TEAl = Triethylaluminum, Cp = Pentamethylcyclopentadienyl, Ind = Indenyl*

Table 3: Controlled Radical Polymerization (CRP) Catalysts
Polymerization MethodCatalyst/AgentInitiatorTemperature (°C)SolventMonomer Conversion (%)Mn ( g/mol )PDI (Mw/Mn)Reference
ATRP CuBr/PMDETA1-Phenylethyl bromide110Bulk~909,0001.10[11]
ATRP CuBr2/TPMANot Specified80DMF>80Controlled<1.2[12]
RAFT CPDTCγ-ray irradiationRoom TempDioxaneHighControlledNarrow[13]
NMP TEMPOBenzoyl Peroxide125Bulk~8530,0001.15[]

Note: PMDETA = N,N,N',N'',N''-Pentamethyldiethylenetriamine, TPMA = Tris(2-pyridylmethyl)amine, CPDTC = 2-cyano-2-propyl dodecyl trithiocarbonate, TEMPO = (2,2,6,6-Tetramethylpiperidin-1-yl)oxyl

Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. Below are generalized experimental protocols for each major polymerization type.

Free-Radical Polymerization (Batch Reactor)
  • Monomer and Solvent Preparation: Styrene monomer is purified by washing with an aqueous NaOH solution to remove the inhibitor, followed by washing with deionized water, drying over a drying agent (e.g., anhydrous MgSO4), and distillation under reduced pressure. The solvent (e.g., toluene) is dried and distilled.

  • Reactor Setup: A stirred glass reactor is equipped with a reflux condenser, a nitrogen inlet, a thermometer, and a sampling outlet.

  • Reaction Mixture Preparation: The desired amounts of purified styrene, solvent, and a free-radical initiator (e.g., Benzoyl Peroxide) are charged into the reactor.

  • Polymerization: The reactor is purged with nitrogen, and the mixture is heated to the desired temperature (e.g., 90°C) while stirring.

  • Sampling and Analysis: Samples are withdrawn at regular intervals to determine monomer conversion (e.g., by gravimetry or spectroscopy) and polymer properties.

  • Termination and Product Isolation: The polymerization is terminated by rapid cooling. The polymer is precipitated in a non-solvent (e.g., methanol), filtered, washed, and dried under vacuum.

  • Characterization: The molecular weight (Mn, Mw) and polydispersity index (PDI) are determined by Gel Permeation Chromatography (GPC).

Metallocene-Catalyzed Syndiotactic Polystyrene (sPS) Polymerization
  • Catalyst and Co-catalyst Preparation: The metallocene catalyst (e.g., Cp*TiCl3) and the co-catalyst, methylaluminoxane (MAO), are handled under an inert atmosphere (e.g., in a glovebox) due to their sensitivity to air and moisture.

  • Reactor Setup: A high-pressure stainless-steel reactor equipped with a mechanical stirrer, temperature and pressure controls, and injection ports is used. The reactor is thoroughly dried and purged with nitrogen.

  • Reaction Medium: Anhydrous toluene is introduced into the reactor.

  • Catalyst Injection: The desired amount of MAO solution in toluene is injected, followed by the metallocene catalyst solution.

  • Monomer Addition: Purified and dried styrene monomer is then injected into the reactor.

  • Polymerization: The reaction is carried out at a specific temperature (e.g., 50°C) and pressure for a set duration.

  • Quenching and Product Isolation: The polymerization is quenched by adding acidified methanol. The precipitated sPS is filtered, washed extensively with methanol, and dried under vacuum.

  • Characterization: The polymer's syndiotacticity is confirmed by 13C NMR spectroscopy. Mn, Mw, and PDI are determined by GPC at high temperature.

Atom Transfer Radical Polymerization (ATRP) of Styrene
  • Reagent Preparation: Styrene is passed through a column of basic alumina (B75360) to remove the inhibitor. The initiator (e.g., 1-phenylethyl bromide), catalyst (e.g., CuBr), and ligand (e.g., PMDETA) are used as received or purified as necessary. All reagents are handled under an inert atmosphere.

  • Reaction Setup: A Schlenk flask equipped with a magnetic stir bar is charged with the catalyst (CuBr) and initiator. The flask is sealed with a rubber septum and subjected to several vacuum/nitrogen cycles.

  • Reaction Mixture: Degassed styrene and the ligand are added to the flask via syringe.

  • Polymerization: The flask is immersed in a thermostated oil bath at the desired temperature (e.g., 110°C). The mixture is stirred for the specified reaction time.

  • Termination and Purification: The polymerization is quenched by cooling and exposing the reaction mixture to air. The mixture is diluted with a suitable solvent (e.g., THF) and passed through a short column of neutral alumina to remove the copper catalyst.

  • Product Isolation: The polymer is precipitated in an excess of a non-solvent like methanol, filtered, and dried under vacuum.

  • Characterization: Monomer conversion is determined by 1H NMR spectroscopy or gas chromatography. Mn and PDI are determined by GPC.

Visualizing Polymerization Workflows and Mechanisms

Diagrams generated using Graphviz provide a clear visual representation of the experimental processes and underlying chemical pathways.

Experimental_Workflow cluster_prep Preparation cluster_reaction Polymerization cluster_analysis Analysis & Isolation Monomer_Purification Monomer Purification Charge_Reagents Charge Reagents Monomer_Purification->Charge_Reagents Catalyst_Prep Catalyst/Initiator Preparation Catalyst_Prep->Charge_Reagents Reactor_Setup Reactor Setup (Inert Atmosphere) Reactor_Setup->Charge_Reagents Reaction_Conditions Set Reaction Conditions (Temp, Pressure) Charge_Reagents->Reaction_Conditions Polymerization Polymerization Reaction_Conditions->Polymerization Quenching Quenching Polymerization->Quenching Isolation Product Isolation (Precipitation) Quenching->Isolation Characterization Characterization (GPC, NMR) Isolation->Characterization

Caption: General experimental workflow for styrene polymerization.

Polymerization_Mechanisms cluster_FRP Free Radical Polymerization cluster_Coordination Coordination Polymerization cluster_CRP Controlled Radical Polymerization (e.g., ATRP) FRP_Initiation Initiation (Radical Formation) FRP_Propagation Propagation FRP_Initiation->FRP_Propagation FRP_Termination Termination FRP_Propagation->FRP_Termination Coord_Activation Catalyst Activation (e.g., with MAO) Coord_Coordination Monomer Coordination Coord_Activation->Coord_Coordination Coord_Insertion Monomer Insertion Coord_Coordination->Coord_Insertion Coord_Insertion->Coord_Coordination CRP_Activation Activation (e.g., Cu(I) + R-X) CRP_Radical Propagating Radical (Pn•) CRP_Activation->CRP_Radical CRP_Deactivation Deactivation (e.g., Cu(II)X + Pn•) CRP_Dormant Dormant Species (Pn-X) CRP_Deactivation->CRP_Dormant CRP_Radical->CRP_Deactivation CRP_Radical->CRP_Radical + Monomer CRP_Dormant->CRP_Activation

Caption: Simplified mechanisms for different polymerization types.

References

A Comparative Guide to Analytical Methods for the Characterization of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate characterization of 2-Methyl-1-phenylpropene, a key intermediate in various chemical syntheses, is critical for ensuring product quality, purity, and process control. The selection of an appropriate analytical technique is paramount for obtaining reliable and reproducible data. This guide provides a comprehensive cross-validation of common analytical methods for the characterization and quantification of this compound, offering a comparison of their performance based on typical validation parameters.

Comparison of Analytical Method Performance

The choice of analytical method for this compound is dictated by the specific requirements of the analysis, such as whether it is for purity assessment, impurity profiling, or quantitative determination. Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) are the most common techniques for quantitative analysis, while Nuclear Magnetic Resonance (NMR) spectroscopy offers a powerful tool for structural elucidation and purity determination without the need for a specific reference standard of the analyte.

The following table summarizes the typical performance characteristics of GC-FID, GC-MS, and HPLC-UV for the quantitative analysis of aromatic alkenes like this compound, based on data from validated methods for analogous compounds.[1][2][3][4][5]

Table 1: Quantitative Performance of Chromatographic Methods

Performance MetricGas Chromatography - Flame Ionization Detection (GC-FID)Gas Chromatography - Mass Spectrometry (GC-MS)High-Performance Liquid Chromatography - UV Detection (HPLC-UV)
Linearity (R²) > 0.999> 0.998> 0.999
Precision (%RSD) < 1.5%< 15%< 2.0%
Accuracy (Recovery %) 95-105%80-115%98-102%
Limit of Detection (LOD) ~0.1 - 1 µg/mL~0.01 - 0.5 µg/mL~0.1 - 0.5 µg/mL
Limit of Quantitation (LOQ) ~0.5 - 5 µg/mL~0.05 - 1.5 µg/mL~0.5 - 1.5 µg/mL

Detailed Experimental Protocols

Detailed methodologies are crucial for the successful implementation and cross-validation of these analytical methods. The following protocols are based on established methods for this compound and related compounds.

Gas Chromatography - Flame Ionization Detection (GC-FID)

This method is well-suited for the routine quantification and purity assessment of volatile compounds like this compound.

  • Instrumentation : Gas chromatograph equipped with a flame ionization detector (FID), a split/splitless injector, and an autosampler.

  • Chromatographic Conditions :

    • Column : DB-5 or similar nonpolar capillary column (e.g., 30 m x 0.25 mm i.d., 0.25 µm film thickness).

    • Carrier Gas : Helium or Hydrogen at a constant flow rate (e.g., 1.0 mL/min).

    • Injector Temperature : 250 °C.

    • Detector Temperature : 280 °C.

    • Oven Temperature Program : Initial temperature of 60 °C, hold for 2 minutes, ramp at 10 °C/min to 200 °C, and hold for 5 minutes.

    • Injection Volume : 1 µL with a split ratio of 50:1.

  • Sample Preparation :

    • Prepare a stock solution of this compound in a suitable solvent (e.g., dichloromethane (B109758) or hexane) at a concentration of 1 mg/mL.

    • Create a series of calibration standards by diluting the stock solution to concentrations ranging from 1 µg/mL to 100 µg/mL.

    • Dissolve the test sample in the same solvent to a concentration within the calibration range.

  • Data Analysis :

    • Quantify this compound by constructing a calibration curve of peak area versus concentration.

    • Determine the purity by calculating the area percentage of the main peak relative to the total peak area.

Gas Chromatography - Mass Spectrometry (GC-MS)

This method provides high specificity and is ideal for the identification of impurities and for trace-level quantification.

  • Instrumentation : Gas chromatograph coupled to a mass selective detector (MSD).

  • Chromatographic Conditions : Same as GC-FID.

  • MS Conditions :

    • Ionization Mode : Electron Ionization (EI) at 70 eV.

    • Source Temperature : 230 °C.

    • Transfer Line Temperature : 280 °C.

    • Mass Range : Scan from m/z 40 to 300 for qualitative analysis or use Selected Ion Monitoring (SIM) for quantitative analysis, monitoring characteristic ions of this compound (e.g., m/z 132, 117).

  • Sample Preparation : Same as GC-FID.

  • Data Analysis :

    • Identify this compound and its impurities by comparing their mass spectra with a reference library (e.g., NIST).

    • For quantification, use the peak area of a specific ion from the SIM data and a calibration curve.

High-Performance Liquid Chromatography - UV Detection (HPLC-UV)

HPLC-UV is a robust alternative to GC, particularly for samples that may not be suitable for high-temperature analysis.

  • Instrumentation : HPLC system with a pump, autosampler, column oven, and a UV-Vis detector.

  • Chromatographic Conditions :

    • Column : Reversed-phase C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).

    • Mobile Phase : A gradient or isocratic mixture of acetonitrile (B52724) and water (e.g., 70:30 v/v).

    • Flow Rate : 1.0 mL/min.

    • Column Temperature : 30 °C.

    • Detection Wavelength : 254 nm (due to the phenyl group).

    • Injection Volume : 10 µL.

  • Sample Preparation :

    • Prepare a stock solution of this compound in acetonitrile at a concentration of 1 mg/mL.

    • Prepare calibration standards by diluting the stock solution with the mobile phase.

    • Dissolve the test sample in the mobile phase to a concentration within the calibration range.

  • Data Analysis :

    • Quantify this compound using a calibration curve of peak area versus concentration.

Quantitative NMR (qNMR)

qNMR is a primary analytical method that can determine the purity of a substance without a reference standard of the same compound.[6][7][8] It relies on the direct proportionality between the NMR signal integral and the number of nuclei.[6][7]

  • Instrumentation : High-field NMR spectrometer (e.g., 400 MHz or higher).

  • Procedure :

    • Sample Preparation : Accurately weigh a known amount of the this compound sample and a certified internal standard (e.g., maleic acid or dimethyl sulfone) into an NMR tube. Dissolve the mixture in a known volume of a deuterated solvent (e.g., CDCl₃).

    • ¹H NMR Acquisition : Acquire a quantitative ¹H NMR spectrum with a long relaxation delay (at least 5 times the longest T₁ relaxation time of the protons of interest) and a 90° pulse angle to ensure full signal recovery.

    • Data Processing : Carefully phase and baseline correct the spectrum. Integrate a well-resolved signal of this compound and a signal from the internal standard.

  • Data Analysis :

    • Calculate the purity of this compound using the following equation:

      where:

      • I = Integral value

      • N = Number of protons for the integrated signal

      • MW = Molecular weight

      • m = mass

      • P = Purity of the standard

      • _analyte refers to this compound

      • _std refers to the internal standard

Cross-Validation Workflow

The cross-validation of these analytical methods is essential to ensure the consistency and reliability of the results.[9] This process involves comparing the data obtained from two or more different methods.[10]

CrossValidationWorkflow cluster_prep 1. Sample Preparation cluster_analysis 2. Independent Analysis cluster_comparison 3. Data Comparison & Evaluation Sample Bulk Sample of This compound Prep Prepare Homogeneous Stock Solution Sample->Prep Aliquots Create Aliquots for Each Method Prep->Aliquots GC GC-FID / GC-MS Analysis Aliquots->GC HPLC HPLC-UV Analysis Aliquots->HPLC NMR qNMR Purity Assessment Aliquots->NMR Compare Compare Results (Purity, Concentration) GC->Compare HPLC->Compare NMR->Compare Stats Statistical Analysis (e.g., t-test, F-test) Compare->Stats Report Final Report on Method Equivalency Stats->Report

Caption: Workflow for the cross-validation of analytical methods.

Conclusion

The characterization of this compound can be effectively achieved using a variety of analytical techniques.

  • GC-FID is a robust and cost-effective method for routine quantitative analysis.

  • GC-MS offers unparalleled specificity for impurity identification and trace analysis.

  • HPLC-UV provides a reliable alternative, especially for samples that may be thermally sensitive.

  • qNMR serves as a primary method for accurate purity determination without the need for a specific analyte reference standard.

The cross-validation of these methods is a critical step in ensuring data integrity. By comparing the results from orthogonal techniques, researchers and drug development professionals can have a high degree of confidence in the quality and purity of their materials. The choice of which methods to employ for cross-validation will depend on the specific analytical goals and the resources available.

References

A Comparative Guide to the Synthesis and Applications of 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive review of the primary synthesis routes for 2-Methyl-1-phenylpropene (also known as (2-Methylpropenyl)benzene), offering a comparative analysis of their methodologies, yields, and scalability. Furthermore, it explores the key applications of this compound and its structural analogs, particularly in organic synthesis and as a scaffold for pharmacologically active molecules. Detailed experimental protocols and quantitative data are presented to support researchers in their practical applications.

Physicochemical Properties

This compound is an aromatic hydrocarbon with the following properties:

PropertyValueReference
CAS Number 768-49-0
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
Boiling Point 187-188 °C[1][2][3]
Melting Point -50 to -48 °C[1][2][3]
Density 0.901 g/mL at 25 °C[1][2][3]
Refractive Index (n²⁰/D) 1.539[1][2][3]

Synthesis of this compound: A Comparative Overview

Several synthetic strategies can be employed to produce this compound. The most common methods include the dehydration of tertiary alcohols and the Wittig reaction. The choice of method often depends on the availability of starting materials, desired scale, and required purity.

Dehydration of Phenylpropanol Derivatives

The acid-catalyzed dehydration of 2-methyl-1-phenyl-2-propanol (B89539) or 2-methyl-1-phenyl-1-propanol is a direct and common route to this compound.[4][5] The reaction proceeds via an E1 mechanism involving the formation of a stable carbocation intermediate.[5][6]

G cluster_workflow Workflow: Dehydration Synthesis start 2-Methyl-1-phenyl-2-propanol protonation Protonation of -OH (Acid Catalyst, e.g., H₃PO₄) start->protonation Add Acid loss_of_water Loss of Water to form Tertiary Carbocation protonation->loss_of_water Heat deprotonation Deprotonation of Adjacent Proton loss_of_water->deprotonation product This compound deprotonation->product purification Isolation & Purification (Distillation/Chromatography) product->purification

Caption: General workflow for the synthesis of this compound via alcohol dehydration.

This protocol is adapted from a general procedure for alcohol dehydration.[4]

  • In a round-bottom flask, combine 2-methyl-1-phenyl-2-propanol (0.4 mmol), aluminum (III) chloride (AlCl₃, 0.02 mmol, 5 mol%), and triphenylphosphine (B44618) (PPh₃, 0.02 mmol, 5 mol%).

  • Add nitromethane (B149229) (1.0 mL) as the solvent.

  • Stir the mixture at 80 °C for 2 hours.

  • After the reaction is complete, cool the mixture to room temperature.

  • Isolate the product using preparative thin-layer chromatography (TLC) or column chromatography, eluting with a petroleum ether/ethyl acetate (B1210297) mixture (e.g., 5:1 v/v).

The Wittig Reaction

The Wittig reaction provides a highly reliable and versatile method for alkene synthesis with excellent regiochemical control.[7][8] For this compound, two primary retrosynthetic disconnections are possible: (A) using benzaldehyde (B42025) and an isopropyl-derived phosphorus ylide, or (B) using acetone (B3395972) and a benzyl-derived ylide.[9][10]

G cluster_workflow Workflow: Wittig Synthesis (Route A) cluster_ylide Ylide Preparation alkyl_halide Isopropyl Bromide + Triphenylphosphine (PPh₃) phosphonium_salt Formation of Phosphonium Salt alkyl_halide->phosphonium_salt SN2 base Deprotonation (Strong Base, e.g., n-BuLi) phosphonium_salt->base ylide Phosphorus Ylide base->ylide oxaphosphetane [2+2] Cycloaddition: Oxaphosphetane Intermediate ylide->oxaphosphetane carbonyl Benzaldehyde carbonyl->oxaphosphetane product This compound + Triphenylphosphine Oxide oxaphosphetane->product Breakdown

Caption: General workflow for the Wittig synthesis of this compound.

This protocol is a generalized procedure based on the principles of the Wittig reaction.[7][9]

  • Ylide Preparation:

    • In a flame-dried, two-neck round-bottom flask under an inert atmosphere (e.g., argon), suspend isopropyltriphenylphosphonium (B8661593) bromide (1.1 eq) in anhydrous tetrahydrofuran (B95107) (THF).

    • Cool the suspension to 0 °C in an ice bath.

    • Slowly add a strong base, such as n-butyllithium (n-BuLi) (1.05 eq), dropwise. The formation of the ylide is often indicated by a color change (e.g., to deep red or orange).

    • Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional hour.

  • Reaction with Aldehyde:

    • Cool the ylide solution back to 0 °C.

    • Add a solution of benzaldehyde (1.0 eq) in anhydrous THF dropwise.

    • After the addition is complete, allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by adding a saturated aqueous solution of ammonium (B1175870) chloride (NH₄Cl).

    • Transfer the mixture to a separatory funnel and extract with diethyl ether or ethyl acetate.

    • Wash the combined organic layers with water and then brine.

    • Dry the organic layer over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography on silica (B1680970) gel to separate the alkene from the triphenylphosphine oxide byproduct.

Comparison of Synthesis Methods
MethodStarting MaterialsKey Reagents / CatalystTypical Yield (%)AdvantagesDisadvantages
Alcohol Dehydration 2-Methyl-1-phenyl-2-propanolAlCl₃, PPh₃, Nitromethane[4]~80[4]Simple procedure, inexpensive reagents.Risk of carbocation rearrangements (less likely with tertiary alcohol), requires precursor synthesis.
Alcohol Dehydration 2-Methyl-1-phenyl-2-propanolAqueous H₃PO₄[5]Not specifiedUses a common mineral acid, avoids metal catalysts.Can require high temperatures, potential for side reactions.[6]
Wittig Reaction Isopropyl bromide, BenzaldehydePPh₃, n-BuLi[7][9]Moderate to HighHigh regioselectivity, versatile.Generates stoichiometric triphenylphosphine oxide byproduct which can complicate purification, requires anhydrous conditions and strong base.[8]
Grignard + Dehydration Benzyl (B1604629) chloride, AcetoneMg, then H₃PO₄[5][11]High (65-92% for alcohol step)[11]Utilizes readily available starting materials.Multi-step process, Grignard reaction is moisture-sensitive.[12][13]

Applications of this compound and Related Structures

While this compound is not a final product in many large-scale industrial processes, it serves as a valuable intermediate in organic synthesis and its core structure is found in various functional molecules.

G main This compound app1 Organic Synthesis Intermediate main->app1 app2 Pharmaceutical & Medicinal Chemistry Scaffold main->app2 app3 Related Structures in Fragrance & Polymers main->app3 sub_app1a Preparation of Bromo-alcohols app1->sub_app1a sub_app2a β2-Adrenergic Receptor Agonists app2->sub_app2a sub_app2b Anti-inflammatory Agents app2->sub_app2b sub_app3a Precursor Alcohols (e.g., Dimethyl Benzyl Carbinol) in Perfumery app3->sub_app3a sub_app3b α-Methylstyrene in Polymer Production app3->sub_app3b

Caption: Key application areas for this compound and its structural analogs.

Intermediate in Organic Synthesis

This compound is used as a starting material for the synthesis of other organic molecules. A notable application is in the preparation of vicinal halohydrins, such as 2-bromo-2-methyl-1-phenylpropan-1-ol and 1-bromo-2-methyl-1-phenylpropan-2-ol, through electrophilic addition reactions.[14][1][2] These compounds can then be converted into other functional groups, making the parent alkene a useful building block.

Relevance in Medicinal Chemistry

The phenylpropane skeleton is a common motif in biologically active compounds.[15]

  • β2-Adrenergic Receptor Agonists: Derivatives containing the 2-methyl-1-phenyl-2-propylamine structure are key side chains in complex drugs developed as long-acting β2 agonists for treating asthma and COPD.[16]

  • Anti-inflammatory Agents: A synthesized derivative, 2-methyl-5-(3-phenylpropionyl)-1-benzoxolane (B135538), has demonstrated anti-inflammatory and analgesic properties, suggesting the utility of this chemical scaffold in developing new non-steroidal anti-inflammatory drugs (NSAIDs).[17]

Comparison with Alternatives: α-Methylstyrene

A close structural isomer, α-methylstyrene (isopropenylbenzene, CAS 98-83-9), has significant industrial applications. It is widely used as a comonomer in the production of polymers and resins, such as acrylonitrile-butadiene-styrene (ABS) plastics, to improve heat resistance and impact strength.[18] While this compound does not share the same large-scale polymerization applications, its synthesis and reactivity are often studied in the same context as other styrene (B11656) derivatives.

Precursors in the Fragrance Industry

The alcohol precursor to this compound, 2-methyl-1-phenyl-2-propanol (also known as dimethyl benzyl carbinol), is itself a valuable fragrance ingredient. It possesses a clean, floral, and herbaceous aroma, often compared to lilac, with sweet vanilla undertones. Its stability and versatile scent profile make it a useful component in perfumes, lotions, and soaps.

References

A Comparative Guide to the Efficacy of Inhibitors for Styrene Derivative Polymerization

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The undesired polymerization of styrene (B11656) and its derivatives during manufacturing, transport, and storage is a critical issue, posing both safety risks and economic losses. The addition of inhibitors is a standard practice to prevent premature polymerization. This guide provides an objective comparison of the performance of various inhibitors, supported by experimental data, to aid in the selection of the most effective agent for specific applications.

Comparative Efficacy of Polymerization Inhibitors

The selection of an appropriate polymerization inhibitor is crucial for the effective stabilization of styrene. The following table summarizes the comparative performance of various inhibitors in preventing the undesired polymerization of styrene at 115°C over 4 hours. The key metrics are "Growth Percentage," representing the increase in polymer weight, and "Styrene Conversion," the percentage of monomer that has polymerized. Lower values for both metrics indicate higher inhibitor efficiency.[1][2]

InhibitorClassGrowth Percentage (%)[2]Styrene Conversion (%)[2]
DTBMP (2,6-di-tert-butyl-4-methoxyphenol)Phenolic16.400.048
4-hydroxy-TEMPO Stable Nitroxide Radical24.850.065
BHT (2,6-di-tert-butyl-4-methylphenol)Phenolic42.500.111
4-oxo-TEMPO Stable Nitroxide Radical46.80.134
Commercial TBC (4-tert-butylcatechol)Phenolic>100>0.25
TBHQ (tert-butyl hydroquinone)Phenolic>100>0.25
MEHQ (4-methoxyphenol)Phenolic>100>0.25

Mechanisms of Action

The primary mechanisms by which these inhibitors function involve the scavenging of free radicals, which are the initiators of polymerization. The two main classes of inhibitors presented, phenolic antioxidants and stable nitroxide radicals, operate through distinct pathways.

Phenolic Inhibitors (e.g., TBC, DTBMP, BHT)

Phenolic inhibitors, such as 4-tert-butylcatechol (B165716) (TBC), act as free-radical scavengers, and their effectiveness is highly dependent on the presence of dissolved oxygen.[1][3] During storage, styrene monomers can generate radicals (M•) when exposed to heat or light. In the presence of oxygen, these monomer radicals rapidly form peroxide radicals (MOO•).[1] The phenolic inhibitor then donates a hydrogen atom to the peroxide radical, which terminates the chain reaction and prevents polymerization.[1] The resulting inhibitor radical is stabilized by resonance and is less reactive, thus halting the polymerization chain.[1]

G Styrene Styrene Monomer (M) Radical Styrene Radical (M•) Styrene->Radical Heat_Light Heat / Light Heat_Light->Styrene initiates Oxygen Oxygen (O2) Peroxide_Radical Peroxide Radical (MOO•) Radical->Peroxide_Radical + O2 Polymer Polymer Radical->Polymer Polymerization Inactive_Products Inactive Products Peroxide_Radical->Inactive_Products Peroxide_Radical->Polymer continues polymerization Phenolic_Inhibitor Phenolic Inhibitor (IH) Phenolic_Inhibitor->Peroxide_Radical donates H• Stabilized_Radical Stabilized Inhibitor Radical (I•) Phenolic_Inhibitor->Stabilized_Radical

Mechanism of Phenolic Inhibitors
Stable Nitroxide Radical Inhibitors (e.g., 4-hydroxy-TEMPO)

Stable nitroxide radicals (SNRs), such as TEMPO derivatives, are highly effective "antipolymers" that can directly react with and deactivate carbon-centered radicals.[2] This mechanism is particularly efficient in low-oxygen environments.[2] The nitroxide radical couples with the growing polymer radical, terminating the chain propagation.

G Styrene Styrene Monomer (M) Growing_Radical Growing Polymer Radical (P•) Styrene->Growing_Radical Propagation Initiator Initiator (e.g., Heat) Initiator->Styrene Terminated_Chain Terminated Polymer Chain Growing_Radical->Terminated_Chain Polymer Polymer Growing_Radical->Polymer Nitroxide_Inhibitor Nitroxide Radical (R2NO•) Nitroxide_Inhibitor->Growing_Radical reacts with

Mechanism of Stable Nitroxide Radical Inhibitors

Other Notable Inhibitors

  • N,N'-diethylhydroxylamine (DEHA) : DEHA functions as a potent free radical scavenger and is effective as a vapor-phase inhibitor, making it suitable for preventing polymerization during monomer storage and transportation.[4][5][6] It is also used as a "short-stopping" agent in emulsion polymerization to control the reaction at a desired conversion and molecular weight.[6]

  • Phenylenediamine (PPD) derivatives : These compounds can act as retarders, slowing down the rate of polymerization.[7] Some studies have investigated their use in combination with other inhibitors to achieve synergistic effects.[8][9]

Experimental Protocol: Screening Inhibitor Effectiveness

The following is a generalized protocol for evaluating the effectiveness of polymerization inhibitors for styrene, based on common experimental practices.[1][2]

1. Materials and Preparation:

  • Styrene monomer

  • Inhibitor to be tested

  • Polymer seed (pre-formed polystyrene)

  • Methanol

  • Deionized water

  • Nitrogen gas

2. Inhibitor Removal (if present):

  • If the styrene monomer contains a storage inhibitor, it must be removed. This can be achieved by washing the styrene with an aqueous sodium hydroxide (B78521) solution (e.g., 10% w/v), followed by washing with deionized water until neutral, and then drying over a suitable drying agent (e.g., anhydrous magnesium sulfate).[1]

3. Experimental Setup:

  • A reaction vessel (e.g., an accelerating rate calorimeter) is used.

  • The system is purged with nitrogen to remove oxygen before the experiment.[2]

4. Procedure:

  • A known amount of polymer seed is placed in the reaction vessel.

  • A specific volume of deionized water is injected as an oxygen source (for evaluating inhibitors that require oxygen).[2]

  • The desired concentration of the inhibitor (e.g., 50 ppm) is added.[2]

  • A known volume of purified styrene monomer is injected into the vessel.[2]

  • The reaction mixture is heated to a specific temperature (e.g., 115°C) and held for a set duration (e.g., 4 hours).[1][2]

5. Analysis:

  • After the reaction time, the mixture is cooled.

  • The polymer is precipitated by adding methanol.

  • The precipitate is filtered, dried at 100°C to remove the methanol, and then weighed.[2]

  • The "Growth Percentage" is calculated as: ((final polymer weight - initial polymer seed weight) / initial polymer seed weight) * 100.

  • The "Styrene Conversion" is calculated as: (final polymer weight / initial styrene weight) * 100.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Styrene_Prep Prepare Styrene (remove existing inhibitor) Setup Setup Reaction Vessel (add polymer seed, water, inhibitor) Styrene_Prep->Setup Inhibitor_Prep Prepare Inhibitor Solution Inhibitor_Prep->Setup Reaction Add Styrene & Heat (e.g., 115°C for 4h) Setup->Reaction Precipitate Cool & Precipitate Polymer (with methanol) Reaction->Precipitate Filter_Dry Filter & Dry Polymer Precipitate->Filter_Dry Weigh Weigh Final Polymer Filter_Dry->Weigh Calculate Calculate Growth % & Conversion % Weigh->Calculate

Experimental Workflow for Inhibitor Screening

References

A Comparative Guide to the Thermal Stability of Polymers Derived from Substituted Styrenes

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the thermal stability of various polymers derived from substituted styrenes. The data presented herein, supported by experimental findings, is intended to aid in the selection and characterization of materials for research and development applications. The primary techniques discussed are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC), which are instrumental in determining key thermal properties of polymers.

Data Presentation: Thermal Properties of Substituted Polystyrenes

The thermal properties of polystyrene and several of its para-substituted derivatives are summarized in the tables below. These properties, particularly the glass transition temperature (Tg) and decomposition temperature (Td), are significantly influenced by the nature of the substituent on the phenyl ring.

Table 1: Glass Transition and Decomposition Temperatures of Various Substituted Polystyrenes

PolymerSubstituent (para-)Glass Transition Temperature (Tg) (°C)Onset Decomposition Temperature (Td, onset) (°C)Peak Decomposition Temperature (°C)
Polystyrene-H~100>300~400
Poly(4-methylstyrene)-CH₃~115>300~400
Poly(4-ethylstyrene)-CH₂CH₃~108Not SpecifiedNot Specified
Poly(4-tert-butylstyrene)-C(CH₃)₃~144>300Not Specified
Poly(4-chlorostyrene)-Cl106[1]Not SpecifiedSee Table 2
Poly(4-bromostyrene)-BrNot SpecifiedNot SpecifiedSee Table 2
Poly(4-methoxystyrene)-OCH₃113[2]Not SpecifiedNot Specified
Poly(4-nitrostyrene)-NO₂Not SpecifiedNot Specified316 (max. degradation)[3]

Note: Values are approximate and can vary based on factors such as molecular weight and specific experimental conditions. Decomposition temperatures are typically determined under an inert nitrogen atmosphere.

Table 2: Peak Volatilization Temperatures of Substituted Polystyrenes at Various Heating Rates

PolymerPeak Volatilization Temperature (°C) at 5 K/minPeak Volatilization Temperature (°C) at 10 K/minPeak Volatilization Temperature (°C) at 15 K/minPeak Volatilization Temperature (°C) at 20 K/minPeak Volatilization Temperature (°C) at 25 K/min
Polystyrene (PS)398.5408.5415.5420.5425.5
Poly(p-methylstyrene) (PMS)397.5407.5414.5419.5424.5
Poly(p-chlorostyrene) (PClS)396.5406.5413.5418.5423.5
Poly(p-bromostyrene) (PBrS)401.5411.5418.5423.5428.5

Data from Şenocak, A., Alkan, C. and Karadağ, A. (2016) Thermal Decomposition and a Kinetic Study of Poly(Para-Substituted Styrene)s. American Journal of Analytical Chemistry, 7, 246-253.[4]

Experimental Protocols

Detailed methodologies for the key analytical techniques used to assess the thermal stability of polymers are provided below.

Thermogravimetric Analysis (TGA)

Objective: To determine the thermal stability and decomposition profile of a polymer by measuring its mass change as a function of temperature in a controlled atmosphere.

Apparatus: A standard thermogravimetric analyzer.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a tared TGA pan (e.g., platinum or aluminum).

  • Instrument Setup: Place the sample pan in the TGA furnace. Purge the furnace with an inert gas, typically nitrogen, at a flow rate of 20-50 mL/min to prevent thermo-oxidative degradation.

  • Temperature Program:

    • Equilibrate the sample at a starting temperature (e.g., 30 °C).

    • Ramp the temperature at a constant heating rate (e.g., 10 °C/min or 20 °C/min) to a final temperature that is sufficiently high to ensure complete decomposition (e.g., 600-800 °C).

  • Data Analysis:

    • The TGA thermogram plots the percentage of initial mass versus temperature.

    • The onset decomposition temperature (Td, onset) is determined as the temperature at which a significant weight loss begins.

    • The peak decomposition temperature is identified from the peak of the first derivative of the TGA curve (DTG curve), which represents the point of the most rapid weight loss.

Differential Scanning Calorimetry (DSC)

Objective: To determine the glass transition temperature (Tg) and other thermal transitions of a polymer by measuring the difference in heat flow between a sample and a reference as a function of temperature.

Apparatus: A standard differential scanning calorimeter.

Procedure:

  • Sample Preparation: Accurately weigh 5-10 mg of the polymer sample into a DSC pan and seal it. An empty, sealed pan is used as a reference.

  • Instrument Setup: Place the sample and reference pans into the DSC cell. Maintain an inert nitrogen atmosphere.

  • Temperature Program (Heat-Cool-Heat Cycle):

    • First Heating Scan: Heat the sample from ambient temperature to a temperature above its expected Tg but below its decomposition temperature at a controlled rate (e.g., 10 °C/min). This step erases the polymer's prior thermal history.

    • Cooling Scan: Cool the sample at a controlled rate (e.g., 10 °C/min) to a temperature well below its Tg.

    • Second Heating Scan: Heat the sample again at the same rate as the first scan. The Tg is determined from this second heating scan.

  • Data Analysis:

    • The DSC thermogram plots heat flow versus temperature.

    • The glass transition temperature (Tg) is observed as a step-like change in the baseline of the thermogram. It is typically reported as the midpoint of this transition.

Visualizations

Experimental Workflow for Thermal Analysis

The following diagram illustrates the general workflow for characterizing the thermal properties of substituted polystyrene derivatives.

G cluster_prep Sample Preparation cluster_analysis Thermal Analysis cluster_data Data Interpretation Polymer Polymer Synthesis/Procurement Drying Drying of Polymer Sample Polymer->Drying Weighing Accurate Weighing (5-10 mg) Drying->Weighing TGA Thermogravimetric Analysis (TGA) Weighing->TGA Determine Td DSC Differential Scanning Calorimetry (DSC) Weighing->DSC Determine Tg Td Decomposition Temperature (Td) TGA->Td Tg Glass Transition Temperature (Tg) DSC->Tg Stability Comparative Thermal Stability Td->Stability Tg->Stability G cluster_substituent Substituent Electronic Effect cluster_stability Impact on Thermal Stability EDG Electron-Donating Groups (-CH3, -OCH3) Stability Thermal Stability (Td) EDG->Stability Generally decreases or has minor effect on Td EWG Electron-Withdrawing Groups (-Cl, -Br, -NO2) EWG->Stability Complex effects; halogens can slightly alter Td, -NO2 significantly decreases Td

References

Safety Operating Guide

Proper Disposal of 2-Methyl-1-phenylpropene: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

This document provides essential safety and logistical information for the proper disposal of 2-Methyl-1-phenylpropene (CAS No: 768-49-0), a flammable and irritant chemical. Adherence to these procedures is critical to ensure personnel safety and environmental compliance. This guide is intended for researchers, scientists, and drug development professionals familiar with laboratory safety protocols.

Immediate Safety and Hazard Information

This compound is classified as a flammable liquid and vapor that can cause skin and serious eye irritation. It is crucial to handle this chemical in a well-ventilated area, preferably within a chemical fume hood, and to wear appropriate Personal Protective Equipment (PPE) at all times.[1][2]

Personal Protective Equipment (PPE) Requirements:

  • Eye/Face Protection: Safety glasses with side-shields or tightly fitting safety goggles.[1]

  • Skin Protection: Chemical-resistant gloves (inspect before use) and a lab coat or impervious clothing.[1][2]

  • Respiratory Protection: If ventilation is inadequate or exposure limits are exceeded, use a respirator with a suitable filter (e.g., type ABEK (EN14387)).

Quantitative Data Summary

The following table summarizes key quantitative data for this compound, critical for risk assessment and proper handling.

PropertyValueCitations
CAS Number 768-49-0[3][4]
Molecular Formula C₁₀H₁₂
Molecular Weight 132.20 g/mol
Appearance Colorless to almost colorless clear liquid[3]
Boiling Point 187-189 °C[4]
Flash Point 58 - 59 °C (closed cup)[1]
Density 0.901 g/mL at 25 °C[4]
Storage Temperature 2-8°C, or in a cool, dark place (<15°C)
Hazard Codes H226, H315, H319, H335

Step-by-Step Disposal Protocol

Disposal of this compound must be managed as hazardous waste. Under no circumstances should this chemical be disposed of down the drain or mixed with non-hazardous waste.[5]

Step 1: Waste Segregation and Collection

  • Collect all waste containing this compound, including contaminated materials (e.g., pipette tips, gloves, absorbent pads), in a designated and compatible waste container.[6]

  • Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's Environmental Health and Safety (EHS) department.[2] Halogenated and non-halogenated solvent wastes should generally be kept separate.[7]

Step 2: Container Selection and Labeling

  • Use a container that is in good condition, compatible with the chemical (e.g., the original container or a designated solvent waste container), and has a secure, tight-fitting lid.[6]

  • The container must be clearly labeled with the words "Hazardous Waste" and the full chemical name: "this compound".[6][8] The label should also include the building and room number where the waste was generated.[8]

Step 3: Storage of Chemical Waste

  • Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.[8][9]

  • The SAA must be at or near the point of generation and under the control of laboratory personnel.[6]

  • Ensure the storage area is cool, well-ventilated, and away from sources of ignition such as heat, sparks, or open flames.[3] Store acids and bases separately.[8]

Step 4: Arranging for Final Disposal

  • Once the waste container is full or ready for disposal, contact your institution's EHS office or a licensed hazardous waste disposal company to arrange for pickup.[9]

  • Follow all institutional procedures for waste handover, including any required documentation or online waste pickup requests. The disposal must be handled by an approved and permitted waste disposal plant.[3]

Disposal Workflow Visualization

The following diagram illustrates the decision-making process for the proper disposal of this compound.

G start Waste Generation (this compound) ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe spill Accidental Spill or Release? ppe->spill collect Collect in a Designated, Compatible Container label Label Container: 'Hazardous Waste' + Chemical Name collect->label store Store in Secure Satellite Accumulation Area (SAA) label->store contact Contact EHS or Licensed Waste Disposal Contractor store->contact disposal Proper Disposal at an Approved Facility contact->disposal spill->collect No cleanup Follow Spill Cleanup Protocol: - Evacuate & Ventilate - Contain Spill - Do Not Use Sewers spill->cleanup Yes cleanup->collect

References

Personal protective equipment for handling 2-Methyl-1-phenylpropene

Author: BenchChem Technical Support Team. Date: December 2025

Essential Safety and Handling Guide for 2-Methyl-1-phenylpropene

This guide provides immediate, essential safety protocols and logistical plans for the handling and disposal of this compound, tailored for research, scientific, and drug development professionals.

Chemical Identifier:

  • Name: this compound

  • Synonyms: (2-Methylpropenyl)benzene

  • CAS Number: 768-49-0

Primary Hazards:

  • Flammable liquid and vapor.[1]

  • Causes skin irritation.[1]

  • Causes serious eye irritation.[1]

  • May cause respiratory irritation.[1][2]

Personal Protective Equipment (PPE)

A summary of the recommended personal protective equipment for handling this compound is provided below.

Equipment TypeSpecificationProtection Against
Eye Protection Chemical splash goggles or safety glasses meeting ANSI Z87.1 standard. A face shield is required when there is a risk of explosion or large splashes.[3]Chemical splashes, flying particles.
Hand Protection Chemical-resistant gloves (e.g., Nitrile, Neoprene, or Butyl rubber). Inspect gloves for integrity before each use and replace immediately upon contamination.[3][4]Direct skin contact, absorption.
Respiratory Protection Use in a well-ventilated area or with a chemical fume hood. If ventilation is inadequate, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[5]Inhalation of vapors and mists.
Protective Clothing A flame-resistant lab coat worn over clothing made of natural fibers (e.g., cotton). Avoid synthetic fabrics like polyester. Ensure the lab coat is buttoned and fits properly to cover as much skin as possible.[3]Skin contact from splashes or spills.
Footwear Closed-toe, closed-heel shoes that cover the entire foot.[3]Spills and falling objects.

Operational Plan: Step-by-Step Handling Procedure

Adherence to the following procedural steps is critical to ensure the safe handling of this compound from procurement to disposal.

1. Pre-Handling Preparations:

  • Review Safety Data Sheet (SDS): Before beginning any work, thoroughly read and understand the SDS for this compound.[6]
  • Ensure Proper Ventilation: Work should be conducted in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]
  • Assemble PPE: Don all required personal protective equipment as detailed in the table above.[6]
  • Prepare Spill Kit: Have a chemical spill kit readily accessible that is appropriate for flammable liquids.
  • Locate Safety Equipment: Ensure unimpeded access to an emergency eyewash station and safety shower.

2. Handling and Use:

  • Grounding and Bonding: To prevent static discharge, which can ignite flammable vapors, ground and bond containers and receiving equipment during transfer.[7]
  • Use Non-Sparking Tools: Employ tools made of non-sparking materials.[7]
  • Keep Away from Ignition Sources: Keep the chemical away from heat, sparks, open flames, and hot surfaces. No smoking in the handling area.[7]
  • Maintain Container Integrity: Keep the container tightly closed when not in use to prevent the release of vapors.[7]
  • Avoid Inhalation and Contact: Avoid breathing vapors or mists and prevent contact with skin and eyes.[6][7]

3. Post-Handling Procedures:

  • Decontamination: Thoroughly wash hands and any exposed skin with soap and water after handling.
  • Clean Work Area: Decontaminate the work surface upon completion of the task.
  • Proper Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place, away from incompatible materials such as strong oxidizing agents.[8] The recommended storage temperature is 2-8°C.[2]

Disposal Plan: Step-by-Step Waste Management

Proper disposal of this compound and its contaminated materials is crucial to prevent environmental contamination and ensure regulatory compliance.

1. Waste Segregation and Collection:

  • Labeling: Collect all waste, including unused product and contaminated materials (e.g., gloves, absorbent pads), in a clearly labeled, compatible waste container. The label should include the chemical name and associated hazards.
  • Container Integrity: Ensure the waste container is in good condition and is kept tightly closed.

2. Chemical Waste Disposal:

  • Licensed Disposal Vendor: Dispose of the chemical waste through a licensed hazardous waste disposal company. Do not pour it down the drain.[8][9]
  • Follow Regulations: Adhere to all federal, state, and local regulations for hazardous waste disposal.

3. Contaminated PPE and Materials Disposal:

  • Decontamination: If permissible, decontaminate reusable PPE according to established procedures.
  • Disposal: Dispose of single-use contaminated items (gloves, lab coats, etc.) as hazardous waste in the designated waste container.

4. Empty Container Disposal:

  • Rinsing: Triple rinse the empty container with a suitable solvent. The rinsate should be collected and disposed of as hazardous waste.
  • Disposal: Once decontaminated, the container can be offered for recycling or reconditioning, or punctured to prevent reuse and disposed of in a sanitary landfill, in accordance with institutional and local guidelines.[8]

Workflow for Safe Handling of this compound

Safe Handling Workflow for this compound cluster_prep 1. Preparation cluster_handling 2. Handling cluster_post 3. Post-Handling cluster_disposal 4. Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Ventilated Workspace prep_ppe->prep_workspace prep_spill Ready Spill Kit prep_workspace->prep_spill handle_transfer Ground & Bond Containers prep_spill->handle_transfer handle_use Use Non-Sparking Tools handle_transfer->handle_use handle_ignition Avoid Ignition Sources handle_use->handle_ignition handle_contain Keep Container Closed handle_ignition->handle_contain post_wash Wash Hands handle_contain->post_wash post_clean Clean Work Area post_wash->post_clean post_store Store Properly post_clean->post_store disp_collect Collect Waste post_store->disp_collect disp_label Label Waste Container disp_collect->disp_label disp_vendor Dispose via Licensed Vendor disp_label->disp_vendor

Caption: This diagram outlines the key procedural stages for the safe handling and disposal of this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-Methyl-1-phenylpropene
Reactant of Route 2
2-Methyl-1-phenylpropene

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.